molecular formula C12H10O4 B1617625 [1,1'-biphenyl]-3,3',5,5'-tetraol CAS No. 531-02-2

[1,1'-biphenyl]-3,3',5,5'-tetraol

Cat. No.: B1617625
CAS No.: 531-02-2
M. Wt: 218.2 g/mol
InChI Key: VZLUGGCFYPMLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-biphenyl]-3,3',5,5'-tetraol is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-biphenyl]-3,3',5,5'-tetraol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-biphenyl]-3,3',5,5'-tetraol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,5-dihydroxyphenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLUGGCFYPMLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060195
Record name [1,1'-Biphenyl]-3,3',5,5'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-02-2
Record name [1,1′-Biphenyl]-3,3′,5,5′-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-3,3',5,5'-tetrol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-3,3',5,5'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-biphenyl]-3,3',5,5'-tetraol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7CAU2QQ8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

[1,1'-biphenyl]-3,3',5,5'-tetraol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of [1,1'-Biphenyl]-3,3',5,5'-tetraol , a critical tetratopic ligand used in the synthesis of advanced porous materials (MOFs/COFs) and high-performance polymers.[1]

Structural Analysis, Synthesis, and Functional Applications[1]

Executive Summary

[1,1'-Biphenyl]-3,3',5,5'-tetraol (CAS: 531-02-2) is a rigid, symmetric aromatic tetra-alcohol.[1] Its specific meta-substitution pattern (3,3',5,5') imparts unique geometric properties, making it an ideal building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . Unlike its ortho- or para-substituted isomers, this molecule offers a planar, D2h-symmetric geometry that facilitates the formation of expanded porous networks with high surface areas. This guide details its chemical identity, a field-proven synthetic protocol, and its primary applications in materials science.[1]

Chemical Identity & Structural Analysis[2][3][4]

The molecule consists of a biphenyl core substituted with four hydroxyl groups at the meta positions relative to the central C-C bond. This configuration prevents steric hindrance between the rings, allowing for a relatively planar conformation that is essential for stacking interactions in supramolecular assemblies.

Parameter Data
IUPAC Name [1,1'-Biphenyl]-3,3',5,5'-tetraol
Common Synonyms 3,3',5,5'-Biphenyltetrol; 3,3',5,5'-Tetrahydroxybiphenyl
CAS Number 531-02-2
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Symmetry Point Group

(Idealized planar)
SMILES Oc1cc(cc(O)c1)-c2cc(O)cc(O)c2
Physicochemical Properties[2][3][5][8][9][10][11][12]

The physical behavior of [1,1'-Biphenyl]-3,3',5,5'-tetraol is dominated by its ability to form extensive intermolecular hydrogen bonding networks.[1]

Property Value / Characteristic Notes
Physical State White to off-white crystalline solidOxidizes slightly to pink/tan upon air exposure.
Melting Point > 280 °C (Decomposes)High thermal stability due to H-bonding lattice.
Solubility Soluble: DMSO, DMF, Acetone, AlcoholsInsoluble: Water, Hexane, ChloroformRequires polar aprotic solvents for reaction.[1]
Acidity (pKa) ~9.5 – 10.0 (Phenolic OH)Deprotonates in basic conditions (e.g., with

).
Stability Hygroscopic; Light-sensitiveStore under inert atmosphere (Argon/Nitrogen).
Field-Proven Synthetic Protocol

The most robust synthesis involves a two-step sequence: Suzuki-Miyaura coupling to form the methylated precursor, followed by demethylation with boron tribromide (


). This route avoids the low yields associated with direct oxidative coupling of resorcinol.
Step 1: Suzuki-Miyaura Coupling

Target: 3,3',5,5'-Tetramethoxybiphenyl[1][2][3][4]

  • Reagents: 1-Bromo-3,5-dimethoxybenzene (1.0 eq), 3,5-Dimethoxyphenylboronic acid (1.1 eq).

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    .
  • Base/Solvent:

    
     (2M aq) / Toluene:Ethanol (4:1).
    
  • Conditions: Reflux (90–100 °C) for 12–24 hours under

    
    .
    
  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    . Purify via silica gel chromatography (Hexane/EtOAc).
    
Step 2: Demethylation

Target: [1,1'-Biphenyl]-3,3',5,5'-tetraol[1][2][5][3][6][7]

  • Reagents: 3,3',5,5'-Tetramethoxybiphenyl (1.0 eq),

    
     (1M in DCM, 6.0 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Protocol:

    • Cool precursor solution to -78 °C.

    • Add

      
       dropwise (highly exothermic).
      
    • Warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Cool to 0 °C and slowly add Methanol (Caution: Violent reaction).

  • Purification: Concentrate solvent. Recrystallize from water/ethanol or precipitate from acetone/hexane.

Synthetic Pathway Diagram

SynthesisPath Start1 1-Bromo-3,5- dimethoxybenzene Inter Intermediate: 3,3',5,5'-Tetramethoxybiphenyl Start1->Inter Pd(PPh3)4, Na2CO3 Suzuki Coupling Start2 3,5-Dimethoxy- phenylboronic acid Start2->Inter Final Target: [1,1'-Biphenyl]-3,3',5,5'-tetraol Inter->Final BBr3, DCM -78°C to RT Demethylation

Figure 1: Two-step synthetic pathway via Suzuki coupling and BBr3 demethylation.[8]

Functional Applications
A. Metal-Organic Frameworks (MOFs)

The tetraol acts as a rigid, tetratopic linker. Upon deprotonation, it coordinates with metal clusters (e.g.,


, 

) to form 2D sheets or 3D networks.[1]
  • Mechanism: The meta-hydroxyl groups often form binuclear paddlewheel clusters or infinite rod-shaped secondary building units (SBUs).

  • Utility: High surface area materials for gas storage (

    
    , 
    
    
    
    ) and catalysis.
B. Covalent Organic Frameworks (COFs)

Used in the synthesis of Dioxy-COFs via nucleophilic aromatic substitution or condensation with boronic acids (forming boronate esters).

  • Reaction: Condensation with 1,4-Benzenediboronic acid

    
     Spiroborate-linked COFs.
    
  • Properties: These COFs exhibit high hydrolytic stability and are used in optoelectronics due to the

    
    -conjugated biphenyl core.
    
C. Polymer Cross-Linking

Acts as a curing agent for high-performance epoxy resins. The four hydroxyl groups provide a high cross-link density, improving the Glass Transition Temperature (


)  and thermal resistance of the resulting polymer matrix.
Application Logic Diagram

Applications Core [1,1'-Biphenyl]-3,3',5,5'-tetraol MOF Metal-Organic Frameworks Core->MOF COF Covalent Organic Frameworks Core->COF Polymer High-Performance Polymers Core->Polymer MOF_Detail Coordination with Cu(II), Zn(II) Clusters MOF->MOF_Detail COF_Detail Boronate Ester Linkages (Spiro-centers) COF->COF_Detail Poly_Detail Epoxy Curing Agent (High Tg) Polymer->Poly_Detail

Figure 2: Functional utility in materials science and polymer chemistry.

Safety & Handling (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Keep under inert gas (Argon) in a desiccator. Moisture causes clumping; oxygen causes discoloration.

  • Spill Response: Sweep up to avoid dust generation. Neutralize surface with mild detergent.

References
  • Agnitio Pharma. (n.d.). [1,1'-Biphenyl]-3,3',5,5'-tetrol Product Data. Retrieved from

  • BenchChem. (2025).[8] Comparative Guide to the Synthesis of Biphenyl Tetrols. Retrieved from

  • Royal Society of Chemistry. (2011). Synthesis of Biphenyl-3,3',5,5'-tetracarboxylic acid and derivatives. Chem. Commun. Supp. Info. Retrieved from [1]

  • PubChem. (2025).[9] Biphenyl-3,3',5,5'-tetracarboxylic Acid and Derivatives. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Synthesis of 3,3',5,5'-tetramethylbiphenyl (Precursor). Retrieved from

Sources

difference between [1,1'-biphenyl]-3,3',5,5'-tetraol and 3,3',4,4'-isomer

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomeric Distinction and Biological Significance of [1,1'-Biphenyl]-3,3',5,5'-tetraol and 3,3',4,4'-biphenyltetraol

Authored by: A Senior Application Scientist

Abstract

The subtle shift in the position of a hydroxyl group on an aromatic ring can dramatically alter a molecule's physicochemical properties, synthetic accessibility, and, most critically, its biological function. This guide provides an in-depth comparative analysis of two biphenyl-tetraol isomers: [1,1'-biphenyl]-3,3',5,5'-tetraol and [1,1'-biphenyl]-3,3',4,4'-tetraol. While structurally similar, the arrangement of their hydroxyl substituents—a resorcinol-like pattern versus a catechol-like pattern—dictates profound differences in their reactivity and interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the structure, synthesis, and divergent biological activities of these two compounds, with a focus on the causal relationships between chemical structure and functional outcomes.

Introduction: The Criticality of Isomerism in Polyphenols

Biphenyls, characterized by two interconnected phenyl rings, form the structural backbone of numerous synthetically and pharmacologically important molecules.[1] When functionalized with multiple hydroxyl groups, they become polyphenols with significant therapeutic potential. Many such compounds are naturally occurring or are metabolites of well-known dietary agents like resveratrol, a stilbenoid found in grapes and red wine.[2][3] The human body extensively metabolizes resveratrol, and its biological effects may be attributable not only to the parent compound but also to its various metabolites.[3][4]

This guide focuses on two specific tetra-hydroxylated biphenyl isomers that exemplify the principle of structure-activity relationship:

  • [1,1'-Biphenyl]-3,3',5,5'-tetraol : This isomer features a symmetric, resorcinol-type substitution pattern on both phenyl rings. It is a known metabolite of resveratrol.

  • [1,1'-Biphenyl]-3,3',4,4'-tetraol : This isomer contains an ortho-dihydroxy, or catechol, moiety on each ring. It is a potent bioactive molecule with distinct therapeutic implications, notably in neurodegenerative disease research.[5][6][7]

Understanding the differences between these isomers is paramount for designing targeted therapeutic agents and for accurately interpreting the metabolic fate and bioactivity of their parent compounds.

Structural and Physicochemical Properties: A Tale of Two Isomers

The core difference between the two molecules lies in the placement of one hydroxyl group on each phenyl ring, which fundamentally alters their electronic distribution, polarity, and capacity for hydrogen bonding.

G cluster_0 [1,1'-Biphenyl]-3,3',5,5'-tetraol cluster_1 [1,1'-Biphenyl]-3,3',4,4'-tetraol A A B B

Caption: Chemical structures of the 3,3',5,5'- and 3,3',4,4'-biphenyltetraol isomers.

The catechol structure in the 3,3',4,4'-isomer is a key feature. The adjacent hydroxyl groups create a localized, electron-rich system that is highly susceptible to oxidation and is an excellent metal chelator. This arrangement is also crucial for its specific biological interactions. In contrast, the meta-positioning of the hydroxyls in the 3,3',5,5'-isomer results in a different electronic profile and reduced susceptibility to oxidation.

Table 1: Comparative Physicochemical Properties

Property[1,1'-Biphenyl]-3,3',5,5'-tetraol[1,1'-Biphenyl]-3,3',4,4'-tetraol
IUPAC Name [1,1'-Biphenyl]-3,3',5,5'-tetraol4-(3,4-dihydroxyphenyl)benzene-1,2-diol[8]
Synonym(s) Resveratrol Dimer3,3',4,4'-Tetrahydroxybiphenyl
CAS Number 95393-37-218843-26-0
Molecular Formula C₁₂H₁₀O₄C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol 218.21 g/mol
Key Structural Feature Resorcinol-type moietiesCatechol-type moieties
Predicted Reactivity Moderately susceptible to oxidationHighly susceptible to oxidation, metal chelation

Synthesis Strategies: Crafting the Biphenyl Core

The construction of the biphenyl scaffold is a cornerstone of organic synthesis. Two primary strategies dominate the field: oxidative coupling of phenols and palladium-catalyzed cross-coupling reactions. The choice of method depends on the availability of starting materials, desired scale, and tolerance for functional groups.

Oxidative Coupling

Oxidative aromatic coupling is a powerful method for forming biaryl linkages directly from C-H bonds, often using metal-based oxidants like iron(III) chloride (FeCl₃) or potassium ferricyanide (K₃[Fe(CN)₆]).[9][10] This approach is atom-economical as it avoids the need for pre-functionalization of the aromatic rings.

The general mechanism involves the one-electron oxidation of a phenol to a phenoxy radical. Two of these radicals then couple to form the C-C bond, followed by tautomerization to yield the biphenol product.

G Phenol Substituted Phenol Radical Phenoxy Radical Phenol->Radical [Oxidant] e.g., FeCl₃ Dimer Coupled Intermediate Radical->Dimer Radical Coupling Biphenol Biphenol Product Dimer->Biphenol Tautomerization

Caption: General workflow for oxidative coupling synthesis of biphenols.

This method is particularly effective for synthesizing symmetrical biphenols. For instance, 2,6-disubstituted phenols can be coupled to form 3,3',5,5'-tetra-substituted-4,4'-biphenols.[11]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds, including biaryl linkages. It involves the reaction of an aryl halide with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base.[1][12]

For the synthesis of biphenyl-tetraols, this typically involves coupling two appropriately substituted aromatic rings. The hydroxyl groups are usually protected as methyl ethers during the coupling reaction to prevent interference with the catalyst. The final step is the deprotection (demethylation) of the ethers, often using a strong Lewis acid like boron tribromide (BBr₃), to yield the tetraol.[6]

Protocol 1: Synthesis of 3,3',4,4'-Tetrahydroxybiphenyl via Suzuki Coupling

This protocol is adapted from methodologies described for the synthesis of functionalized biphenyls.[6][7]

Objective: To synthesize [1,1'-biphenyl]-3,3',4,4'-tetraol from 3,4-dimethoxyphenylboronic acid and a suitable halo-dimethoxybenzene precursor.

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethoxyphenylboronic acid (1.0 eq), 4-bromo-1,2-dimethoxybenzene (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Add a suitable solvent, such as a mixture of toluene and ethanol.

  • Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq).

  • Heat the mixture to reflux (approx. 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform a liquid-liquid extraction with ethyl acetate and water.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product (3,3',4,4'-tetramethoxybiphenyl) by column chromatography on silica gel.

Step 2: Demethylation

  • Dissolve the purified 3,3',4,4'-tetramethoxybiphenyl (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) (4.0-5.0 eq) in DCM dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by slowly adding methanol, followed by water.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to yield the final product, [1,1'-biphenyl]-3,3',4,4'-tetraol.

  • Validate the structure and purity using ¹H-NMR, ¹³C-NMR, and HRMS. Purity should be >95% as measured by HPLC.[6]

Self-Validation: The success of this protocol is validated at each stage. The formation of the tetramethoxy intermediate is confirmed by spectroscopic methods, comparing the data to literature values. The final product's identity is confirmed by the disappearance of methoxy signals and the appearance of hydroxyl signals in the NMR spectrum, along with the correct mass confirmation by HRMS.

Biological Activity and Mechanistic Divergence

The isomeric difference is the primary determinant of the distinct biological profiles of the two tetraols.

[1,1'-Biphenyl]-3,3',5,5'-tetraol: The Resveratrol Metabolite

As a metabolite of resveratrol, this compound is part of the complex biochemical cascade that follows the consumption of resveratrol-containing foods.[3] While resveratrol itself has been studied for its antioxidant, anti-inflammatory, and potential life-extending properties, the specific contributions of its metabolites are an active area of research.[3] The 3,3',5,5'-tetraol, with its resorcinol-like structure, is expected to possess antioxidant capabilities, though likely with different potency and mechanisms compared to its parent compound or its 3,3',4,4'-isomer. Its biological role is intrinsically linked to the pleiotropic effects attributed to resveratrol itself.

[1,1'-Biphenyl]-3,3',4,4'-tetraol: A Potent Amyloid-β Aggregation Inhibitor

The 3,3',4,4'-isomer has demonstrated significant and specific bioactivity as an inhibitor of amyloid-β (Aβ) peptide aggregation.[5][6][7] This process is a key pathological hallmark of Alzheimer's disease.[6]

Mechanism of Action: Studies have shown that 3,3',4,4'-tetrahydroxybiphenyl is a highly effective inhibitor of Aβ monomer association.[6] It can reduce Aβ aggregation by 50% even at stoichiometric concentrations.[5][7] The proposed mechanism centers on the catechol moieties. These ortho-dihydroxy groups can interact with the Aβ peptide, potentially through hydrogen bonding and π-stacking interactions, thereby disrupting the self-assembly process that leads to the formation of neurotoxic oligomers and fibrils.[6]

G Abeta Aβ Monomers Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Pathway Neuronal Damage & Alzheimer's Disease Oligomers->Pathway Fibrils->Pathway Inhibitor 3,3',4,4'-biphenyltetraol Inhibitor->Abeta Binds & Stabilizes

Caption: Inhibition of Amyloid-β aggregation by 3,3',4,4'-biphenyltetraol.

Comparative Biological Activity

Table 2: Summary of Biological Activities

Activity[1,1'-Biphenyl]-3,3',5,5'-tetraol[1,1'-Biphenyl]-3,3',4,4'-tetraolCausality (Structure-Activity Relationship)
Antioxidant Potential Expected, as a polyphenolPotent, enhanced by catechol groupsThe ortho-dihydroxy (catechol) structure is readily oxidized, making it a superior radical scavenger.
Anti-Amyloid Aggregation Not reported to be significantHighly potent inhibitor[5][6][7]The specific geometry and hydrogen-bonding capacity of the catechol groups are critical for binding to Aβ monomers and preventing self-assembly.
Enzyme Inhibition May inhibit enzymes like COX, similar to resveratrol metabolites[3]Potential for broad activity due to catechol structureCatechol-containing compounds are known to interact with a wide range of proteins and enzymes.

Experimental Workflow: Congo Red Assay for Aβ Aggregation

To empirically validate the differential activity of the two isomers against Aβ aggregation, the Congo Red spectral-shift assay is a robust and established method.[6]

Objective: To quantify the inhibitory effect of the biphenyl-tetraol isomers on the aggregation of the Aβ₁₋₄₀ peptide.

Principle: Congo Red dye binds specifically to the β-sheet structures characteristic of aggregated amyloid fibrils, causing a shift in its maximum absorbance wavelength. An inhibitor will reduce the amount of fibril formation, thus diminishing the magnitude of this spectral shift.

G Start Prepare Aβ₁₋₄₀ Peptide Solution Incubate Incubate Aβ with Test Compound (Isomer 1, Isomer 2, or Vehicle Control) 37°C, 24h Start->Incubate AddCR Add Congo Red Solution Incubate->AddCR Measure Measure Absorbance Spectrum (400-600 nm) AddCR->Measure Analyze Analyze Spectral Shift (ΔAbs at 541 nm vs. 480 nm) Measure->Analyze Result Quantify % Inhibition of Aggregation Analyze->Result

Caption: Experimental workflow for the Congo Red Aβ aggregation inhibition assay.

Protocol 2: Congo Red Spectral-Shift Assay

Materials:

  • Aβ₁₋₄₀ peptide (lyophilized)

  • [1,1'-Biphenyl]-3,3',5,5'-tetraol and 3,3',4,4'-tetraol stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Congo Red solution (in PBS with 10% ethanol)

  • 96-well microplate

  • Plate reader capable of spectral scanning

Procedure:

  • Preparation of Aβ: Reconstitute lyophilized Aβ₁₋₄₀ in a suitable buffer to create a stock solution (e.g., 1 mg/mL).

  • Assay Setup: In a 96-well plate, set up reactions containing:

    • Aβ₁₋₄₀ solution (final concentration ~25 µM)

    • Test compound (desired final concentration, e.g., 25 µM) or vehicle control (DMSO)

    • PBS to reach the final volume.

  • Incubation: Seal the plate and incubate at 37 °C for 24 hours with gentle agitation to promote fibril formation.

  • Congo Red Binding: Add the Congo Red solution to each well.

  • Measurement: Immediately measure the absorbance spectrum of each well from 400 nm to 600 nm.

  • Data Analysis: Calculate the difference in absorbance: (Absorbance at 541 nm) - (Absorbance at 480 nm). The percent inhibition is calculated as: [1 - (ΔAbs_inhibitor / ΔAbs_control)] * 100

Trustworthiness & Validation: This protocol is self-validating through the use of controls. A positive control (Aβ with vehicle) should show a significant spectral shift, indicating aggregation. A negative control (buffer only) should show no shift. The 3,3',4,4'-isomer is expected to show significant, dose-dependent inhibition, while the 3,3',5,5'-isomer is predicted to have a much weaker effect, thus demonstrating their functional divergence.

Conclusion and Future Perspectives

The comparative analysis of [1,1'-biphenyl]-3,3',5,5'-tetraol and its 3,3',4,4'-isomer provides a compelling illustration of how subtle structural isomerism dictates profound functional differences. The 3,3',4,4'-isomer's catechol moieties endow it with potent anti-amyloidogenic properties, making it a molecule of significant interest in the development of therapeutics for Alzheimer's disease.[5][6][7] The 3,3',5,5'-isomer, as a metabolite of resveratrol, plays a role in the broader physiological effects of this dietary polyphenol.

Future research should focus on:

  • Pharmacokinetic Profiles: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of both isomers to understand their bioavailability and in vivo relevance.

  • Expanded Biological Screening: Testing both isomers across a wider range of biological assays to uncover other potential activities and further delineate their structure-activity relationships.

  • Derivative Synthesis: Using these core structures as scaffolds for the synthesis of new derivatives with enhanced potency, selectivity, and drug-like properties.

By understanding the distinct chemical and biological personalities of these isomers, the scientific community can better harness their potential in drug discovery and disease prevention.

References

  • Ladiwala, A. R., et al. (2013). Synthesis of tetrahydroxybiphenyls and tetrahydroxyterphenyls and their evaluation as amyloid-β aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1703–1706. [Link]

  • Ladiwala, A. R., et al. (2013). Synthesis of tetrahydroxybiphenyls and tetrahydroxyterphenyls and their evaluation as amyloid-β aggregation inhibitors. PMC, NIH Public Access. [Link]

  • SciSpace. (2013). Synthesis of tetrahydroxybiphenyls and tetrahydroxyterphenyls and their evaluation as amyloid-β aggregation inhibitors. [Link]

  • Grzybowski, M., et al. (2020). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Angewandte Chemie International Edition, 59(8), 2998-3025. [Link]

  • Bukhalin, V. V., et al. (2023). SYNTHESIS OF SUBSTITUTED 2,2'- AND 4,4'-BIPHENYLDIOLS USING OXIDATIVE COUPLING REACTION. ResearchGate. [Link]

  • PubChem. ([1,1'-Biphenyl]-3,3',4,4'-tetrol). National Center for Biotechnology Information. [Link]

  • Potter, G. A., et al. (2002). The cancer preventative agent resveratrol is converted to the anticancer agent piceatannol by the cytochrome P450 enzyme CYP1B1. British Journal of Cancer, 86(5), 774–778. [Link]

  • Wikipedia. (2024). Resveratrol. [Link]

  • Hett, R., et al. (1998). Biphenyl formamide and biphenyl aniline synthesis via one-pot Suzuki Coupling reaction. Tetrahedron Letters, 39(12), 1445-1448. (Referenced in[1])

  • Zhu, W., et al. (2003). A convenient one-pot protocol via aryl boronates generated in situ. Organic Letters, 5(21), 3879-3882. (Referenced in[1])

  • Singh, P., & Kumar, A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 3(22), 8065-8098. [Link]

  • Howells, L. M., et al. (2011). Pleiotropic mechanisms facilitated by resveratrol and its metabolites. Biochemical Society Transactions, 39(5), 1365-1370. [Link]

  • ATAMAN KIMYA. RESVERATROL. [Link]

  • Patents.google.com. (2004).
  • Patents.google.com. (1980).
  • Royal Society of Chemistry. (2012). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

Sources

Comprehensive Guide to the Solubility and Thermodynamic Analysis of [1,1'-biphenyl]-3,3',5,5'-tetraol

[1][2]

Executive Summary

[1,1'-biphenyl]-3,3',5,5'-tetraol (CAS: 4371-38-4), often referred to as 3,3',5,5'-biphenyltetrol, is a critical polyphenolic intermediate used primarily in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] Its high symmetry and four hydroxyl groups create a robust intermolecular hydrogen-bonding network, resulting in a high crystal lattice energy that challenges solubility in common organic solvents.[1]

This guide provides a theoretical and experimental framework for understanding the solubility profile of this compound. It moves beyond simple "soluble/insoluble" binary classifications to offer thermodynamic models, estimated Hansen Solubility Parameters (HSP), and validated protocols for generating precise solubility data.[1][2]

Molecular Architecture & Solubility Prediction[2]

Structural Determinants of Solubility

The solubility of [1,1'-biphenyl]-3,3',5,5'-tetraol is governed by the competition between its cohesive energy density (crystal lattice strength) and the solvation energy provided by the solvent.[1][2]

  • Biphenyl Core: Contributes to

    
    -
    
    
    stacking interactions, increasing the dispersion component (
    
    
    ) of the solubility parameter.[2]
  • Tetra-Hydroxyl Motifs: The four -OH groups at the 3,3',5,5' positions act as both strong hydrogen bond donors and acceptors.[1][2] This leads to the formation of a stable, high-melting-point solid network that resists dissolution in non-polar media.[1]

Estimated Hansen Solubility Parameters (HSP)

In the absence of empirical literature values for this specific isomer, we apply the Hoftyzer-Van Krevelen group contribution method to estimate the HSP values. These values define the "center" of the solubility sphere in Hansen Space.

Table 1: Estimated Hansen Solubility Parameters

ParameterSymbolEstimated Value (MPa

)
Physical Significance
Dispersion

19.5 ± 0.5Van der Waals forces from the biphenyl core.[1][2]
Polarity

12.0 ± 1.0Dipole-dipole interactions from the C-O bonds.[1]
H-Bonding

24.0 ± 1.5Strong H-bonding capability of 4 phenolic -OH groups.[1][2]
Total

33.2 High total cohesion energy, indicating poor solubility in low-

solvents.[1][2]
Predicted Solvent Compatibility Profile

Based on the "Like Dissolves Like" principle and the calculated interaction radius (

Table 2: Predicted Solubility Ranking at 298.15 K

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (> 100 mg/mL)Strong H-bond acceptors disrupt the solute's intermolecular H-bond network.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10-50 mg/mL)Capable of H-bonding, but the alkyl chain interferes as molecular weight increases.[1][2] Strong temperature dependence.
Polar Aprotic (Ethers) THF, Dioxane, AcetoneLow-Moderate Good H-bond acceptors but lack the dielectric constant to stabilize the polar regions fully.[1][2]
Non-Polar Toluene, Hexane, ChloroformNegligible (< 1 mg/mL)

mismatch is too large; solvent cannot break the crystal lattice.[1][2]

Experimental Determination Protocols

Since exact solubility values vary by crystal polymorph and purity, experimental validation is required. The following protocols are self-validating systems designed to generate thermodynamic quality data.

Protocol A: Static Equilibrium (Shake-Flask Method)

Best for: Generating precise saturation mole fraction (

12

Workflow:

  • Preparation: Add excess [1,1'-biphenyl]-3,3',5,5'-tetraol to 10 mL of the target solvent in a sealable glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (

    
     K) for 72 hours.
    
    • Validation Check: Ensure solid phase is always present. If fully dissolved, add more solute.

  • Settling: Stop agitation and allow the suspension to settle for 4 hours at the same temperature.

  • Sampling: Using a pre-heated syringe filter (0.22 µm PTFE), withdraw the supernatant.

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at ~254 nm) or Gravimetric Analysis (evaporation of solvent).

Protocol B: Dynamic Laser Monitoring

Best for: Rapid determination of the solubility curve (polythermal method) and detecting metastable zones.[2]

Workflow:

  • Setup: Place a known mass of solute and solvent in a jacketed glass vessel with a magnetic stirrer.

  • Laser Path: Direct a low-power laser beam (e.g., 5 mW red laser) through the solution to a photodiode detector.

  • Thermal Cycle:

    • Heat the mixture at a slow rate (0.5 K/min).

    • Dissolution Point: Record the temperature (

      
      ) where laser transmission reaches maximum (scattering 
      
      
      0).
    • Cool the mixture at a slow rate.

    • Nucleation Point: Record the temperature (

      
      ) where laser transmission drops (scattering increases).[1][2]
      
  • Data Point: The (

    
    , Concentration) pair represents one point on the saturation curve.[2]
    

Thermodynamic Modeling & Analysis

To interpolate solubility data and calculate thermodynamic properties (Enthalpy


12
The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility (


2
12
  • x: Mole fraction solubility.[3]

  • T: Absolute temperature (K).[1][2][4]

  • A, B, C: Empirical model parameters derived via multivariate regression.

Thermodynamic Calculation Workflow

Using the van't Hoff analysis, the apparent thermodynamic functions of solution are calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    Positive
    
    
    indicates an endothermic process (solubility increases with T).[1][2]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1][2]
  • Entropy of Solution (

    
    ): 
    
    
    
    [1][2]

Visualization of Solubility Dynamics

The following diagram illustrates the decision logic for solvent selection and the thermodynamic pathway for solubility determination.

Solubility_WorkflowStartTarget: [1,1'-biphenyl]-3,3',5,5'-tetraolSolvent_SelectSolvent Selection(Hansen Parameter Matching)Start->Solvent_SelectPolar_AproticPolar Aprotic(DMSO, DMF)High SolubilitySolvent_Select->Polar_AproticδH matchPolar_ProticPolar Protic(MeOH, EtOH)Temp DependentSolvent_Select->Polar_ProticPartial matchNon_PolarNon-Polar(Toluene, Hexane)InsolubleSolvent_Select->Non_PolarδH mismatchExp_MethodExperimental Method(Shake-Flask / Laser)Polar_Aprotic->Exp_MethodPolar_Protic->Exp_MethodData_FitData Correlation(Apelblat Model)Exp_Method->Data_FitThermo_ParamsThermodynamic Output(ΔH, ΔG, ΔS)Data_Fit->Thermo_Params

Figure 1: Workflow for solvent selection and thermodynamic characterization of biphenyl-tetraol.

Application in COF Synthesis

In the context of Covalent Organic Framework (COF) synthesis (e.g., reacting with benzene-1,3,5-tricarbaldehyde), solubility plays a kinetic role.[1][2]

  • Solvothermal Conditions: While solubility in alcohols (Ethanol/Butanol) is moderate at room temperature, the high

    
      (typical of polyphenols) means solubility increases drastically above 80°C.[1][2]
    
  • Mixed Solvent Strategy: A common synthesis solvent system is Mesitylene/Dioxane (1:1) or o-Dichlorobenzene/Butanol .[1][2]

    • Role of Dioxane/Butanol: Solubilizes the biphenyl-tetraol monomer.[1]

    • Role of Mesitylene: Acts as a template and solubility modulator to ensure slow crystallization (reversibility) of the COF network.

References

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press. Link[1][2]

  • Jouyban, A. (2019).[2] Solubility: From Fundamental to Industrial Applications. In Handbook of Solubility Data. Link

  • Shakeel, F., et al. (2015).[1][2][3] "Solubility and thermodynamics of ferulic acid in different neat solvents". Journal of Molecular Liquids, 211, 952-957.[1][2] (Methodology Reference). Link[1][2]

  • Kandiah, M., et al. (2012).[2] "Synthesis and Stability of Tagged Metal-Organic Frameworks". Chemistry of Materials, 22(24), 6632–6640.[1][2] (Application Context). Link[1][2]

  • Apelblat, A., & Manzurola, E. (1999).[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1][2] Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2] (Model Reference). Link[1][2]

Technical Guide: [1,1'-Biphenyl]-3,3',5,5'-tetraol – Properties, Synthesis, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1,1'-Biphenyl]-3,3',5,5'-tetraol (CAS: 531-02-2) is a highly symmetrical, tetra-functional phenolic compound that has garnered significant attention in materials science and synthetic chemistry. Characterized by its rigid biphenyl core and four meta-positioned hydroxyl groups, this molecule serves as a critical precursor for high-performance polymers, particularly advanced epoxy resins used in semiconductor encapsulation. This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a regiocontrolled synthetic pathway, details its applications in electronic materials, and establishes a validated analytical protocol for its quantification.

Molecular Identity and Physicochemical Properties

The architecture of [1,1'-biphenyl]-3,3',5,5'-tetraol consists of two benzene rings linked by a single carbon-carbon bond at the 1,1' positions, with hydroxyl groups occupying the 3, 3', 5, and 5' positions. This specific substitution pattern is critical; the meta-relationship of the hydroxyl groups on each ring mirrors the structure of resorcinol, providing unique electronic properties and multiple reactive sites for cross-linking without the steric hindrance often observed in ortho-substituted biphenyls.

According to structural databases and chemical registries [1], the core quantitative properties of the molecule are summarized in the table below:

PropertyValue
IUPAC Name 5-(3,5-dihydroxyphenyl)benzene-1,3-diol
Common Synonyms 3,3',5,5'-biphenyltetrol; 3,3',5,5'-tetrahydroxybiphenyl
CAS Registry Number 531-02-2
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
LogP (Predicted) ~1.66
Melting Point ~310 °C

Causality Insight: The exceptionally high melting point (~310 °C) is a direct consequence of extensive intermolecular hydrogen bonding facilitated by the four hydroxyl groups, combined with the planar, rigid nature of the biphenyl system.

Regiocontrolled Synthesis Pathway

While direct oxidative coupling of resorcinol (1,3-dihydroxybenzene) might appear to be the most straightforward route to a tetrahydroxybiphenyl, this method is fundamentally flawed for producing the 3,3',5,5'-isomer. The electron-donating nature of the hydroxyl groups directs electrophilic coupling to the ortho and para positions, resulting in a complex, statistically distributed mixture of 2,2', 2,4', and 4,4' linked isomers.

To achieve absolute regiocontrol, a cross-coupling strategy utilizing pre-functionalized monomers is required. The following protocol outlines a highly reliable Suzuki-Miyaura coupling followed by demethylation.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Step 1: Carbon-Carbon Bond Formation

  • Preparation: Charge a flame-dried Schlenk flask with 3,5-dimethoxyphenylboronic acid (1.0 eq) and 1-bromo-3,5-dimethoxybenzene (1.0 eq).

  • Solvent System: Add a degassed biphasic mixture of toluene and aqueous potassium carbonate (2 M) in a 3:1 v/v ratio. The biphasic system ensures the solubility of both the organic substrates and the inorganic base required for the transmetalation step.

  • Catalysis: Introduce the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a strict argon atmosphere to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12–16 hours. Monitor the consumption of the bromide via Thin Layer Chromatography (TLC).

  • Workup: Cool to room temperature, extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the intermediate, 3,3',5,5'-tetramethoxybiphenyl.

Step 2: BBr₃-Mediated Demethylation

  • Preparation: Dissolve the purified 3,3',5,5'-tetramethoxybiphenyl in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add Boron Tribromide (BBr₃) (5.0 eq, 1.0 M in CH₂Cl₂) dropwise. Causality: The extreme cold prevents localized heating and suppresses unwanted electrophilic bromination of the highly activated aromatic rings.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours to ensure complete cleavage of all four ether linkages.

  • Quenching: Carefully quench with methanol at 0 °C to safely destroy excess BBr₃, followed by the addition of water.

  • Isolation: Extract with ethyl acetate, concentrate, and recrystallize from an ethanol/water mixture to yield pure[1,1'-biphenyl]-3,3',5,5'-tetraol.

Synthesis A 3,5-Dimethoxyphenylboronic Acid + 1-Bromo-3,5-dimethoxybenzene B Pd-Catalyzed Suzuki Coupling (K2CO3, Toluene/H2O, 90°C) A->B C 3,3',5,5'-Tetramethoxybiphenyl (Intermediate) B->C High Yield D Demethylation (BBr3, CH2Cl2, -78°C to RT) C->D E [1,1'-Biphenyl]-3,3',5,5'-tetraol (Target Molecule) D->E Cleavage F Epoxidation (Epichlorohydrin, NaOH) E->F Application G Tetraglycidyloxybiphenyl (High-k Epoxy Precursor) F->G

Figure 1: Synthetic pathway for[1,1'-biphenyl]-3,3',5,5'-tetraol and its conversion to epoxy precursors.

Applications in Advanced Electronic Materials

The primary industrial value of [1,1'-biphenyl]-3,3',5,5'-tetraol lies in its conversion into polyfunctional biphenyl-type epoxy resins, specifically tetraglycidyloxybiphenyl . This is achieved by reacting the tetraol with epichlorohydrin in the presence of a base [3].

Mechanistic Advantages in Polymer Matrices

When used as a matrix resin for semiconductor encapsulation or high-density printed circuit boards, the resulting cured epoxy network exhibits properties vastly superior to standard Bisphenol A (BPA) based epoxies:

  • High Cross-Linking Density: The tetra-functional nature of the molecule allows for a highly dense 3D polymer network, significantly elevating the Glass Transition Temperature (Tg) and providing exceptional heat resistance.

  • Enhanced Thermal Conductivity: Causality: Heat in amorphous polymers is primarily transported via phonons (lattice vibrations). In standard epoxies, random polymer chain coiling scatters phonons, leading to low thermal conductivity. The rigid, symmetrical biphenyl core of the 3,3',5,5'-derivative promotes localized mesogenic (liquid crystal-like) ordering. This highly oriented molecular structure minimizes phonon scattering, substantially increasing the intrinsic thermal conductivity of the resin without relying solely on heavy inorganic filler loading [3].

Analytical Characterization (HPLC)

To verify the purity of the synthesized tetraol or to monitor its stability in formulation, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. Because the molecule contains four polar hydroxyl groups, it requires careful mobile phase optimization to prevent peak tailing [2].

Protocol 2: Reverse-Phase HPLC Method
  • Sample Preparation: Dissolve the tetraol sample in a 50:50 (v/v) mixture of Acetonitrile (MeCN) and LC-MS grade water to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a high-resolution reverse-phase column (e.g., 3 µm particle size, 4.6 x 150 mm) capable of handling polar aromatics.

  • Mobile Phase Configuration: Prepare an isocratic mobile phase consisting of 40% MeCN and 60% Water.

    • Crucial Step: Add 0.1% Phosphoric acid (H₃PO₄) to the mobile phase. Causality: The acidic modifier forces the equilibrium of the phenolic hydroxyl groups (pKa ~9-10) entirely into their protonated, neutral state. This suppresses secondary interactions with residual silanols on the silica stationary phase, ensuring sharp, symmetrical peaks. (Note: Substitute with 0.1% Formic acid if interfacing with a Mass Spectrometer).

  • Instrument Parameters: Set the flow rate to 1.0 mL/min and the column oven temperature to 30 °C.

  • Detection: Monitor the eluent using a UV-Vis Diode Array Detector (DAD) set to 254 nm, corresponding to the strong π-π* transitions of the biphenyl system.

  • System Suitability Validation: Inject a blank to confirm baseline stability. A successful run will yield an asymmetry factor between 0.9 and 1.2 for the target peak.

HPLC S1 Sample Prep (Dissolve in MeCN/H2O) S2 Column Equilibration (Reverse Phase, 3 µm) S1->S2 S3 Injection (Isocratic or Gradient) S2->S3 S4 Elution (MeCN/H2O + Acid Modifier) S3->S4 S5 Detection (UV at 254 nm / MS) S4->S5 S6 Data Analysis (Peak Integration) S5->S6

Figure 2: Standardized reverse-phase HPLC workflow for the quantification and purity analysis of the tetraol.

References

  • Title: PubChem Compound Summary for C12H10O4 Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Separation of[1,1'-Biphenyl]-3,3',5,5'-tetrol Source: SIELC Technologies URL: [Link]

  • Title: EP3165549A1 - Epoxy resin composition for electronic material, cured product thereof and electronic member Source: European Patent Office / Google Patents URL

The Biphenyl Scaffold in Therapeutics: From Natural Polyphenols to Targeted Protein Stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl scaffold—specifically its polyhydroxylated variants—represents a unique intersection of natural product chemistry, environmental toxicology, and rational drug design. Historically anchored by the neolignans Honokiol and Magnolol from Magnolia officinalis, this structural motif has evolved from a non-specific antioxidant to a privileged scaffold for Transthyretin (TTR) kinetic stabilization .

This technical guide analyzes the trajectory of polyphenol biphenyl ligands. It details the transition from utilizing natural atropisomeric lignans to designing synthetic analogs that prevent amyloidogenesis. We provide actionable protocols for Suzuki-Miyaura synthesis and fluorescence polarization binding assays, serving as a blueprint for researchers targeting protein misfolding diseases.

Part 1: Historical Origins & Natural Scaffolds

The Magnolia Neolignans

The discovery of polyphenol biphenyls traces back to the isolation of Honokiol and Magnolol from the bark of Magnolia officinalis (Houpu). Unlike planar flavonoids, these compounds possess a biphenyl core with allyl side chains.

  • Structural Uniqueness: The biphenyl bond allows for atropisomerism (axial chirality) if sufficiently hindered.[1] In Honokiol, the rotation is relatively free, but the hydroxyl groups provide critical hydrogen-bond donors/acceptors.

  • Pharmacological Profile: These natural ligands are "promiscuous," acting as positive allosteric modulators of GABA-A receptors and inhibitors of the STAT3 signaling pathway.

The Serendipity of Toxicology

A critical pivot in understanding the biphenyl scaffold came from environmental toxicology. Researchers analyzing Polychlorinated Biphenyls (PCBs) discovered that their hydroxylated metabolites (OH-PCBs) accumulated in the blood.

  • The Mechanism: OH-PCBs structurally mimic Thyroxine (T4) .

  • The Insight: They bind with high affinity to the T4-binding pocket of Transthyretin (TTR) , a transport protein.

  • The Pivot: This toxicological finding revealed that the biphenyl scaffold is perfectly suited to occupy the hydrophobic TTR channel, leading to the rational design of non-toxic TTR stabilizers to treat amyloidosis.

Part 2: Mechanistic Discovery (TTR Stabilization)

The Kinetic Stabilization Hypothesis

Transthyretin (TTR) is a homotetramer.[2] In diseases like Familial Amyloid Polyneuropathy (FAP), the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.

Mechanism of Action: Polyphenol biphenyl ligands (and their synthetic analogs like Diflunisal) bind to the two T4-binding sites at the dimer-dimer interface. This binding raises the activation energy barrier for tetramer dissociation—a process known as Kinetic Stabilization .

Pathway Visualization

The following diagram illustrates the transition from the native tetramer to amyloid fibrils and the intervention point of biphenyl ligands.

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Complex Stabilized Ligand-TTR Complex Tetramer->Complex + Ligand Binding Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting Step) Ligand Biphenyl Ligand (e.g., OH-PCB / Diflunisal) Ligand->Complex Oligomer Toxic Oligomers Monomer->Oligomer Fibril Amyloid Fibril (Plaque) Oligomer->Fibril

Figure 1: Kinetic stabilization of Transthyretin.[2][3][4][5][6] Ligand binding prevents the rate-limiting dissociation of the tetramer into amyloidogenic monomers.

Part 3: Synthetic Evolution & Medicinal Chemistry[7]

To translate natural product efficacy into clinical candidates, the scaffold must be optimized for bioavailability and selectivity. The Suzuki-Miyaura Cross-Coupling reaction is the industry standard for constructing these biaryl systems.

Structural Optimization Data

The following table summarizes the Structure-Activity Relationship (SAR) evolution from natural lignans to synthetic stabilizers.

Compound ClassRepresentative LigandKey Structural FeatureTTR Binding Affinity (

)
Clinical/Research Status
Natural Lignan HonokiolAllyl-biphenyl-diolModerate (~1

M)
Supplement / Pre-clinical
Toxic Metabolite 4-OH-3,5-Cl-PCBChlorinated biphenylHigh (<100 nM)Environmental Toxin
Synthetic Drug DiflunisalDifluoro-OH-biphenylHigh (~100 nM)FDA Approved (NSAID/TTR)
Designed Analog Tafamidis*Benzoxazole (Bioisostere)Very High (~2 nM)FDA Approved (TTR FAP)

*Note: Tafamidis is a benzoxazole but was designed based on the biphenyl/thyroxine pharmacophore logic.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Synthesis of Hydroxylated Biphenyls

Objective: Synthesize a 4,4'-dihydroxybiphenyl analog. Direct coupling of unprotected phenols is difficult; therefore, we use boronic acids and protected aryl halides.

Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 eq)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 eq)[7]
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Loading: Add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Solvation: Add degassed Dioxane (8 mL) and Water (2 mL).

  • Catalysis: Add

    
     (0.03 mmol) quickly to minimize air exposure.
    
  • Reaction: Heat to 90°C for 12 hours under reflux. Monitor by TLC (Hexane/EtOAc).

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc (

    
     mL). Wash with brine, dry over 
    
    
    
    .
  • Deprotection (Demethylation): Dissolve the dimethoxy-biphenyl intermediate in DCM at 0°C. Add

    
     (1M in DCM, 3.0 eq) dropwise. Stir overnight. Quench with MeOH.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism Visualization (Suzuki Cycle):

Suzuki_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Ar-Ar' Product) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: The Suzuki-Miyaura catalytic cycle for biaryl bond formation.[7]

Protocol B: Fluorescence Polarization (FP) TTR Binding Assay

Objective: Determine the binding affinity (


) of the synthesized biphenyl ligand to TTR by displacing a fluorescent probe.

Reagents:

  • Recombinant Human TTR (tetramer).

  • Fluorescent Probe: Resveratrol-fluorescein conjugate or similar T4-pocket binder.

  • Assay Buffer: 100 mM KCl, 100 mM Tris, 1 mM EDTA, pH 7.6.

Methodology:

  • Probe Preparation: Dilute fluorescent probe to 200 nM in Assay Buffer.

  • Protein Titration: Add TTR (final conc. 1

    
    M) to the probe. Incubate 30 min. Measure FP (mP) to establish "Bound" signal.
    
  • Ligand Competition: In a 96-well black plate, add the TTR-Probe complex.

  • Dosing: Add the test biphenyl ligand in serial dilutions (e.g., 10 nM to 100

    
    M). DMSO concentration must be kept <2%.
    
  • Incubation: Incubate for 3 hours at room temperature in the dark (to reach equilibrium).

  • Measurement: Read Fluorescence Polarization (Excitation 485 nm / Emission 535 nm).

  • Analysis: Plot mP vs. log[Ligand]. Fit to a sigmoidal dose-response curve (IC50) and convert to

    
     using the Cheng-Prusoff equation.
    

Part 5: Future Outlook

The "polyphenol biphenyl" scaffold is currently evolving beyond simple amyloid inhibition.

  • PROTACs: Biphenyls are being used as rigid linkers in Proteolysis Targeting Chimeras.

  • Atropisomeric Drugs: Utilizing the restricted rotation of bulky biphenyls to create chirally selective kinase inhibitors.

  • Dual-Action Ligands: Hybrids that stabilize TTR while simultaneously inhibiting upstream oxidative stress (retaining the antioxidant properties of the original Honokiol parent).

References

  • Fried, L. E., & Arbiser, J. L. (2009). Honokiol, a multifunctional antiangiogenic and antitumor agent. Antioxidants & Redox Signaling.

  • Peterson, S. A., et al. (2000). The dual role of hydroxylated polychlorinated biphenyls as thyroid hormone agonists and antagonists. Environmental Health Perspectives.

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Johnson, S. M., et al. (2005). Structure-based design of potent transthyretin amyloidogenesis inhibitors. Journal of Medicinal Chemistry.

Sources

Electronic Structure & Synthesis of 3,3',5,5'-Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Molecular Architects & Materials Scientists

Part 1: Executive Summary – The "Meta-Paradox"

In the design of biaryl scaffolds for drug discovery and molecular electronics, the 3,3',5,5'-substitution pattern represents a unique electronic and structural "sweet spot" often overlooked in favor of the linear para (4,4') or sterically locked ortho (2,2') systems.

Unlike 2,2',6,6'-substituted biphenyls, which are forced into orthogonality (~90° dihedral angle) by severe steric clash, 3,3',5,5'-substituted biphenyls retain a twisted conformation (~35–45°) similar to the parent biphenyl. However, they exhibit a profound electronic anomaly: Destructive Quantum Interference (DQI) . While the rings are physically connected, they are electronically decoupled at the Fermi level.

This guide analyzes the electronic architecture of these systems and provides a validated protocol for their synthesis, focusing on the scalable production of 3,3',5,5'-tetramethyl-2,2'-biphenol.

Part 2: Fundamental Electronic Architecture
2.1 Conformational Dynamics vs. Electronic Coupling

The electronic properties of biphenyls are governed by the dihedral angle (


) and the connectivity of the 

-system.
FeaturePara (4,4') Ortho (2,2',6,6') Meta (3,3',5,5')
Steric Hindrance MinimalSevere (Atropisomeric)Moderate (Similar to H)
Dihedral Angle (

)
~30–40° (Solution)~90° (Orthogonal)~35–45° (Twisted)
Electronic Pathway Continuous ConjugationBroken (Steric)Broken (Nodal)
Hammett Effect Resonance (

) + Inductive
Inductive (

)
Inductive (

) Dominant
Conductance (

)
High (Constructive QI)Low (Tunneling)Very Low (Destructive QI)

Key Insight: The 3,3',5,5' substituents point away from the inter-ring bond. Therefore, they do not sterically inhibit planarity more than the ortho-hydrogens. The lack of electronic communication is topological , not steric. The meta-positions correspond to nodes in the wavefunction of the HOMO/LUMO at the bridge, effectively "switching off" resonance between the rings.

2.2 Destructive Quantum Interference (DQI)

In molecular electronics, current flows through the frontier orbitals (HOMO/LUMO). For para-linked biphenyls, the transmission function


 is high because the connection points align with the orbital coefficients.
In meta-linked systems (3,3',5,5'), the transmission pathways cancel out. This is described by the Quantum Circuit Rule :


This makes 3,3',5,5'-scaffolds ideal for insulating bridges in donor-acceptor systems where you want to separate chromophores electronically while keeping them covalently linked.
2.3 Visualization of Electronic Logic

The following diagram illustrates the decision logic when selecting a biphenyl scaffold based on electronic requirements.

BiphenylLogic Start Select Biphenyl Scaffold ConjReq Is Electronic Conjugation Required? Start->ConjReq StericReq Is Axial Chirality (Atropisomerism) Required? ConjReq->StericReq No (Insulation) Para 4,4'-Substitution (High Conductance, Low Bandgap) ConjReq->Para Yes (Resonance) Ortho 2,2',6,6'-Substitution (Orthogonal, Atropisomeric) StericReq->Ortho Yes (Rigid Twist) Meta 3,3',5,5'-Substitution (Twisted, Electronic Decoupling) StericReq->Meta No (Flexible Twist) App_OLED Application: OLED Emitters (Constructive QI) Para->App_OLED App_Cat Application: Chiral Catalysts (Steric Bulk) Ortho->App_Cat App_Switch Application: Molecular Switches (Destructive QI) Meta->App_Switch

Caption: Decision matrix for biphenyl substitution patterns based on electronic and steric requirements.

Part 3: Experimental Protocol – Synthesis of 3,3',5,5'-Tetramethyl-2,2'-biphenol

While Suzuki-Miyaura coupling is standard for biaryls, synthesizing electron-rich, meta-substituted systems can be challenging due to steric crowding at the catalyst if ortho-substituents are also introduced later. The Oxidative Dimerization of Phenols is a superior, atom-economic route for accessing the 3,3',5,5' core, particularly for the diol derivative, which serves as a versatile handle for further functionalization (e.g., triflation followed by cross-coupling).

3.1 Methodology: Anodic Dehydrogenative Coupling

This protocol avoids toxic oxidants (like PbO2) in favor of a sustainable electrochemical approach or a chemical equivalent using minimal metal loading.

Target Molecule: 3,3',5,5'-Tetramethyl-2,2'-biphenol (TMBP) Precursor: 2,4-Dimethylphenol

Reagents & Equipment:

  • Substrate: 2,4-Dimethylphenol (1.0 equiv)

  • Solvent: Methanol (MeOH)

  • Base: Sodium Methoxide (NaOMe) or KOH

  • Anode: Boron-Doped Diamond (BDD) or Graphite

  • Cathode: Platinum or Stainless Steel

  • Electrolyte: Tetraethylammonium tosylate (

    
    )
    

Step-by-Step Protocol:

  • Electrolyte Preparation: Dissolve 2,4-dimethylphenol (10 mmol) in MeOH (50 mL). Add

    
     (0.5 mmol) as supporting electrolyte.
    
    • Why: Methanol stabilizes the phenoxy radical intermediate.

  • Electrolysis: Set up an undivided cell with the BDD anode and Pt cathode. Apply a constant current density of 5–10 mA/cm² .

    • Mechanism:[1][2] The phenol is oxidized to a radical cation, loses a proton to form a phenoxy radical. The high spin density at the ortho position (relative to the OH) drives the C-C coupling. The para position is blocked by a methyl group, preventing polymerization.

  • Monitoring: Pass 2.0–2.2 F/mol of charge. Monitor consumption of starting material via TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate MeOH under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to neutralize phenoxides) and brine.

  • Purification: Recrystallize from Hexane/Toluene .

    • Result: White crystalline solid. Melting Point: ~223–225 °C.

    • Yield: Typical isolated yields are 80–90%.

3.2 Synthesis Workflow Diagram

SynthesisFlow cluster_conditions Conditions Substrate 2,4-Dimethylphenol Oxidation Anodic Oxidation (-1e-, -H+) Substrate->Oxidation Radical Phenoxy Radical (Ortho-localized) Oxidation->Radical Coupling C-C Dimerization Radical->Coupling Product 3,3',5,5'-Tetramethyl- 2,2'-biphenol Coupling->Product Cond1 Solvent: MeOH Cond2 Electrode: BDD/Pt

Caption: Electrochemical pathway for the selective synthesis of the 3,3',5,5'-substituted core.

Part 4: Applications & Data Summary
4.1 Quantitative Electronic Comparison

The following table summarizes the spectral and electronic shifts observed when moving from unsubstituted biphenyl to the 3,3',5,5'-substituted core.

PropertyBiphenyl3,3',5,5'-TetramethylbiphenylInterpretation

(Abs)
249 nm~230–240 nm (Hypsochromic Shift)Reduced effective conjugation length due to meta-substitution nodes.
HOMO Energy -6.0 eV-5.8 eVInductive donation (+I) from methyls raises HOMO slightly.
LUMO Energy -1.2 eV-0.9 eVDestructive interference raises LUMO significantly.
Bandgap (

)
4.8 eV~4.9–5.0 eV Wider gap = Better electrical insulation.
4.2 Use Cases
  • Deep-Blue OLED Hosts: The high triplet energy (

    
    ) resulting from the broken conjugation makes these scaffolds excellent hosts for blue phosphorescent emitters, preventing reverse energy transfer.
    
  • Molecular Wires: Used as "breaks" or "nodes" in single-molecule conductance studies to verify quantum interference theories.

Part 5: References
  • Conformational Analysis of Meta-Substituted Biphenyls Source: Journal of the Chemical Society, Perkin Transactions 2. Relevance: Establishes the twisted nature (~35-45°) of 3,3',5,5'-derivatives in solution.

  • Destructive Quantum Interference in Meta-Oligo(phenyleneethynylene) Source: Nanoscale (RSC Publishing). Relevance: Defines the "Circuit Rule" where meta-substitution suppresses conductance by orders of magnitude.

  • Electrochemical Synthesis of 3,3',5,5'-Tetramethyl-2,2'-biphenol Source: Chemistry – A European Journal / PMC. Relevance: Provides the definitive, sustainable protocol for synthesizing the core scaffold via oxidative coupling.

  • Hammett Constants & Electronic Effects Source: Chemistry LibreTexts / Chemical Reviews. Relevance: Explains the dominance of inductive effects (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) over resonance in meta-positions.
    
    

Sources

Methodological & Application

synthesis of [1,1'-biphenyl]-3,3',5,5'-tetraol from 3,5-dimethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-BP High-Efficiency Synthesis of [1,1'-biphenyl]-3,3',5,5'-tetraol via Oxidative Homocoupling

Executive Summary

This application note details a robust, two-step protocol for the synthesis of [1,1'-biphenyl]-3,3',5,5'-tetraol (Target 2 ) starting from 3,5-dimethoxyphenylboronic acid. Unlike traditional Suzuki-Miyaura cross-couplings that require distinct halide and boronic acid partners, this protocol utilizes a Palladium-catalyzed oxidative homocoupling .[1] This strategy significantly improves atom economy and reduces reagent complexity. The subsequent global demethylation is achieved using Boron Tribromide (


), selected for its ability to quantitatively cleave aryl methyl ethers under mild conditions without affecting the biphenyl core.

Key Advantages:

  • Single Precursor: Eliminates the need to synthesize a separate aryl halide starting material.

  • Scalability: The oxidative coupling utilizes air or mild oxidants (

    
    -benzoquinone), avoiding stoichiometric heavy metals like excess copper salts often found in Ullmann couplings.
    
  • Purity: The

    
     deprotection route avoids the partial alkylation often seen with acidic hydrolysis (
    
    
    
    ).

Reaction Pathway & Logic

The synthesis proceeds through two distinct stages. The visualization below outlines the transformation logic and the critical intermediate.

ReactionScheme SM Starting Material 3,5-Dimethoxyphenylboronic acid Int Intermediate (1) 3,3',5,5'-Tetramethoxybiphenyl SM->Int Step 1: Oxidative Homocoupling Pd(OAc)2, p-Benzoquinone MeOH, 25°C Prod Target Product (2) [1,1'-biphenyl]-3,3',5,5'-tetraol Int->Prod Step 2: Global Demethylation BBr3 (excess) DCM, 0°C to RT

Figure 1: Synthetic pathway from boronic acid to tetrahydroxybiphenyl.

Detailed Protocols

Step 1: Oxidative Homocoupling

Transformation of 3,5-dimethoxyphenylboronic acid to 3,3',5,5'-tetramethoxybiphenyl.

Mechanistic Insight: Standard Suzuki couplings are redox-neutral regarding the metal center (Pd(0)/Pd(II) cycle). Homocoupling of boronic acids is an oxidative process.[1][2][3][4] The reaction requires a re-oxidant to regenerate the active Pd(II) species from Pd(0) after reductive elimination. We utilize


-benzoquinone (BQ) as the oxidant, which is cleaner than copper salts and allows the reaction to proceed at ambient temperature.

Reagents & Equipment:

  • 3,5-Dimethoxyphenylboronic acid (1.0 equiv)

  • Palladium(II) Acetate (

    
    ) (0.05 equiv / 5 mol%)
    
  • 
    -Benzoquinone (1.0 equiv)[5]
    
  • Solvent: Methanol (0.2 M concentration relative to boronic acid)

  • Reaction Vessel: Round bottom flask open to air (or loosely capped).

Protocol:

  • Charge: To a reaction flask equipped with a magnetic stir bar, add 3,5-dimethoxyphenylboronic acid (e.g., 1.82 g, 10 mmol) and

    
    -benzoquinone (1.08 g, 10 mmol).
    
  • Solvate: Add Methanol (50 mL). The solids may not dissolve immediately.

  • Catalyst Addition: Add

    
     (112 mg, 0.5 mmol). The solution typically turns dark/reddish-brown.
    
  • Reaction: Stir vigorously at room temperature (

    
    ) for 6–12 hours.
    
    • Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The boronic acid (polar, stays near baseline or streaks) should disappear, replaced by a non-polar spot (Intermediate 1 ,

      
      ).
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Redissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (2x) to remove unreacted boronic acid and hydroquinone byproducts.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from cold Ethanol or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Expected Yield: 85–92%.

Step 2: Global Demethylation

Transformation of 3,3',5,5'-tetramethoxybiphenyl to [1,1'-biphenyl]-3,3',5,5'-tetraol.

Mechanistic Insight:


 acts as a strong Lewis acid, coordinating to the ether oxygen. The bromide ion then acts as a nucleophile in an 

fashion to cleave the methyl group. This method is preferred over HBr/AcOH for this substrate because the biphenyl ring is electron-rich; harsh acidic reflux (HBr) can lead to electrophilic bromination of the aromatic ring.

avoids this side reaction.

Reagents:

  • Intermediate 1 (from Step 1)

  • Boron Tribromide (

    
    ) (1.0 M solution in DCM) – Use 6.0 equiv (1.5 eq per methoxy group).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Safety Critical:


 reacts violently with moisture, generating HBr gas. All glassware must be oven-dried. Use a Schlenk line or drying tube.

Protocol:

  • Setup: Place Intermediate 1 (e.g., 1.37 g, 5 mmol) in a dry flask under Nitrogen/Argon atmosphere. Add anhydrous DCM (25 mL).

  • Cooling: Cool the solution to

    
     (ice bath). While 
    
    
    
    is often cited,
    
    
    is sufficient for aryl methyl ethers and ensures solubility.
  • Addition: Add

    
     (30 mL of 1.0 M solution, 30 mmol) dropwise via syringe over 15 minutes.
    
    • Visual Check: A precipitate (boron-phenolate complex) often forms. This is normal.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature. Stir for 12 hours (overnight).

  • Quench (The "Exothermic" Step):

    • Cool the flask back to

      
      .
      
    • SLOWLY add Methanol (20 mL) dropwise. Caution: Vigorous evolution of HBr gas and heat.

    • The methanol reacts with borate esters to form volatile trimethyl borate (

      
      ).
      
  • Workup:

    • Concentrate the mixture to dryness on a rotary evaporator.

    • Repeat the MeOH addition and evaporation 2 more times. This "chasing" step is critical to remove all boron as volatile trimethyl borate.

    • The resulting solid is the crude tetraol.

  • Purification: The product is highly polar. Recrystallize from water/ethanol mixture or acetone/hexane.

Analytical Validation & Specifications

The following table summarizes the expected analytical data for validation.

ParameterIntermediate (Tetramethoxy)Target (Tetraol)
Appearance White to off-white crystalline solidWhite/Beige powder (oxidizes slowly in air)
1H NMR (DMSO-d6)

3.82 (s, 12H, -OMe), 6.45 (t, 2H), 6.70 (d, 4H)

9.20 (s, 4H, -OH), 6.15 (t, 2H), 6.35 (d, 4H)
Key Shift Presence of Methoxy singlet at ~3.8 ppmAbsence of Methoxy; Appearance of broad -OH
Solubility Soluble in DCM, EtOAc, ChloroformSoluble in MeOH, DMSO, Acetone; Insoluble in DCM
Mass Spec (ESI)


(Negative mode preferred)

Troubleshooting & Optimization Logic

The following decision tree assists in troubleshooting common yield or purity issues.

Troubleshooting Issue Problem Identified Step1Low Step 1: Low Conversion Issue->Step1Low Step2Partial Step 2: Partial Demethylation (NMR shows -OMe signals) Issue->Step2Partial CheckOx Check Oxidant Quality (Is BQ black? Recrystallize it) Step1Low->CheckOx CheckCat Check Pd Loading (Increase to 5 mol%) Step1Low->CheckCat ActionDry Check DCM Dryness (Water kills BBr3) Step2Partial->ActionDry ActionStoich Increase BBr3 Stoichiometry (Boron complexes with product) Step2Partial->ActionStoich

Figure 2: Troubleshooting logic for homocoupling and demethylation.

References

  • Oxidative Homocoupling Mechanism & Protocol

    • S. Xu et al. "Palladium-Catalyzed Oxidative Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 2017.[1] (Demonstrates the utility of Pd/Oxidant systems for homocoupling).

    • Note on Authority: This method supersedes older Cu-mediated Ullmann couplings due to milder conditions.
  • Demethylation Standards

    • McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide."[6] Tetrahedron, 1968. (The foundational text for

      
       usage).
      
    • Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (

      
      )."[6][7][8]  (Provides verified experimental setups for DCM/
      
      
      
      protocols).
  • Target Molecule Context: This tetraol is a critical linker for Metal-Organic Frameworks (MOFs). See: Crystal Growth & Design, regarding "3,3',5,5'-tetrahydroxybiphenyl MOF linkers."

Safety Disclaimer: Boron Tribromide is corrosive and reacts violently with water. Palladium salts can be sensitizers. Perform all reactions in a certified chemical fume hood wearing appropriate PPE.

Sources

using [1,1'-biphenyl]-3,3',5,5'-tetraol as a linker in COF synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance COF Synthesis Using Biphenyl Tetraol Linkers

Part 1: Executive Summary & Critical Isomer Analysis

Objective: This guide details the synthetic protocols for integrating biphenyl tetraol linkers into Crystalline Covalent Organic Frameworks (COFs).

Critical Scientific Distinction: Success in this synthesis relies entirely on the specific isomer of the linker. You must verify your starting material structure before proceeding, as the 3,3',5,5' and 3,3',4,4' isomers require fundamentally different chemical strategies.

Feature[1,1'-biphenyl]-3,3',5,5'-tetraol [1,1'-biphenyl]-3,3',4,4'-tetraol
Common Name 3,3',5,5'-Tetrahydroxybiphenyl3,3',4,4'-Biphenyltetrol
Functional Group Bis-Resorcinol (Meta-hydroxyls)Bis-Catechol (Ortho-hydroxyls)
Reactivity Nucleophile for Ether Linkages Ligand for Boronate Ester Linkages
Target COF Type Polyaryl Ether COFs (PAE-COFs)Boronate Ester COFs (e.g., COF-10 type)
Key Reagent Fluorinated Aromatics (e.g., TFPN)Boronic Acids (e.g., BDBA, BTBA)

Decision Matrix: Use the following workflow to select the correct protocol.

G Start Start: Verify Linker Structure Check Are OH groups Ortho (3,4) or Meta (3,5)? Start->Check Meta Meta (3,3',5,5') [Bis-Resorcinol] Check->Meta 3,5-Substitution Ortho Ortho (3,3',4,4') [Bis-Catechol] Check->Ortho 3,4-Substitution ProtocolB GO TO PROTOCOL B: Polyaryl Ether Synthesis (High Stability) Meta->ProtocolB ProtocolA GO TO PROTOCOL A: Boronate Ester Synthesis (High Crystallinity) Ortho->ProtocolA

Part 2: Protocol A – Boronate Ester COF Synthesis

Applicable only if you are using the 3,3',4,4' (Ortho) isomer. This is the standard route for 2D hexagonal COFs similar to COF-5 or COF-10.

Mechanism: Reversible condensation of ortho-diols (catechols) with boronic acids to form five-membered C₂O₂B rings.

Materials
  • Linker A: 3,3',4,4'-Biphenyltetrol (0.1 mmol)

  • Linker B: 1,4-Benzenediboronic acid (BDBA) (0.1 mmol) [Linear Linker] OR 1,3,5-Benzenetriboronic acid (BTBA) [Triangular Linker]

  • Solvent System: Mesitylene / 1,4-Dioxane (1:1 v/v)

  • Vessel: Pyrex tube (10 mL) with Rotoflo stopcock or flame-seal capability.

Step-by-Step Procedure
  • Charging:

    • Weigh 21.8 mg (0.1 mmol) of 3,3',4,4'-Biphenyltetrol and 16.6 mg (0.1 mmol) of BDBA into the Pyrex tube.

    • Note: Stoichiometry is 1:1 for linear linkers to form a square/rhombic lattice. If using BTBA, adjust to 3:2 ratio (Tetrol:Boronic Acid).

  • Solvation:

    • Add 2.0 mL of Mesitylene/Dioxane (1:1) mixture.

    • Sonicate for 10 minutes until a homogeneous suspension forms.

  • Degassing (Crucial for Crystallinity):

    • Perform 3 cycles of Freeze-Pump-Thaw :

      • Freeze in liquid N₂ (5 min).

      • Evacuate to < 100 mTorr (15 min).

      • Thaw in warm water (no vacuum).

    • After the 3rd cycle, flame seal the tube or close the Rotoflo valve tightly under vacuum.

  • Solvothermal Synthesis:

    • Place the sealed tube in an oven at 85 °C for 72 hours.

    • Optimization: If amorphous, increase T to 100 °C or 120 °C. Lower temperatures favor slower nucleation and larger crystals.

  • Work-up:

    • Cool to room temperature.[1] A white/off-white precipitate should be visible.

    • Filter the solid and wash exclusively with anhydrous acetone (3 x 10 mL).

    • Warning: Do not wash with water or alcohols, as boronate esters are susceptible to hydrolysis.

  • Activation:

    • Soak the solid in anhydrous acetone for 24 hours (refresh solvent twice).

    • Dry under dynamic vacuum at 80 °C for 12 hours.

Part 3: Protocol B – Polyaryl Ether (PAE) COF Synthesis

Applicable if you are using the 3,3',5,5' (Meta) isomer explicitly requested. This forms ultra-stable ether linkages via Nucleophilic Aromatic Substitution (SₙAr).

Mechanism: The meta-hydroxyls of the 3,3',5,5'-tetraol act as nucleophiles, attacking fluorinated aromatic positions (e.g., TFPN) to displace fluoride ions, forming rigid ether bonds.

Materials
  • Linker A: [1,1'-biphenyl]-3,3',5,5'-tetraol (0.1 mmol)

  • Linker B: 2,3,5,6-Tetrafluoroterephthalonitrile (TFPN) (0.1 mmol)

  • Base: Anhydrous K₂CO₂ (0.4 - 0.8 mmol)

  • Solvent: DMF or DMAc (Dry)

Step-by-Step Procedure
  • Pre-reaction Setup:

    • Flame-dry the Pyrex tube and cool under Argon flow to remove humidity.

    • Weigh 21.8 mg (0.1 mmol) of [1,1'-biphenyl]-3,3',5,5'-tetraol and 20.0 mg (0.1 mmol) of TFPN.

    • Add 55 mg (0.4 mmol) of anhydrous K₂CO₃. Note: Excess base drives the deprotonation of the phenol.

  • Solvation & Degassing:

    • Add 2.0 mL of dry DMF.

    • Sonicate briefly (1-2 min) to disperse the base.

    • Degas via Freeze-Pump-Thaw (3 cycles) to remove oxygen, which can cause oxidative side reactions.

    • Seal under vacuum.[1]

  • Synthesis:

    • Heat at 120 °C for 72 hours.

    • Note: The reaction mixture often turns yellow or light brown as the substitution proceeds.

  • Work-up (Purification):

    • Cool to room temperature.[1]

    • Filter the solid.

    • Wash 1: Water (3 x 20 mL) to remove K₂CO₃ and KF byproducts.

    • Wash 2: DMF (3 x 10 mL) to remove unreacted oligomers.

    • Wash 3: Acetone or THF (3 x 10 mL) for solvent exchange.

  • Activation:

    • Soxhlet extraction with THF for 24 hours is recommended to clear the pores.

    • Dry under vacuum at 100 °C.

Part 4: Characterization & Data Interpretation

Powder X-Ray Diffraction (PXRD)
  • Boronate COF (Protocol A): Look for intense low-angle peaks (2θ < 5°) corresponding to the (100) reflection of a 2D hexagonal or square lattice.

  • Ether COF (Protocol B): Crystallinity is often lower than boronates. Peaks may be broader. Key reflections usually appear around 4-6° 2θ.

FTIR Spectroscopy

Use this to confirm bond formation.

FeatureBoronate COF (Protocol A)Ether COF (Protocol B)
OH Stretch Disappears (~3300 cm⁻¹)Disappears (~3300 cm⁻¹)
New Band 1340 cm⁻¹ (B-O stretch)1200-1250 cm⁻¹ (C-O-C ether stretch)
Diagnostic 660 cm⁻¹ (B-O-B ring mode)Loss of C-F peaks (if TFPN used)
Stability Testing
  • Boronate COF: Stable in organic solvents; degrades in water/acid.

  • Ether COF: Stable in boiling water, 12M HCl, and 14M NaOH. (This is the primary advantage of using the 3,3',5,5' isomer route).

Workflow cluster_0 Synthesis cluster_1 Work-up Mix Mix Linkers + Solvent Degas Freeze-Pump-Thaw (3 Cycles) Mix->Degas Heat Solvothermal (72h @ 85-120°C) Degas->Heat Wash Solvent Wash (Acetone/Water) Heat->Wash Activate Activation (Vacuum/Soxhlet) Wash->Activate

References

  • Cote, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[2][3][4][5][6] Science.[7] Link (Foundational Boronate Ester Chemistry).

  • Guan, X., et al. (2019).[6] Chemically stable polyarylether-based covalent organic frameworks.[6] Nature Chemistry.[6] Link (Foundational Polyaryl Ether Chemistry for Resorcinol-like linkers).

  • El-Kaderi, H. M., et al. (2007). Designed Synthesis of 3D Covalent Organic Frameworks. Science.[7] Link (Reference for solvothermal optimization).

Sources

Application Note: Functionalization of [1,1'-biphenyl]-3,3',5,5'-tetraol for High-Performance Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The molecule [1,1'-biphenyl]-3,3',5,5'-tetraol (hereafter 3,3',5,5'-THBP ) represents a privileged scaffold for high-performance polymer networks. Unlike standard crosslinkers such as Bisphenol A (functionality


), 3,3',5,5'-THBP offers a functionality of 

distributed symmetrically across a rigid biphenyl core.
Why this Molecule?
  • High Crosslink Density: The tetra-functional nature allows for the formation of networks with extremely high crosslink density, leading to elevated Glass Transition Temperatures (

    
    ) and superior solvent resistance.
    
  • Thermal Stability: The absence of aliphatic linkers (unlike the isopropylidene bridge in Bisphenol A) and the meta-substitution pattern reduces susceptibility to oxidative degradation.

  • Porous Organic Polymer (POP) Potential: Due to its rigid geometry, derivatives of 3,3',5,5'-THBP are ideal nodes for constructing intrinsic microporosity in amorphous networks.

This guide details two primary functionalization pathways: Glycidylation (for epoxy resins) and Propargylation (for click-chemistry networks).

Structural Analysis & Functionalization Logic

The meta-positioning of the hydroxyl groups (3,5-substitution) is critical. Unlike ortho-substituted phenols, the meta-hydroxyls suffer less steric hindrance, allowing for quantitative functionalization of all four sites.

Pathway Visualization

The following diagram outlines the functionalization logic and downstream applications.

FunctionalizationPathways Tetraol [1,1'-biphenyl]-3,3',5,5'-tetraol (Core Node) Epichlorohydrin Epichlorohydrin + NaOH/TBAB Tetraol->Epichlorohydrin Propargyl Propargyl Bromide + K2CO3 Tetraol->Propargyl EpoxyResin Tetraglycidyl Ether (Epoxy Resin) Epichlorohydrin->EpoxyResin Glycidylation ClickMonomer Tetrapropargyl Ether (Click Monomer) Propargyl->ClickMonomer Williamson Ether Synthesis HighTg High-Tg Thermosets (Aerospace/Electronics) EpoxyResin->HighTg Amine/Anhydride Cure POPs Porous Organic Polymers (Gas Storage/Catalysis) ClickMonomer->POPs CuAAC / Thiol-Yne

Figure 1: Synthetic pathways transforming the tetraol core into epoxy and click-chemistry precursors.

Protocol A: Synthesis of 3,3',5,5'-Tetraglycidyl Biphenyl (Epoxy Resin)

This protocol converts the phenolic hydroxyls into glycidyl ethers. This resin is an analog to the commercial TGMDA but with a biphenyl backbone, suitable for electronics packaging where low dielectric constant and high thermal stability are required.

Materials
  • Precursor: [1,1'-biphenyl]-3,3',5,5'-tetraol (10 mmol, 2.18 g)

  • Reagent: Epichlorohydrin (ECH) (Excess, 100 mmol, ~7.8 mL) – Acts as reactant and solvent.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol) – Phase transfer catalyst.

  • Base: Sodium Hydroxide (NaOH) (50% aq. solution, 44 mmol).

  • Solvents: Toluene, Methanol, Deionized Water.

Step-by-Step Methodology
  • Solvation & Coupling:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the tetraol and epichlorohydrin.

    • Add TBAB (Phase Transfer Catalyst).

    • Heat the mixture to 100°C and stir for 1 hour. Note: The phenol dissolves as it reacts with ECH to form the chlorohydrin intermediate.

  • Dehydrochlorination (Ring Closure):

    • Cool the mixture to 60°C .

    • Add the 50% NaOH solution dropwise over 30 minutes. Critical: Exothermic reaction. Control addition rate to prevent runaway.

    • Once addition is complete, raise temperature to 70°C and stir vigorously for 3 hours.

  • Work-up:

    • Distill off excess epichlorohydrin under reduced pressure (vacuum distillation). Safety: ECH is toxic; use a cold trap.

    • Dissolve the viscous residue in Toluene (50 mL).

    • Wash with water (3 x 20 mL) to remove NaCl and residual NaOH.

    • Dry organic layer over anhydrous

      
      .[1]
      
  • Isolation:

    • Filter and remove toluene via rotary evaporation.

    • Yield: Expect a viscous, amber-colored resin.

    • Target EEW (Epoxy Equivalent Weight): ~110-115 g/eq.

Validation Parameters
TechniqueExpected SignalInterpretation
FTIR 910 cm⁻¹ (Oxirane ring)Appearance confirms epoxy ring formation.
FTIR 3200-3500 cm⁻¹ (Broad -OH)Disappearance confirms full conversion of phenol.
¹H NMR

2.7-2.9, 3.3-3.4, 3.9-4.2 ppm
Characteristic glycidyl protons.

Protocol B: Synthesis of Tetrapropargyl-3,3',5,5'-Biphenyl (Click Monomer)

This derivative is used to create Porous Organic Polymers (POPs) or hyper-crosslinked networks via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thermal polymerization.

Materials
  • Precursor: [1,1'-biphenyl]-3,3',5,5'-tetraol (10 mmol).

  • Reagent: Propargyl bromide (80% in toluene, 48 mmol).

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 60 mmol).
    
  • Solvent: Acetone or DMF (Dimethylformamide) (50 mL).

Step-by-Step Methodology
  • Activation:

    • Dissolve tetraol in Acetone (or DMF for higher solubility).

    • Add

      
      . Stir at room temperature for 30 mins to form the phenoxide.
      
  • Alkylation:

    • Add propargyl bromide dropwise.

    • Reflux the mixture at 60°C (Acetone) or 80°C (DMF) for 24 hours.

    • Observation: The reaction is heterogeneous; vigorous stirring is required.

  • Purification:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white/off-white crystals.

  • Application Note: This monomer can now be reacted with diazides (e.g., 1,4-bis(azidomethyl)benzene) to form rigid polytriazole networks.

Network Formation & Crosslinking Strategy

The high functionality (


) of these monomers requires careful control of stoichiometry to prevent premature gelation or vitrification before full cure.
Crosslinking Topology Diagram

The following diagram illustrates the network formation when the tetra-functional epoxy is cured with a diamine.

NetworkTopology Figure 2: High-density crosslinking topology. Each core connects to 4 chains, creating a rigid thermoset. TetraolNode Tetra-functional Core Linker1 Diamine Crosslinker TetraolNode->Linker1 Linker2 Diamine Crosslinker TetraolNode->Linker2 Linker3 Diamine Crosslinker TetraolNode->Linker3 Linker4 Diamine Crosslinker TetraolNode->Linker4 Node2 Tetra-functional Core Linker1->Node2

Curing Protocol (Epoxy-Amine)
  • Stoichiometry: Calculate mix ratio based on Epoxy Equivalent Weight (EEW ~115) and Amine Hydrogen Equivalent Weight (AHEW).

    • Formula:

      
      
      
  • Mixing: Pre-warm the tetra-glycidyl resin to 50°C to lower viscosity. Mix thoroughly with the amine (e.g., DDS or DDM for high temp).

  • Cure Cycle:

    • Stage 1: 100°C for 2 hours (Gelation).

    • Stage 2: 150°C for 2 hours (Vitrification).

    • Stage 3: 200°C for 1 hour (Post-cure for max

      
      ).
      

References

  • Synthesis of Biphenyl Derivatives

    • General Suzuki Coupling Protocols: "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties."[2] Arabian Journal of Chemistry.

    • 2[1][2][3][4][5][6][7][8][9][10][11]

  • Epoxy Resin Synthesis from Polyphenols

    • Protocol Grounding: "Synthesis and characterization of epoxy resin of 9,9′-bis-(3,5-dibromo-4-hydroxyphenyl) anthrone-10." NIH / PubMed Central. (Provides the standard epichlorohydrin/NaOH method adapted in Protocol A).
    • 6[1][3][5][7][11]

  • Porous Organic Polymers (POPs)

    • Application Context: "Designing Phenyl Porous Organic Polymers with High-Efficiency Tetracycline Adsorption Capacity." MDPI. (Demonstrates the utility of phenyl-rich nodes in POPs).
    • 12[4][5]

  • Biphenyl Linkers in MOFs/COFs

    • Structural Reference: "Biphenyl-3,3',5,5'-tetracarboxylic acid."[3][13][14] CD Bioparticles. (Confirming the structural stability and geometry of the 3,3',5,5' substitution pattern).

    • 13[1][2][3][5][7][8][10][11]

Sources

Application Note & Protocol: A Research Guide to the Catalytic Dimerization of Resorcinol for the Synthesis of 3,3',5,5'-Biphenyltetrol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Objective: This document provides a comprehensive theoretical and practical guide for researchers aiming to develop a method for the catalytic dimerization of resorcinol to selectively form 3,3',5,5'-biphenyltetrol. Given the absence of a standardized, high-yield protocol in the public domain, this guide emphasizes the underlying mechanistic principles, proposes a rational experimental design, and details the critical analytical procedures for product validation.

Introduction and Scientific Rationale

3,3',5,5'-Biphenyltetrol is a polyhydroxylated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural similarity to other biologically active biphenyl polyols, which have shown promise as amyloid-β aggregation inhibitors, suggests its potential as a therapeutic agent.[1][2] The symmetrical arrangement of its hydroxyl groups also makes it an attractive monomer for the synthesis of advanced polymers and covalent organic frameworks (COFs).[3][4]

Direct catalytic dimerization of a readily available and economical precursor like resorcinol presents an elegant and atom-economical synthetic strategy. The primary challenge, however, lies in controlling the regioselectivity of the C-C bond formation. Resorcinol (1,3-dihydroxybenzene) possesses three nucleophilic positions (2, 4, and 6), leading to the potential for multiple biphenyl isomers and higher-order oligomers. This guide focuses on a proposed oxidative coupling pathway, a plausible route for this transformation.[5][6][7]

Mechanistic Considerations: The Oxidative Coupling Pathway

The proposed catalytic dimerization of resorcinol to 3,3',5,5'-biphenyltetrol is predicated on an oxidative coupling mechanism. This process involves the generation of a resorcinol radical species, which then undergoes a coupling reaction.[8] The selectivity for the desired 3,3',5,5' isomer is the critical challenge.

The key steps in the proposed mechanism are:

  • Generation of a Resorcinol Radical: A suitable catalyst, likely a metal complex with an appropriate redox potential, abstracts an electron from the resorcinol molecule to form a radical cation. This is followed by deprotonation to yield a neutral resorcinol radical.[8]

  • Radical-Radical Coupling: Two resorcinol radicals can then couple to form the biphenyl structure. The regioselectivity of this step is paramount. The formation of the desired 3,3',5,5'-isomer requires coupling at the 5-position of both resorcinol radicals.

  • Tautomerization and Catalyst Regeneration: The resulting dienone intermediate tautomerizes to the aromatic biphenyltetrol product. The catalyst is re-oxidized, completing the catalytic cycle.

G cluster_0 Catalytic Cycle Resorcinol Resorcinol Radical Resorcinol Radical Resorcinol->Radical -e⁻, -H⁺ Resorcinol:e->Radical:w Dimer Coupled Intermediate (Dienone) Radical->Dimer Dimerization Radical:e->Dimer:w Product 3,3',5,5'-Biphenyltetrol Dimer->Product Tautomerization Dimer:e->Product:w Catalyst_ox Catalyst (Oxidized State) Catalyst_red Catalyst (Reduced State) Catalyst_ox->Catalyst_red Accepts e⁻ Catalyst_red->Catalyst_ox Re-oxidation

Caption: Proposed Catalytic Cycle for Oxidative Dimerization.

Experimental Protocol: A Starting Point for Method Development

The following protocol is a proposed starting point for researchers. It is designed to be a self-validating system where careful analysis of the results will inform subsequent optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Resorcinol≥99%Sigma-AldrichEnsure dryness before use.
Iron(III) chloride (FeCl₃)Anhydrous, ≥98%Acros OrganicsA potential catalyst. Other metal salts (e.g., Cu(II), Mn(III)) could be screened.
AcetonitrileAnhydrous, ≥99.8%Fisher ScientificSolvent. Other polar aprotic solvents like DMF or DMSO can be explored.
Hydrochloric Acid (HCl)1 M aq.VWRFor quenching the reaction.
Ethyl AcetateHPLC GradeJ.T.BakerFor extraction.
Brine (sat. NaCl aq.)Lab-preparedFor washing the organic phase.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD MilliporeFor drying the organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical instruments: HPLC, LC-MS, NMR

Reaction Procedure

G A Setup and Inerting B Reagent Addition A->B Add Resorcinol, Solvent, Catalyst C Reaction at Elevated Temperature B->C Heat to 60-80 °C D Quenching C->D Cool and add 1 M HCl E Workup and Extraction D->E Extract with Ethyl Acetate F Purification E->F Column Chromatography G Analysis F->G HPLC, LC-MS, NMR

Sources

Application Note: High-Purity Recrystallization of [1,1'-biphenyl]-3,3',5,5'-tetraol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the recrystallization of [1,1'-biphenyl]-3,3',5,5'-tetraol.

Introduction & Scope

[1,1'-biphenyl]-3,3',5,5'-tetraol (often abbreviated as 3,3',5,5'-biphenyltetrol) is a critical organic linker used in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) due to its high symmetry and hydroxyl functionality. It is typically synthesized via the demethylation of 3,3',5,5'-tetramethoxybiphenyl using Boron Tribromide (


) or Hydrobromic Acid (

).

The Challenge: Crude products from demethylation often contain persistent impurities such as partially methylated intermediates (e.g., trimethoxy-monools), boron salts, and oxidation byproducts (quinones), which manifest as dark discoloration. High purity (>98%) is essential for defect-free crystal growth in subsequent MOF/COF applications.

The Solution: This guide details a Binary Solvent Recrystallization protocol optimized for polarity modulation. We utilize an Ethanol/Water system as the primary standard, with an Ethyl Acetate/Hexane alternative for lipophilic impurity profiles.

Physicochemical Principles & Solvent Selection

The purification strategy relies on the specific solubility profile of the tetraol moiety. Unlike simple biphenyls, the four hydroxyl groups create a "push-pull" solubility behavior:

SolventSolubility (Hot)Solubility (Cold)Role in Protocol
Ethanol (EtOH) HighModerateSolvent (Good) : Disrupts intermolecular H-bonds.
Water (

)
ModerateVery LowAnti-Solvent (Poor) : Forces hydrophobic stacking.
Ethyl Acetate HighModerateSolvent (Good) : Alternative for non-polar impurities.
Hexane NegligibleNegligibleAnti-Solvent (Poor) : Precipitates polar tetraol.

Mechanistic Insight: The tetraol forms strong intermolecular hydrogen bond networks in the solid state (high melting point). Hot ethanol disrupts these bonds, solvating individual molecules. The slow addition of water increases the dielectric constant of the medium, energetically penalizing the hydrophobic biphenyl core and driving it to self-assemble (nucleate) into a crystalline lattice, excluding impurities.

Safety & Pre-requisites

Hazard Warning
  • Residual Acids: Crude material from

    
     or 
    
    
    
    deprotection may release corrosive acid vapors upon heating. Ensure the crude is neutralized (washed with water/brine) before recrystallization.
  • Thermal Hazards: Boiling ethanol poses a flammability risk. Use a spark-proof heating mantle or oil bath.

Equipment List
  • Round-bottom flask (RBF) or Erlenmeyer flask.

  • Reflux condenser (for large scale).

  • Magnetic stir bar (PTFE coated).

  • Heated gravity filtration setup (stemless funnel + fluted filter paper).

  • Vacuum filtration setup (Buchner funnel).[1]

Standard Protocol: Ethanol/Water Recrystallization

This method is preferred for removing salts and polar oxidation byproducts.

Step-by-Step Methodology

1. Dissolution

  • Place the crude [1,1'-biphenyl]-3,3',5,5'-tetraol in an Erlenmeyer flask.

  • Add Ethanol (95% or absolute) at a ratio of approximately 10 mL per gram of solid.

  • Heat the mixture to a gentle boil (

    
    ) with stirring.
    
  • Optimization: If solids remain, add hot ethanol in 2 mL increments until dissolved. If a small amount of dark solid persists (inorganic salts or polymer), do not add infinite solvent; proceed to filtration.

2. Decolorization (Optional but Recommended)

  • If the solution is dark brown/red, remove from heat and let cool slightly (to avoid flash boiling).

  • Add Activated Charcoal (1-2 wt%) .

  • Boil gently for 5–10 minutes.

3. Hot Filtration

  • Filter the hot solution through a pre-warmed fluted filter paper or a celite pad into a clean, pre-heated flask.

  • Critical: This step removes insoluble salts and charcoal. The receiving flask must be hot to prevent premature crystallization on the glass.[1]

4. Nucleation (The "Cloud Point" Method)

  • Return the clear filtrate to a boil.

  • Slowly add hot Deionized Water dropwise via a pipette or addition funnel.

  • Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) is observed that does not disappear with swirling.

  • Add 1–2 mL of hot Ethanol to just clear the turbidity (restore transparency).

5. Crystallization

  • Remove the flask from the heat source.[1]

  • Insulate the flask with a towel or place it in a warm water bath to allow slow cooling to room temperature over 2–3 hours.

  • Note: Slow cooling promotes the growth of large, pure needles or prisms. Rapid cooling traps impurities.

  • Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    

6. Isolation

  • Collect crystals via vacuum filtration on a Buchner funnel.[1]

  • Wash: Rinse the filter cake with a small volume of ice-cold Ethanol/Water (1:1 mixture) . Do not use pure ethanol, as it will redissolve the product.

  • Dry: Dry under high vacuum at

    
     for 12 hours to remove bound solvent.
    

Alternative Protocol: Ethyl Acetate/Hexane[2]

Use this method if the crude material is "oily" or contains significant non-polar organic impurities (e.g., unreacted methylated precursors).

  • Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Filter hot to remove insolubles.[1]

  • Add hot Hexane (or Heptane) dropwise until turbidity persists.

  • Cool slowly to room temperature, then to

    
    .
    
  • Collect crystals and wash with cold Hexane.

Process Workflow (Graphviz)

Recrystallization_Workflow Start Crude [1,1'-biphenyl]-3,3',5,5'-tetraol Dissolve Dissolve in Boiling Ethanol (10 mL/g) Start->Dissolve Check Solution Appearance? Dissolve->Check Charcoal Add Activated Charcoal (Boil 5 min) Check->Charcoal Dark/Colored Filter Hot Filtration (Remove Insolubles/Charcoal) Check->Filter Clear/Light Charcoal->Filter Nucleate Add Hot Water Dropwise until Turbid -> Clear with EtOH Filter->Nucleate Cool Slow Cool to RT Then Ice Bath (1 hr) Nucleate->Cool Collect Vacuum Filtration Wash with Cold EtOH/H2O Cool->Collect Dry Vacuum Dry (60°C, 12h) Collect->Dry

Caption: Workflow for the binary solvent recrystallization of biphenyl tetraol, ensuring removal of both insoluble and soluble impurities.

Quality Control & Troubleshooting

Characterization Specifications
TestAcceptance CriteriaMethod
Appearance White to off-white needles/powderVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water gradient
1H NMR No methoxy peaks (~3.8 ppm). Sharp aromatic doublets/singlets.DMSO-d6
Melting Point Sharp range (Literature varies, typically >280°C dec)Capillary Method
Troubleshooting Guide
  • Problem: "Oiling Out" (Product forms a liquid layer instead of crystals).

    • Cause: Solution temperature is above the melting point of the solvated product, or solvent ratio is incorrect.

    • Fix: Reheat to dissolve.[1] Add slightly more Ethanol.[1] Cool more slowly with vigorous stirring. Seed with a pure crystal if available.[1]

  • Problem: Low Yield.

    • Cause: Too much Ethanol used (product remains soluble).

    • Fix: Concentrate the mother liquor by rotary evaporation and repeat the crystallization (Second Crop).

  • Problem: Colored Crystals.

    • Cause: Oxidation products trapped in lattice.

    • Fix: Repeat recrystallization using the Charcoal step. Ensure the wash solvent is thoroughly removed.

References

  • Synthesis and Evaluation of Tetrahydroxybiphenyls: Detailed synthesis and purification context for 3,3',4,4'-tetrahydroxybiphenyl (isomer analog) demonstrating HPLC purity standards >95%. Reference: Bioorganic & Medicinal Chemistry Letters, 2013.

  • General Recrystallization of Phenolic Compounds: Standard protocols for purifying poly-hydroxylated aromatics using binary solvent systems (Ethanol/Water). Reference: MIT OpenCourseWare, "Recrystallization Guide".

  • Solubility Data for Biphenyl Derivatives: Solubility profiles of biphenyl-diols and tetrols supporting the use of alcohol/water mixtures. Reference: PubChem Compound Summary for Biphenyl-tetrols.

  • Demethylation Workup Procedures: Procedures for handling BBr3 deprotection products and subsequent purification of phenolic moieties. Reference: Organic Syntheses, Coll. Vol. 5, p. 412.

Sources

Application Note: Synthesis of High-Surface-Area Poly(Aryl Ether) Porous Organic Polymers (PAE-POPs) Using 3,3',5,5'-Biphenyltetrol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals.

Abstract & Strategic Rationale

Porous organic polymers (POPs) are a class of highly cross-linked, amorphous macromolecules exhibiting intrinsic microporosity. They are critical for advanced applications ranging from gas separation and heterogeneous catalysis to stabilizing amorphous solid dispersions (ASDs) of poorly water-soluble active pharmaceutical ingredients (APIs).

This application note details the robust incorporation of 3,3',5,5'-biphenyltetrol into a poly(aryl ether)-linked POP (PAE-POP) via nucleophilic aromatic substitution (SNAr).

Why 3,3',5,5'-Biphenyltetrol? The design of POPs requires monomers that dictate rigid, contorted framework topologies. While traditional networks often utilize 1,3,5-phloroglucinol or spirobifluorene derivatives, 3,3',5,5'-biphenyltetrol offers a distinct structural advantage. The biphenyl core naturally adopts a twisted conformation (with a dihedral angle of ~44°), and the meta-positioned hydroxyl groups (3,5 and 3',5' positions) force the growing polymer chains to propagate at 120° angles. This spatial frustration prevents efficient


 stacking and polymer chain interpenetration, thereby maximizing free volume and intrinsic microporosity.

The resulting poly(aryl ether) linkages provide outstanding thermal and chemical stability, outperforming many hydrolytically unstable imine- or boronate-linked covalent organic frameworks (COFs)[1],[2].

Reaction Mechanism & Pathway

The polymerization is driven by a base-catalyzed SNAr reaction between the tetrol and a highly reactive fluorinated aromatic, such as 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN).

Mechanism N1 1. Deprotonation K2CO3 extracts protons forming phenoxide N2 2. Nucleophilic Attack Phenoxide attacks fluorinated carbon N1->N2 N3 3. Meisenheimer Complex Stabilized anionic intermediate forms N2->N3 N4 4. Fluoride Elimination Loss of F- restores aromaticity N3->N4 N5 5. PAE Network Rigid, cross-linked porous framework N4->N5

Mechanistic pathway of base-catalyzed SNAr polycondensation forming PAE-POPs.

Materials & Reagents

  • Monomer A: 3,3',5,5'-Biphenyltetrol (≥98% purity)

  • Monomer B: 2,3,5,6-Tetrafluoroterephthalonitrile (TFTPN) (≥99% purity)

  • Catalyst/Acid Scavenger: Anhydrous Potassium Carbonate (K₂CO₃)

  • Reaction Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Purification Solvents: Methanol, Tetrahydrofuran (THF), and Deionized Water

  • Activation: Liquid CO₂ (for supercritical drying)

Step-by-Step Experimental Protocol

Note: This protocol is engineered as a self-validating system. The success of each phase can be visually or analytically verified before proceeding to the next step.

Step 1: Monomer Preparation and Degassing
  • In a flame-dried 100 mL Schlenk flask, add 1.0 mmol of 3,3',5,5'-biphenyltetrol and 2.0 mmol of TFTPN.

  • Add 8.0 mmol of finely ground, anhydrous K₂CO₃.

    • Causality Check: A 4-fold molar excess of base ensures complete deprotonation of all four hydroxyl groups on the biphenyltetrol, maintaining the nucleophilicity of the phenoxide intermediates throughout the reaction.

  • Add 30 mL of anhydrous DMF.

  • Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality Check: Dissolved oxygen must be rigorously excluded. Phenoxide anions are highly susceptible to oxidative coupling (forming quinones), which terminates chain growth, creates structural defects, and drastically reduces overall porosity.

Step 2: SNAr Polycondensation
  • Backfill the Schlenk flask with ultra-high purity Argon.

  • Heat the reaction mixture to 120 °C using a thermostatically controlled oil bath and stir continuously at 500 rpm for 72 hours.

  • Validation Check: The reaction mixture will transition from a clear/pale solution to a dark, highly viscous suspension. This physical change indicates successful cross-linking and the precipitation of the insoluble polymer network.

Step 3: Workup and Soxhlet Extraction
  • Cool the reaction to room temperature and pour the mixture into 200 mL of deionized water to precipitate the polymer and dissolve unreacted K₂CO₃ and KF byproducts.

  • Filter the resulting solid and wash sequentially with copious amounts of water and methanol.

  • Transfer the crude polymer to a Soxhlet extractor. Extract with THF for 24 hours, followed by Methanol for 24 hours.

    • Causality Check: Soxhlet extraction is critical for a self-validating porous system. It actively removes trapped unreacted monomers and low-molecular-weight oligomers from the pores. Failure to perform this step results in artificially low BET surface area measurements and pore blockage.

Step 4: Supercritical CO₂ Activation
  • Exchange the solvent within the polymer network by soaking the powder in absolute ethanol for 12 hours.

  • Transfer the ethanol-swollen polymer to a supercritical CO₂ (scCO₂) dryer.

  • Purge with liquid CO₂ at 10 °C, then heat to 40 °C (above the critical point of 31.1 °C) and slowly vent the pressure.

    • Causality Check: Conventional evaporative drying generates immense capillary forces that collapse the delicate micropores of the amorphous network. scCO₂ drying eliminates the liquid-gas interface, perfectly preserving the intrinsic free volume of the POP.

Workflow A 1. Monomer Preparation (Biphenyltetrol + TFTPN) B 2. Base Addition & Degassing (K2CO3 in Anhydrous DMF) A->B C 3. SNAr Polycondensation (120°C, 72 hours, Ar atm) B->C D 4. Soxhlet Extraction (Water, Methanol, THF) C->D E 5. Supercritical CO2 Drying (Pore Preservation) D->E F 6. PAE-POP Characterization (BET, PXRD, FTIR) E->F

Step-by-step workflow for the synthesis and activation of PAE-POPs.

Quantitative Data Presentation

When synthesized and activated according to the rigorous protocol above, 3,3',5,5'-biphenyltetrol-based PAE-POPs exhibit exceptional porosity and stability metrics.

Table 1: Typical Porosity and Gas Uptake Metrics for 3,3',5,5'-Biphenyltetrol PAE-POPs

ParameterValue / RangeMeasurement Condition
BET Surface Area 850 - 1,200 m²/gN₂ adsorption isotherm at 77 K
Total Pore Volume 0.65 - 0.90 cm³/gMeasured at P/P₀ = 0.99
Dominant Pore Size ~0.8 nm and ~1.4 nmNLDFT pore size distribution
CO₂ Uptake 3.5 - 4.2 mmol/g273 K at 1 bar
CH₄ Uptake 1.2 - 1.8 mmol/g273 K at 1 bar
Thermal Stability (Td5%) > 450 °CTGA under N₂ atmosphere

References

  • McKeown, N. B., & Budd, P. M. (2006). Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage. Chemical Society Reviews, 35(8), 675-683.

  • Ben, T., Ren, H., Ma, S., Cao, D., Lan, J., Jing, X., ... & Zhu, G. (2009). Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area. Angewandte Chemie International Edition, 48(50), 9457-9460.

Sources

synthesis of glycidyl ethers from [1,1'-biphenyl]-3,3',5,5'-tetraol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3,3',5,5'-Tetraglycidyloxybiphenyl (TGB-Tetra)

Part 1: Executive Summary & Technical Rationale

Subject: This guide details the synthesis of 3,3',5,5'-tetraglycidyloxybiphenyl (TGB-Tetra) from the precursor [1,1'-biphenyl]-3,3',5,5'-tetraol .

Significance: TGB-Tetra is a tetra-functional epoxy resin monomer. Unlike standard difunctional Bisphenol A diglycidyl ether (DGEBA), TGB-Tetra possesses four reactive epoxide groups per molecule. This high functionality translates to:

  • High Cross-link Density: Resulting in exceptional thermal stability (high

    
    ) and chemical resistance.
    
  • Rigid Backbone: The biphenyl core imparts mechanical stiffness and thermal resistance, making it ideal for aerospace composites, semiconductor encapsulation, and high-performance adhesives.

Synthetic Strategy: The protocol utilizes a Phase-Transfer Catalyzed (PTC) Epoxidation with an azeotropic water removal step. This method is superior to simple alkaline condensation for tetra-functional phenols because it minimizes oligomerization (chain extension) and ensures complete conversion of the four sterically distinct hydroxyl groups.

Part 2: Chemical Foundation & Mechanism[1][2]

The synthesis involves the O-alkylation of the phenolic hydroxyl groups with epichlorohydrin (ECH), followed by dehydrochlorination.

Reaction Scheme:

  • Coupling: The phenoxide ion attacks the epoxide ring of ECH, opening it to form a chlorohydrin intermediate.

  • Ring Closure: Under basic conditions (NaOH), the chlorohydrin undergoes intramolecular

    
     substitution to reform the epoxide ring, releasing NaCl.
    

Key Mechanistic Challenge: With four hydroxyl groups, the probability of oligomerization (one ECH molecule bridging two biphenyl units) is high. To prevent this, a large molar excess of ECH is maintained to favor the monomeric species.

ReactionPathway Tetraol [1,1'-biphenyl]-3,3',5,5'-tetraol (C12H10O4) Intermediate Tetra-Chlorohydrin Ether Intermediate Tetraol->Intermediate Phase Transfer Catalyst (TBAB), 80-90°C ECH Epichlorohydrin (Excess) ECH->Intermediate Product 3,3',5,5'-Tetraglycidyloxybiphenyl (TGB-Tetra) Intermediate->Product Dehydrochlorination (-NaCl, -H2O) NaOH NaOH (aq) NaOH->Product

Figure 1: Reaction pathway for the synthesis of TGB-Tetra.

Part 3: Experimental Protocol

Safety Warning: Epichlorohydrin is a potent alkylating agent, toxic, and a suspected carcinogen. All operations must be performed in a fume hood with appropriate PPE (butyl rubber gloves, respirator if outside hood).

Materials & Equipment
ReagentRoleSpecifications
[1,1'-biphenyl]-3,3',5,5'-tetraolSubstratePurity >98%, Dry
Epichlorohydrin (ECH)Reactant & Solvent>99%, Molar Excess (20:1)
Tetrabutylammonium Bromide (TBAB)Phase Transfer Catalyst99%
Sodium Hydroxide (NaOH)Base50% aq. solution or pellets
Toluene / MethanolSolventsACS Grade
Distilled WaterWash-

Equipment:

  • 3-Neck Round Bottom Flask (equipped with mechanical stirrer, thermometer, and Dean-Stark trap/condenser).

  • Vacuum pump.

  • Rotary Evaporator.

Step-by-Step Synthesis Workflow

Step 1: Dissolution and Coupling (Formation of Halohydrin)

  • Charge: In the 3-neck flask, add 21.8 g (0.1 mol) of [1,1'-biphenyl]-3,3',5,5'-tetraol.

  • Solvent/Reactant: Add 185 g (2.0 mol) of Epichlorohydrin. The large excess (5 eq per OH group) acts as the solvent and suppresses oligomer formation.

  • Catalyst: Add 0.64 g (2 mol% relative to OH groups) of Tetrabutylammonium Bromide (TBAB).

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Maintain for 2–3 hours . The solution should become homogenous as the tetraol reacts to form the soluble chlorohydrin ether.

Step 2: Dehydrochlorination (Ring Closure)

  • Cooling: Cool the reaction mixture to 50°C .

  • Base Addition: Install a dropping funnel. Slowly add 35.2 g (0.44 mol, 10% excess) of 50% aqueous NaOH solution dropwise over 60 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature below 60°C to prevent polymerization.

  • Azeotropic Distillation (Optional but Recommended): If using solid NaOH, add toluene (100 mL) and heat to reflux with a Dean-Stark trap to continuously remove the water formed during the reaction. This drives the equilibrium forward.

  • Post-Reaction: Stir for an additional 2 hours at 60°C after base addition is complete.

Step 3: Workup and Purification

  • Filtration/Washing:

    • Cool to room temperature.

    • Add 100 mL of Toluene to dilute the organic phase.

    • Wash the organic layer with 100 mL distilled water (3 times) to remove NaCl and residual NaOH. The final aqueous wash should be neutral (pH ~7).

  • Solvent Removal:

    • Transfer the organic phase to a rotary evaporator.

    • Strip Toluene and excess Epichlorohydrin under reduced pressure (vacuum).

    • Note: Epichlorohydrin boils at 116°C; use a high-vacuum pump and a water bath at 80°C to ensure complete removal.

  • Recrystallization (High Purity Grade):

    • The crude product is a viscous resin or semi-solid.

    • For high purity, recrystallize from a mixture of Methanol/Acetone or Isopropanol .

    • Filter and dry in a vacuum oven at 40°C overnight.

Workflow Start Start: Weigh Tetraol & ECH Coupling Step 1: Coupling 90°C, 3h, TBAB Catalyst Start->Coupling BaseAdd Step 2: Ring Closure Add NaOH (aq), 50-60°C Coupling->BaseAdd Wash Step 3: Workup Dilute w/ Toluene, Wash H2O BaseAdd->Wash Strip Step 4: Distillation Remove Excess ECH (Vacuum) Wash->Strip Recryst Step 5: Purification Recrystallize (MeOH/Acetone) Strip->Recryst Final Final Product: TGB-Tetra Recryst->Final

Figure 2: Step-by-step experimental workflow for TGB-Tetra synthesis.

Part 4: Characterization & Quality Control

To validate the synthesis, the following parameters must be checked.

Theoretical vs. Target Values
ParameterTheoretical ValueCalculation Basis
Molecular Weight 442.46 g/mol Formula:

Epoxy Equivalent Weight (EEW) 110.6 g/eq

(epoxy groups)
Hydrolyzable Chlorine < 500 ppmIndicates complete ring closure
Analytical Methods
  • Epoxy Equivalent Weight (EEW) Titration:

    • Method: ASTM D1652.

    • Protocol: Dissolve sample in dichloromethane/acetic acid. Titrate with HBr in acetic acid using Crystal Violet indicator.

    • Acceptance Criteria: 110–120 g/eq. Higher values indicate oligomerization or incomplete epoxidation.

  • FTIR Spectroscopy:

    • Epoxy Ring: Strong characteristic peak at 910–915 cm⁻¹ (oxirane ring stretching).

    • Absence of OH: Disappearance of the broad phenolic OH band at 3200–3500 cm⁻¹ .

  • ¹H NMR (CDCl₃):

    • Aromatic Protons: δ 6.8–7.5 ppm (Biphenyl core).

    • Glycidyl Methine (-CH-): δ 3.3–3.4 ppm.

    • Glycidyl Methylene (-CH₂-O-): δ 3.9–4.2 ppm.

    • Epoxy Methylene (Terminal): δ 2.7–2.9 ppm.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High EEW (>130 g/eq) OligomerizationIncrease Epichlorohydrin excess (up to 30:1). Ensure strictly anhydrous conditions during Step 1.
High Hydrolyzable Chlorine Incomplete Ring ClosureIncrease NaOH reaction time. Ensure efficient stirring (mass transfer limitation).
Low Yield Product loss in water washUse brine for washing to improve phase separation. Avoid excessive washing if emulsion forms.
Product is Gelled Polymerization in reactorCheck temperature control during NaOH addition. Ensure no localized hot spots.

References

  • Synthesis of Glycidyl Ethers (General Mechanism)

    • Title: "Epoxy Resins: Chemistry and Technology"
    • Source: May, C. A. (Ed.).[1] (2018).[2] CRC Press.

    • Relevance: Foundational text on the chemistry of epichlorohydrin coupling with phenols.[3]

  • Tetra-functional Epoxy Synthesis Protocols

    • Title: "Synthesis of 1,1,2,2-tetrakis(hydroxyphenyl)ethane tetraglycidyl ether epoxy resin"
    • Source:Journal of Applied Polymer Science (Adapted Protocol).
    • Link:

  • Phase Transfer Catalysis in Epoxy Synthesis

    • Title: "Catalytic Synthesis of Important Industrial Epoxide Compounds"
    • Source:C
    • Link:

  • Characterization Standards

    • Title: "Standard Test Method for Epoxy Content of Epoxy Resins"
    • Source: ASTM D1652-11(2019).
    • Link:

Sources

Troubleshooting & Optimization

troubleshooting low yields in Suzuki coupling of phenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the Suzuki-Miyaura cross-coupling for its broad functional group tolerance and mild conditions. However, when yields drop, the root cause is rarely a fundamental failure of the chemistry, but rather a subtle misalignment of reaction parameters leading to off-target catalytic pathways.

This guide deconstructs the mechanistic failures—specifically protodeboronation, homocoupling, and catalyst deactivation—and provides field-proven, self-validating protocols to restore high yields.

Diagnostic Workflow

Before adjusting parameters blindly, use the following diagnostic logic to identify the specific mechanistic failure in your reaction.

Workflow Start Low Yield in Suzuki Coupling Q1 Is Phenylboronic Acid Consumed? Start->Q1 Byproducts Analyze LC-MS/NMR Byproducts Q1->Byproducts Yes Sluggish Reaction is Sluggish / Stalled Q1->Sluggish No Proto Ar-H Detected (Protodeboronation) Byproducts->Proto Homo Ar-Ar Detected (Homocoupling) Byproducts->Homo Precip Black Precipitate Observed? Sluggish->Precip SolProto Use milder base (K3PO4), lower temp, or trifluoroborates Proto->SolProto SolHomo Strict freeze-pump-thaw degassing, use Pd(0) precatalyst Homo->SolHomo CatDead Catalyst Aggregation (Pd Black Formation) Precip->CatDead Yes Steric Steric or Electronic Hindrance Precip->Steric No SolCat Increase ligand:Pd ratio, use Buchwald ligands CatDead->SolCat SolSteric Optimize solvent/water ratio, use highly active precatalysts Steric->SolSteric

Logical troubleshooting tree for diagnosing low yields in Suzuki couplings.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My aryl halide is unconsumed, but the phenylboronic acid has completely disappeared. LC-MS shows a mass corresponding to the deboronated arene (Ar-H). What is happening? Causality: You are observing protodeboronation , the protonolysis of the carbon-boron bond. This is a well-known undesired side reaction that outcompetes transmetalation[1]. The equilibrium between the neutral boronic acid and the reactive boronate complex is highly sensitive to pH and temperature. High temperatures and strong bases (e.g., NaOH, KOtBu) accelerate the base-catalyzed cleavage of the C-B bond before the palladium complex can undergo transmetalation[2]. Solution:

  • Attenuate the Base: Switch to milder bases such as K3PO4, K2CO3, or fluoride sources (CsF).

  • Mask the Boronic Acid: If the boronic acid is inherently unstable, convert it to an aryltrifluoroborate salt or a MIDA boronate. These masked surrogates are less prone to protodeboronation because they slowly hydrolyze under the reaction conditions, releasing the active boronic acid in a controlled, steady-state concentration that favors transmetalation over degradation[3][4].

Q2: I am observing a significant amount of biphenyl byproduct (Ar-Ar) derived from my phenylboronic acid. How do I prevent this homocoupling? Causality: Homocoupling is driven by oxidative processes that disrupt the standard Pd(0)/Pd(II) catalytic cycle. It is typically caused by the intrusion of molecular oxygen, which oxidizes the active Pd(0) catalyst back to Pd(II)[5]. To re-enter the catalytic cycle, this Pd(II) species must be reduced back to Pd(0), a process that consumes two equivalents of your boronic acid and yields the homocoupled biaryl byproduct[6]. Additionally, starting with a Pd(II) precatalyst (like Pd(OAc)2) inherently requires an initial reduction step, triggering baseline homocoupling[6]. Solution:

  • Exclude Oxygen: Standard nitrogen bubbling is often insufficient. Employ rigorous Freeze-Pump-Thaw degassing (minimum 3 cycles) to remove dissolved oxygen from your solvent system[7].

  • Use Pd(0) Precatalysts: Switch to a Pd(0) source such as Pd2(dba)3 or Pd(PPh3)4 to bypass the initial reduction requirement[5].

Q3: The reaction is sluggish, and I see a fine black precipitate forming in the reaction vial. Is my catalyst dead? Causality: The black precipitate is Palladium Black , an inactive agglomeration of Pd(0) nanoparticles. This occurs when the palladium center becomes coordinatively unsaturated. If oxidative addition is slow (due to electron-rich or sterically hindered aryl chlorides), the transient Pd(0) species lacks stabilizing ligands and aggregates out of solution. Solution:

  • Upgrade the Ligand: Switch to highly active, sterically demanding Buchwald ligands (e.g., XPhos, SPhos). These electron-rich biphenylphosphines accelerate oxidative addition and their steric bulk prevents the formation of inactive palladium dimers.

  • Adjust Ligand-to-Metal Ratio: Ensure a slight excess of ligand (e.g., 2:1 or 3:1 ratio relative to Pd) to maintain coordination equilibrium.

Section 2: Quantitative Data & Component Optimization

The following table summarizes the quantitative impact of component selection on reaction yields, providing a structured baseline for optimization.

Reaction ComponentSubstrate / ConditionTypical Yield (%)Causality / Mechanistic RationaleSource
Pd(PPh3)4 Standard aryl chloride~71%Effective baseline for unhindered substrates; provides sufficient stabilization.[2]
Pd2(dba)3 (No Ligand) Standard aryl chloride<5%Coordinatively unsaturated Pd(0) rapidly aggregates into inactive Pd black.[2]
Pd2(dba)3 + XPhos Sterically hindered aryl chloride>85%Bulky, electron-rich Buchwald ligand accelerates oxidative addition and prevents aggregation.[2]
NaOH (Strong Base) Electron-deficient boronic acid<20% (High Ar-H)Rapid base-catalyzed protodeboronation outcompetes transmetalation.[2]
K3PO4 (Mild Base) Electron-deficient boronic acid>80%Attenuated basicity preserves the C-B bond while enabling boronate formation.[2]

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, every experiment must be a self-validating system. This protocol incorporates a parallel control reaction to isolate reagent degradation from substrate-specific hindrance, alongside kinetic checkpoints.

Step 1: The Self-Validation Control Setup Causality: Before consuming precious advanced intermediates, you must validate your catalyst, ligand, and solvent integrity.

  • Set up a parallel micro-scale reaction using 4-bromotoluene and your phenylboronic acid under your chosen conditions.

  • Validation Logic: If the control fails, your reagents (e.g., oxidized catalyst, wet solvent) are compromised. If the control succeeds but your target fails, the issue is substrate-specific (sterics/electronics).

Step 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw) Causality: Dissolved oxygen promotes homocoupling and oxidizes phosphine ligands[5][7].

  • Place the solvent mixture (e.g., 1,4-Dioxane/H2O 4:1) in a Schlenk flask. (Note: Water is strictly required to generate the hydroxide/alkoxide species that forms the reactive boronate complex).

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to high vacuum for 2-3 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath, releasing trapped gas bubbles.

  • Repeat this cycle three times. Backfill with ultra-pure Argon.

Step 3: Reaction Assembly Causality: Order of addition matters. Exposing the Pd catalyst to the base in the absence of the coupling partners can lead to premature degradation.

  • In an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), and base (e.g., K3PO4, 2.0 equiv).

  • Transfer the vial to an anaerobic glovebox or use standard Schlenk techniques to purge with Argon.

  • Add the degassed solvent mixture via a gas-tight syringe.

  • Add the Pd precatalyst (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., XPhos, 4.8 mol%) last.

  • Seal the vial tightly with a PTFE-lined septum cap.

Step 4: Execution and Kinetic Monitoring

  • Heat the reaction block to the target temperature (typically 80–100 °C).

  • Self-Validating Checkpoint: Sample the reaction at 1 hour, 4 hours, and 12 hours via LC-MS.

    • Observation & Action: If the boronic acid mass disappears by hour 1 but no product is formed, immediately halt the reaction. You are suffering from rapid protodeboronation and must lower the temperature or switch to a masked trifluoroborate salt[4].

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Protodeboronation. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]

Sources

Technical Support Center: Biphenyltetrol Polymerization Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Reaction Temperature & Molecular Weight Control Role: Senior Application Scientist | Context: High-Performance Ladder Polymers (PIMs/PAEKs)

Introduction: The Thermal Balancing Act

Welcome. You are likely working with 3,3',5,5'-biphenyltetrol to synthesize high-performance ladder polymers (such as PIM-7 analogues) or porous organic networks.

In these


 polycondensations, temperature is not just a switch—it is the master variable controlling the competition between linear chain extension  (desirable) and inter-chain crosslinking  (catastrophic).

Because the biphenyl backbone is more rigid and less contorted than the spiro-centers found in PIM-1, your primary challenge is solubility . If the temperature is too low, the rigid oligomers precipitate prematurely. If too high, you risk irreversible gelation via oxidative crosslinking or defect formation.

Module 1: The Decision Matrix (Visualizing the Workflow)

Before adjusting your hotplate, identify your failure mode using this logic flow.

OptimizationLogic Start START: Analyze Polymer Outcome Precip Problem: Cloudy/Precipitate (Low MW) Start->Precip Gel Problem: Gelation/Insoluble Mass Start->Gel Dark Problem: Black/Dark Brown Color Start->Dark CheckSolvent Check Solvent System Precip->CheckSolvent Oligomers crashing out CheckTemp Check Reaction Temp Gel->CheckTemp Crosslinking active CheckAtm Check Atmosphere (O2) Dark->CheckAtm Oxidative degradation SolnHigh Action: Switch to DMAc/NMP Increase Temp to >120°C CheckSolvent->SolnHigh Solvent too weak (DMF) SolnLow Action: Reduce Temp Dilute Reaction (10-15 wt%) CheckTemp->SolnLow Temp > 160°C SolnOx Action: Argon Purge Add Antioxidant (optional) CheckAtm->SolnOx System leak

Figure 1: Troubleshooting logic for biphenyltetrol polymerization. Identify your symptom (red/yellow) to find the corrective protocol (green).

Module 2: The Thermodynamics of Solubility (Low-Temp Failure)

The Issue: The reaction mixture turns cloudy or milky within the first hour. Yield is high, but Molecular Weight (


) is low (<20 kDa).

The Science: Unlike spiro-based monomers (TTSBI), the biphenyltetrol backbone is planar and rigid. This facilitates strong


-

stacking between growing chains.
  • Solvent Power: Common solvents like DMF (bp 153°C) are often insufficient to solvate rigid biphenyl oligomers at standard PIM-1 synthesis temps (65°C).

  • The Crash-Out: Once the chain reaches a critical length (often 10-15 repeat units), the energy of solvation is outcompeted by the lattice energy of stacking. The polymer precipitates, terminating growth physically.

Corrective Protocol:

  • Switch Solvent: Move from DMF to DMAc (Dimethylacetamide) or NMP , which have higher boiling points and better solubilizing power for aromatic backbones.

  • Increase Temperature: Operate at 120°C - 140°C . This kinetic energy disrupts

    
    -stacking, keeping the active chain ends in solution and accessible for further reaction.
    
Module 3: Kinetics & Gelation (High-Temp Failure)

The Issue: The reaction viscosity spikes uncontrollably, leading to an insoluble gel (crosslinked network) rather than a soluble ladder polymer.

The Science: In ladder polymer synthesis (e.g., reacting biphenyltetrol with tetrafluoroterephthalonitrile), you are forming a double-stranded backbone.

  • Ideal Pathway: Formation of discrete dibenzodioxin rings.

  • Defect Pathway: At temperatures >150°C (especially with reactive fluorinated linkers), "branching" reactions occur. A phenoxide can attack an electrophile on a neighboring chain rather than closing the ring on its own chain.

  • Result: A thermoset network instead of a thermoplastic.

Corrective Protocol:

  • The "Step-Temp" Method: Do not go straight to reflux.

    • Stage 1 (Nucleation): 60°C for 1 hour. Allows initial oligomer formation without chaotic kinetics.

    • Stage 2 (Growth): Ramp to 100°C for 2-4 hours.

    • Stage 3 (Ring Closure): 140°C for 1-2 hours (only if using TCTPN or less reactive linkers).

  • Dilution: Ensure monomer concentration is <10 wt% . High concentration favors intermolecular collision (gelation) over intramolecular ring closure (ladder formation).

Module 4: Optimized Experimental Protocol

Target: Synthesis of High


 Ladder Polymer (PIM-7 Analogue)
Monomers:  3,3',5,5'-biphenyltetrol + Tetrafluoroterephthalonitrile (TFTPN)
ParameterStandard (Risky)Optimized (Recommended) Rationale
Solvent DMFDMAc + Toluene Toluene acts as an azeotropic agent to remove water; DMAc dissolves rigid chains.
Base

(excess)

(2.2 eq) +

trace
Excess base can promote hydrolysis; precise stoichiometry is vital.
Temp Profile Constant 65°C60°C (2h)

120°C (12h)
Low temp for selectivity; high temp for solubility/MW growth.
Atmosphere

Balloon
Continuous

Flow
Phenolic tetrols oxidize rapidly to quinones (black color) if

leaks.

Step-by-Step:

  • Charge: Load biphenyltetrol, TFTPN, and anhydrous

    
     into a flask.
    
  • Degas: Cycle vacuum/Nitrogen 3 times before adding solvent.

  • Solvent Add: Syringe in anhydrous DMAc and Toluene (5:1 ratio).

  • Dehydration: Heat to 130°C to distill off Toluene/Water azeotrope (Dean-Stark trap is ideal).

  • Polymerization: Once water is removed, adjust temp to 120°C . Stir vigorously.

  • Termination: Pour into acidified methanol/water to precipitate.

Module 5: FAQs & Troubleshooting

Q: My polymer is black. Is it ruined? A: Likely, yes. A deep black color indicates oxidation of the phenol groups to quinones, or extensive degradation. This usually happens if the reaction was run >160°C or if the


 blanket failed. Functional ladder polymers should be bright yellow or fluorescent green.

Q: I am using the chloro-linker (TCTPN) instead of fluoro (TFTPN). Do I change the temp? A: Yes. The chloride is a poorer leaving group. You must run the reaction significantly hotter (140°C - 160°C ) to achieve high conversion. At these temps, use NMP as the solvent.

Q: The PDI is very broad (>3.0). Why? A: This indicates "hot spots" or poor mixing. Step-growth polymerization requires perfect stoichiometry throughout the vessel.

  • Fix: Use a mechanical stirrer (overhead) instead of a magnetic bar, especially as viscosity rises. Magnetic bars often decouple, leading to local overheating and broad PDI.

References
  • Budd, P. M., et al. (2004). "Polymers of intrinsic microporosity (PIMs): robust, solution-processable, organic microporous materials." Chemical Communications. Link

  • Du, N., et al. (2008). "Polymers of intrinsic microporosity containing trifluoromethyl and phenylsulfone groups as materials for membrane gas separation." Macromolecules. Link

  • McKeown, N. B., & Budd, P. M. (2006). "Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage." Chemical Society Reviews. Link

  • Ma, X., & Swaidan, R. (2018). "Solid-state polymer molecular weight analysis: PIM-1." Polymer.[1][2][3][4][5][6] (Contextualizing solubility limits in rigid backbones). Link

Sources

Technical Support Center: Purification of [1,1'-biphenyl]-3,3',5,5'-tetraol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The purity of [1,1'-biphenyl]-3,3',5,5'-tetraol is paramount for its successful application in research and drug development. As a polyhydroxylated aromatic compound, it serves as a critical building block and pharmacologically active moiety. However, its synthesis often yields a crude product containing a variety of impurities, including unreacted starting materials, reaction byproducts, and degradation products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in achieving the high purity required for downstream applications. Our approach is grounded in established chemical principles and field-proven purification strategies for complex polyphenolic compounds.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common issues encountered during the purification of crude [1,1'-biphenyl]-3,3',5,5'-tetraol.

Question 1: My initial recrystallization attempt resulted in a poor yield and the product is still discolored. What are the likely causes and how can I optimize the process?

Answer: This is a frequent challenge stemming primarily from solvent selection and the nature of colored impurities. Polyphenols, including your target compound, are prone to forming colored oxidation products.[1]

Causality & Troubleshooting Steps:

  • Inadequate Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures, while impurities should remain either highly soluble or insoluble at all temperatures.[2][3]

    • Solution: Conduct a systematic solvent screen. Use small amounts of the crude product (~10-20 mg) in test tubes with various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, and mixtures thereof). Observe solubility in the cold and near the solvent's boiling point. A good mixed solvent system, like ethanol/water or ethyl acetate/hexane, often provides the steep solubility curve needed for efficient crystallization.[2]

  • Presence of Highly Soluble Colored Impurities: Oxidized polymeric species are often highly colored and can be difficult to remove if they are soluble in the chosen solvent and co-precipitate upon cooling.

    • Solution: Introduce a charcoal treatment step. Activated charcoal has a high surface area that effectively adsorbs large, flat, polarizable molecules, which is characteristic of many colored impurities.[4]

      • Protocol: After dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Keep the solution hot for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[4]

  • Premature Crystallization: If the compound crystallizes too quickly during hot filtration or in the funnel, impurities become trapped within the crystal lattice.

    • Solution: Ensure all your glassware (funnel, receiving flask) is pre-heated. This can be done in an oven or by rinsing with hot solvent. Use a fluted filter paper to increase the filtration speed.[3]

  • Product Loss in Mother Liquor: If the compound has significant solubility in the solvent even at low temperatures, a substantial amount will be lost.

    • Solution: After crystallization at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[3] Minimize the amount of cold solvent used to wash the collected crystals.

Question 2: My TLC analysis shows a persistent impurity spot very close to my product spot. How can I resolve these two compounds?

Answer: Separating structurally similar impurities is a classic purification challenge that often requires moving beyond simple recrystallization to a chromatographic method. The choice of technique depends on the scale of your purification and the specific properties of the impurity.

Causality & Recommended Strategies:

  • Similar Polarity: The impurity likely has a polarity very similar to [1,1'-biphenyl]-3,3',5,5'-tetraol, making separation by adsorption chromatography difficult but not impossible. This could be a partially-demethylated precursor from synthesis or a regioisomeric byproduct.[5]

  • Strategy 1: Flash Column Chromatography Optimization:

    • Principle: This is the most common laboratory-scale solution. Success hinges on optimizing the mobile phase to maximize the difference in retention factors (ΔRf) between the two compounds.

    • Detailed Protocol:

      • Stationary Phase: Use standard silica gel (230-400 mesh).

      • Mobile Phase Screening (TLC): Systematically test various solvent systems. Start with a non-polar solvent like hexane or toluene and gradually add a more polar solvent like ethyl acetate or acetone. The goal is to find a system where your product has an Rf of ~0.2-0.3, and the impurity's Rf is as different as possible. Adding a small amount of a third solvent (e.g., 0.5% acetic acid or triethylamine) can drastically alter selectivity by interacting with the acidic phenol groups.

      • Column Packing & Loading: Pack the column carefully to avoid air bubbles. Adsorb your crude product onto a small amount of silica gel and dry-load it onto the column for better resolution.

      • Elution: Run the column with the optimized mobile phase. If separation is still difficult, a shallow gradient elution (e.g., slowly increasing the percentage of ethyl acetate in hexane) may be necessary.[6]

  • Strategy 2: Preparative HPLC:

    • Principle: For high-value material or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[7]

    • Considerations: This is a lower-throughput, more expensive option. An analytical HPLC method must first be developed to establish separation conditions before scaling up to a preparative column. Both normal-phase and reversed-phase systems can be effective for polyphenols.[8]

  • Strategy 3: High-Speed Counter-Current Chromatography (HSCCC):

    • Principle: HSCCC is a form of liquid-liquid partition chromatography that avoids solid supports, thus preventing irreversible adsorption of the sample.[9] It is particularly effective for polar compounds like polyphenols and can be scaled up effectively.[10]

    • Solvent System: A common system for polyphenols is a two-phase mixture of hexane-ethyl acetate-water.[10] The ideal system must be carefully selected and optimized for the specific separation.

Question 3: I suspect my product is degrading during purification, evidenced by streaking on TLC and the development of a dark color on the silica column. How can I prevent this?

Answer: Product degradation is a significant risk for polyphenols due to their susceptibility to oxidation. The phenolic hydroxyl groups are easily oxidized, especially under basic conditions or in the presence of trace metals, heat, and light.

Causality & Preventative Measures:

  • Oxidation: The primary degradation pathway.

    • Mitigation:

      • Inert Atmosphere: Perform all steps (dissolving, filtering, concentrating) under an inert atmosphere of nitrogen or argon.

      • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by sonication under vacuum to remove dissolved oxygen.

      • Antioxidant Additives: In some cases, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solvent can be beneficial, though this adds another impurity that may need to be removed later.

  • Heat Sensitivity: Prolonged exposure to high temperatures during solvent evaporation or on a hot plate can accelerate degradation.

    • Mitigation:

      • Use a Rotary Evaporator: Concentrate solvents under reduced pressure to lower the boiling point.[11]

      • Avoid Overheating: Use a water bath for gentle heating and remove the product from heat as soon as the solvent is evaporated. Do not leave the solid product on a hot rotary evaporator.

  • Light Sensitivity: Many phenolic compounds are photosensitive.[12]

    • Mitigation: Protect your solutions and the chromatography column from direct light by wrapping them in aluminum foil.

  • Interaction with Stationary Phase: Silica gel is weakly acidic and can sometimes catalyze degradation or cause irreversible adsorption.

    • Mitigation:

      • Deactivate Silica: If you suspect issues, you can "deactivate" the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine, though this can affect the separation.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or C18 (for reversed-phase chromatography). Sephadex LH-20, a gel filtration resin, is also excellent for purifying polyphenols based on size and polarity.[8]

Purification Workflow & Decision Diagram

The following diagram outlines a general workflow for purifying crude [1,1'-biphenyl]-3,3',5,5'-tetraol.

G cluster_0 Initial Cleanup (Optional) cluster_1 Primary Purification cluster_2 Analysis & Storage Crude Crude Product LLE Liquid-Liquid Extraction (e.g., EtOAc/Water) Crude->LLE Dissolve in Organic Solvent Concentrated Concentrated Crude LLE->Concentrated Concentrate Organic Phase Decision Assess Purity (TLC, NMR) Concentrated->Decision Recrystallization Recrystallization Decision->Recrystallization Few Spots, Good Separation Column Flash Column Chromatography Decision->Column Multiple/Close Spots Analysis Purity Analysis (NMR, HPLC, MS) Recrystallization->Analysis Column->Analysis Storage Store Pure Product (Dark, Cold, Inert Atm.) Analysis->Storage Purity >98%

Caption: General purification workflow for [1,1'-biphenyl]-3,3',5,5'-tetraol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product? A1: While specific impurities depend heavily on the synthetic route, you can generally anticipate:

  • Unreacted Starting Materials: For example, in a Suzuki coupling, this would include residual boronic acids and halo-aromatics.[13]

  • Homocoupling Products: Biphenyls formed from the coupling of two identical starting material molecules.

  • Partially Reacted Intermediates: If the synthesis involves protecting groups (e.g., methoxy ethers), you may find species where not all groups have been cleaved.[5]

  • Catalyst Residues: Trace amounts of palladium or copper if coupling reactions were used.[13]

  • Oxidation/Degradation Products: As discussed, polyphenols can oxidize to form quinone-type structures and polymers, which are often highly colored.

Q2: How do I choose between recrystallization and column chromatography as the primary purification step? A2: The choice depends on the complexity of your crude mixture.

  • Recrystallization is ideal when your crude product is already of moderate purity (>85-90%) and contains impurities with very different solubility profiles. It is fast, inexpensive, and often provides highly pure, crystalline material.[2]

  • Column chromatography is necessary when the crude mixture is complex, containing multiple components, or when impurities have similar solubility and polarity to the desired product. It offers much greater resolving power but is more time-consuming and uses larger volumes of solvent.[14] A good practice is to always run a TLC of your crude material first. If you see one major spot and only minor, well-separated impurity spots, try recrystallization first. If the TLC is complex, proceed directly to chromatography.

Q3: What is the best way to store purified [1,1'-biphenyl]-3,3',5,5'-tetraol to ensure long-term stability? A3: Based on the stability of similar polyhydroxylated aromatic compounds, long-term stability is best achieved by minimizing exposure to oxygen, light, and heat.[15][16]

  • Container: Use an amber glass vial with a tight-fitting cap.

  • Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store at low temperatures, ideally in a freezer at -20°C.

  • State: Ensure the material is completely dry, as residual solvent or moisture can promote degradation.

Q4: Which analytical techniques are best for confirming the purity of my final product? A4: A combination of techniques is required for unambiguous purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity (>1-2%).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. An HPLC chromatogram with a UV detector can quantify purity with high sensitivity. Coupling the HPLC to a mass spectrometer (LC-MS) can help identify any minor impurity peaks.[12]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid. Impurities typically broaden and depress the melting point.[3]

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol includes an activated charcoal step to remove colored impurities.

  • Solvent Selection: As determined by a prior solvent screen, select the appropriate single or mixed solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude [1,1'-biphenyl]-3,3',5,5'-tetraol and the minimum amount of hot solvent required for complete dissolution. Use a hot plate and a magnetic stirrer.

  • Charcoal Treatment: Remove the flask from the heat. Cautiously add a small amount of activated charcoal (1-2% w/w) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to froth over.

  • Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and melting point.

Protocol 2: Silica Gel Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf value of approximately 0.2-0.3.

  • Column Preparation: Select a column of appropriate size. A general rule is to use 40-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry with the mobile phase, ensuring no cracks or air bubbles are present.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or methanol). Add a small amount of silica gel (2-3x the mass of your product) and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply pressure (using a flask bulb or regulated air/nitrogen line) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

  • Final Analysis: Analyze the final product for purity via NMR and/or HPLC.

Data & Technique Summary

Table 1: Comparison of Primary Purification Techniques

TechniqueProsConsBest Suited For
Recrystallization Fast, inexpensive, scalable, yields high-purity crystalline product.[2]Not effective for complex mixtures or impurities with similar solubility; potential for product loss in mother liquor.Crude material >85% pure; impurities have different solubility profiles.
Flash Chromatography Excellent separation power for complex mixtures; adaptable to various polarities.[6][14]More time and solvent intensive; risk of product degradation on the stationary phase; less scalable than recrystallization.Complex crude mixtures with multiple components or closely related impurities.
HSCCC No solid support (no irreversible adsorption); good for polar compounds; scalable.[9][10]Requires specialized equipment; solvent system selection can be complex.Difficult separations of polar compounds; when product degradation on silica is an issue.

References

  • Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. PMC. Available from: [Link]

  • Separation and purification of polyphenols from red wine extracts using high speed counter current chromatography. Academia.edu. Available from: [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Available from: [Link]

  • An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography. Arabian Journal of Chemistry. Available from: [Link]

  • Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Available from: [Link]

  • Recrystallization. HBCSE. Available from: [Link]

  • [1,1'-Biphenyl]-3,3',5,5'-tetrol 531-02-2 C12H10O4. Agnitio Pharma. Available from: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. Available from: [Link]

  • Process for producing biphenyl-tetrazole compounds. Google Patents.
  • Techniques and modeling of polyphenol extraction from food: a review. PMC. Available from: [Link]

  • Recrystallization and Melting Point Analysis. YouTube. Available from: [Link]

  • Lab Report Recrystallization. FAMU. Available from: [Link]

  • How to dry and purify Phenol. Reddit. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica. Available from: [Link]

  • Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2. PMC. Available from: [Link]

  • Method for extracting biphenyl from medium washing oil. Google Patents.
  • Exploring a Sustainable Process for Polyphenol Extraction from Olive Leaves. MDPI. Available from: [Link]

  • The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. PubMed. Available from: [Link]

  • Biphenyl-3,3',5,5'-tetracarboxylic acid. eCrystals - University of Southampton. Available from: [Link]

  • Process for producing 3,3 ', 4,4'-biphenyltetracarboxylic dianhydride. Google Patents.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available from: [Link]

  • Separation of a Three-Component Mixture by Extraction. University of South Alabama. Available from: [Link]

  • The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. ResearchGate. Available from: [Link]

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available from: [Link]

Sources

overcoming steric hindrance in 3,3',5,5'-substituted biphenyl reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Overcoming Steric & Solubility Barriers in 3,3',5,5'-Substituted Biphenyl Reactions

To: Research & Development Division From: Senior Application Scientist, Catalysis & Synthesis Group Re: Troubleshooting Protocol for Hindered Biphenyl Scaffolds

Executive Summary

Working with 3,3',5,5'-substituted biphenyls presents a unique dichotomy in organic synthesis. Unlike their 2,2',6,6'-counterparts, which suffer from massive torsional strain (atropisomerism), 3,3',5,5'-systems are often rotationally free but create a "picket fence" steric environment .[1][2] This architecture blocks access to the para (4,4') positions and significantly alters solubility profiles, often leading to precipitation of reaction intermediates or catalyst deactivation.[1]

This guide addresses two distinct challenges:

  • Constructing the Core: Coupling two 3,5-disubstituted aryl rings.

  • Functionalizing the Core: Overcoming the "buttressing effect" to react at the hindered 4-position.

Part 1: The Mechanics of Failure

Before troubleshooting, we must diagnose why the reaction failed.

The Solubility Trap (Synthesis Failure)
  • Symptom: Reaction mixture turns black/gray immediately (Pd precipitation) or starting material remains unconsumed despite high catalyst loading.[1]

  • Cause: 3,3',5,5'-substituents (especially methyl, t-butyl, or CF₃) drastically increase lipophilicity and crystal lattice energy.[1][2] Standard Suzuki conditions (aq. carbonate/alcohol) fail because the oxidative addition complex precipitates out of the active cycle before transmetallation can occur.

The "Picket Fence" Effect (Functionalization Failure)
  • Symptom: 0% conversion when trying to install a group at the 4-position of a 3,3',5,5'-biphenyl.

  • Cause: The substituents at the 3 and 5 positions create a deep steric pocket. Standard planar catalysts (like Pd(PPh₃)₄) cannot physically access the C-X bond at the 4-position.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "I cannot get the Suzuki coupling to work between two 3,5-disubstituted rings."

Q: I am using Pd(PPh₃)₄ with Na₂CO₃ in DME/Water, but yields are <20%. Why? A: This "classic" system fails because it lacks the electron-richness to facilitate oxidative addition into electron-rich 3,5-alkyl rings, and the ligand is too labile.[2]

  • The Fix: Switch to Buchwald Precatalysts (Gen 3 or 4).

    • Ligand: SPhos or XPhos . These biaryl phosphine ligands form a "roof" over the Pd center, preventing aggregation while allowing the bulky substrate to approach.

    • Base: Switch to K₃PO₄ (anhydrous) or KOH .[1]

    • Solvent: Use Toluene/Water (10:1) at 100°C. The toluene solubilizes the lipophilic biphenyl product, preventing it from crashing out and trapping the catalyst.

Q: My boronic acid is deboronating (protodeboronation) faster than it couples. A: 3,5-substituents (especially electron-withdrawing ones like -CF₃) destabilize the C-B bond.[2]

  • The Fix:

    • Switch to Boronic Esters: Use MIDA boronates or Pinacol esters (BPin). They release the active species slowly (slow-release strategy).

    • Anhydrous Conditions: Remove water. Use CsF or K₃PO₄ in dry Dioxane or Toluene. This forces a "anhydrous pathway" mechanism that minimizes proton sources.

Scenario B: "I have the biphenyl, but I can't react the 4-position."

Q: I need to aminate the 4-position (Buchwald-Hartwig), but the 3,5-t-butyl groups are blocking it. A: This is the "Picket Fence."[2] Standard ligands are too bulky themselves to fit into the pocket alongside the substrate.

  • The Fix: Use Pd-PEPPSI-IPent or BrettPhos .[2]

    • Why: The N-heterocyclic carbene (NHC) ligands in PEPPSI catalysts are "throw-away" ligands that stabilize the Pd but allow for a very open coordination sphere during the critical step. Alternatively, BrettPhos is designed specifically to couple hindered primary amines.[1][2]

Part 3: Validated Protocols

Protocol 1: High-Solubility Synthesis of 3,3',5,5'-Tetra(alkyl)biphenyls

Best for: Constructing the core when solubility is the enemy.[1][2]

ComponentReagentEquiv.[3][4][5][6][7][8][9]Notes
Catalyst XPhos Pd G3 0.02 (2 mol%)Active precatalyst; no activation time needed.[2]
Halide 3,5-Disubstituted Aryl Bromide1.0If using Chloride, increase cat.[1][2] to 4 mol%.[10]
Nucleophile 3,5-Disubstituted Aryl BPin1.2BPin is superior to B(OH)₂ for solubility.[1][2]
Base K₃PO₄ (finely ground) 2.0Anhydrous phosphate prevents hydrolysis.[1]
Solvent Toluene / Water 10:1 v/vEssential biphasic system.
Temp 100°C-Vigorous stirring required (1000 rpm).

Step-by-Step:

  • Charge a reaction vial with Aryl Bromide, Aryl BPin, K₃PO₄, and XPhos Pd G3.[1][2]

  • Seal and purge with Argon for 5 minutes (evacuate/refill x3).

  • Inject degassed Toluene and Water.

  • Heat to 100°C with max stirring. The mixture should turn from orange to black/brown over 1 hour.

  • Critical Check: If the mixture turns gray and clear (precipitated Pd black) within 10 mins, the reaction has died. Add 1 mol% additional catalyst in toluene solution.

Protocol 2: Functionalizing the "Blocked" 4-Position

Best for: Installing amines or ethers into the steric pocket.

  • Catalyst: Pd-PEPPSI-IPent (2 mol%)[2]

  • Base: KOtBu (1.5 equiv) - Strong base required for NHC activation.[2]

  • Solvent: 1,4-Dioxane (Anhydrous)[1][2]

  • Temp: 80°C

Part 4: Visualizing the Steric Pathway

The following diagram illustrates the decision logic for selecting the correct catalytic system based on the specific steric challenge of the 3,3',5,5'-system.

G Start Start: 3,3',5,5'-Biphenyl Challenge Decision1 Is the challenge Synthesis or Functionalization? Start->Decision1 Synthesis Synthesis (Coupling two rings) Decision1->Synthesis Func Functionalization (Reacting at 4-position) Decision1->Func Solubility Is the product highly lipophilic? Synthesis->Solubility StericType Steric Environment Check Func->StericType Sol_Yes Use Toluene/H2O + XPhos Pd G3 (Solubilizes product) Solubility->Sol_Yes Yes (e.g., tetra-Me) Sol_No Use THF/H2O + SPhos Pd G3 (General steric bulk) Solubility->Sol_No No (e.g., tetra-F) Pocket Deep Pocket (3,5-tBu)? StericType->Pocket NHC Use Pd-PEPPSI-IPent (Small ligand profile) Pocket->NHC C-C or C-O Bond Buchwald Use RuPhos Pd G3 (For amines) Pocket->Buchwald C-N Bond

Caption: Decision matrix for selecting catalyst systems based on specific steric and solubility constraints of 3,3',5,5'-substituted biphenyls.

References

  • Buchwald, S. L., et al. (2012).[1][2][11] "A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles."[2][4] Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2006).[1][2] "Pd-PEPPSI-IPr and its analogs: Highly active catalysts for the coupling of sterically hindered substrates." Chemistry – A European Journal. (Foundational text for PEPPSI catalysts in hindered systems).

  • Lipshutz, B. H., et al. (2011).[1][2] "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Sigma-Aldrich Review.

  • Tang, W., et al. (2014).[1][2][3] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

  • BenchChem Technical Support. (2025). "Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)-amine Reactions." [1]

Sources

Technical Support Center: [1,1'-biphenyl]-3,3',5,5'-tetraol Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability and handling of [1,1'-biphenyl]-3,3',5,5'-tetraol (also referred to as 3,3',5,5'-biphenyltetrol).

This guide is structured for researchers observing unexpected color changes ("browning"), yield losses, or crystallinity issues during the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Case ID: BPH-TET-001 Topic: Stability & Degradation in Basic Media Classification: Polyphenol Oxidation / Ligand Handling

Executive Summary (The "Need to Know")

Is [1,1'-biphenyl]-3,3',5,5'-tetraol stable in basic conditions? No, not in the presence of oxygen.

While the 3,3',5,5'-substitution pattern (resorcinol-like) is chemically more robust than catechol (1,2-diol) or hydroquinone (1,4-diol) isomers, this ligand is susceptible to oxidative coupling in alkaline environments (


).
  • Under Inert Atmosphere (

    
    ):  Stable. The phenolate form generates the necessary nucleophilicity for COF/MOF assembly without degradation.
    
  • Under Aerobic Conditions (

    
     present):  Unstable. The electron-rich phenolate undergoes autoxidation, leading to radical formation, C-C coupling (dimerization), and the formation of quinone-like chromophores. This manifests as the solution turning yellow 
    
    
    
    brown
    
    
    black.

The Chemistry of Instability (Mechanistic Insight)

To troubleshoot effectively, you must understand the degradation pathway. The instability is not a decomposition of the carbon skeleton, but an unwanted oxidative transformation .

The Degradation Pathway
  • Deprotonation: In basic media (e.g., NaOH, KOH, organic amines), the phenolic protons (

    
    ) are removed, forming an electron-rich tetra-anion (phenolate) .
    
  • Single Electron Transfer (SET): Dissolved molecular oxygen (

    
    ) acts as an oxidant, abstracting an electron from the phenolate to form a phenoxyl radical .
    
  • Coupling/Polymerization: These radicals are highly reactive. Because the ortho/para positions are activated, they undergo C-C coupling with other ligand molecules.

  • Chromophore Formation: The resulting conjugated oligomers absorb visible light, causing the characteristic "browning" of the reaction mixture.

Visualization: Oxidative Degradation Workflow

OxidationPathway Ligand Biphenyl-3,3',5,5'-tetraol (Colorless) Phenolate Tetra-Phenolate Anion (Electron Rich) Ligand->Phenolate Deprotonation Base Base Added (pH > 9) Base->Phenolate Radical Phenoxyl Radical (Reactive Intermediate) Phenolate->Radical SET Oxidation Oxygen Dissolved O2 (Oxidant) Oxygen->Radical Initiator Coupling C-C Coupling / Dimerization Radical->Coupling Rapid Product Oxidized Oligomers (Brown/Black Impurities) Coupling->Product Irreversible

Figure 1: The autoxidation pathway of biphenyl-tetraol in aerobic basic media. The critical control point is the exclusion of Oxygen.

Troubleshooting Guide

Use this matrix to diagnose issues during ligand handling or framework synthesis.

Issue 1: Reaction mixture turns brown/black rapidly
  • Diagnosis: Aerobic oxidation of the phenolate.

  • Root Cause: Insufficient degassing of solvents or leaks in the reaction vessel.

  • Impact: Low purity of the final COF/MOF; pores clogged with amorphous oligomers.

  • Corrective Action:

    • Stop: The oxidized ligand cannot be reversed easily in situ.

    • Prevention: Adopt the Freeze-Pump-Thaw protocol (see Section 4) for all solvents before adding the base.

    • Additive: If strict inert conditions are difficult, add a sacrificial reducing agent (e.g., small amount of ascorbic acid or sodium dithionite), though this may interfere with metal coordination in MOFs.

Issue 2: Low Crystallinity in COF Synthesis
  • Diagnosis: Defect formation due to ligand impurities.

  • Root Cause: The ligand may have partially oxidized during storage before the reaction.

  • Verification: Check the color of the solid starting material. It should be off-white or light beige. If it is dark brown, it is pre-oxidized.

  • Corrective Action:

    • Purification: Recrystallize the ligand from ethanol/water under an inert atmosphere.

    • Storage: Store the solid ligand under Argon in a desiccator, away from light.

Data: Stability Comparison Table
ConditionSolvent SystemAtmosphereStability DurationVisual Indicator
Acidic/Neutral Water/EthanolAirHigh (> 1 month)Clear/Colorless
Mild Base Pyridine/DMFAirLow (< 24 hours)Yellowing
Strong Base NaOH/KOH (aq)AirVery Low (< 1 hour)Rapid Browning
Strong Base NaOH/KOH (aq)Argon/Nitrogen High (> 48 hours) Clear/Colorless

Validated Protocols

Protocol A: Inert Solvent Preparation (Freeze-Pump-Thaw)

Required for high-quality COF/MOF synthesis using this ligand.

  • Place the solvent (e.g., DMF, Dioxane, Water) in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is solid.

  • Pump: Open the flask to high vacuum (Schlenk line) for 10–15 minutes. This removes gas from the headspace.

  • Thaw: Close the flask, remove from liquid nitrogen, and thaw in a warm water bath. Gas bubbles will evolve from the liquid.

  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: Backfill with high-purity Nitrogen or Argon.

Protocol B: Ligand Dissolution
  • Add solid [1,1'-biphenyl]-3,3',5,5'-tetraol to the reaction vessel.

  • Purge the solid with Argon for 15 minutes.

  • Transfer the degassed solvent (from Protocol A) via cannula or gas-tight syringe.

  • Add the base (if liquid) or base solution via syringe only after the system is anaerobic.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to degas the solvent instead of freeze-pump-thaw? A: For this specific ligand in basic media, no . Sonication removes bulk bubbles but leaves enough dissolved oxygen to initiate the radical chain reaction. Sparging (bubbling inert gas) for 30+ minutes is a better alternative if freeze-pump-thaw is unavailable, but it is less effective.

Q: Why is the 3,3',5,5' isomer preferred over the 2,2',4,4' isomer for COFs? A: The 3,3',5,5' isomer is "meta-linked" relative to the biphenyl bond. This geometry often directs the formation of specific pore topologies (like Kagome or hexagonal lattices) and reduces steric hindrance compared to ortho-substituted (2,2') isomers. However, the hydroxyl groups are still susceptible to oxidation.

Q: My final COF is black, but the paper says it should be yellow. Is it ruined? A: Likely, yes. A black color usually indicates the formation of quinhydrone-like charge transfer complexes or extensive oxidative polymerization of the linker. This material will likely have low surface area (BET) because the pores are blocked by amorphous oxidized byproducts.

Q: Is the oxidized ligand toxic? A: While specific toxicity data for the oxidized oligomers of this isomer is limited, quinones and phenolic radicals are generally cytotoxic and reactive. Handle all waste streams as hazardous chemical waste.

References

  • General Mechanism of Polyphenol Oxidation

    • Title: Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biom
    • Source: N
    • Relevance: Establishes the mechanism of phenolate-to-radical oxid
    • URL:[Link]

  • Stability of Resorcinol Derivatives

    • Title: Stability of Polyphenols under Alkaline Conditions.[1][2]

    • Source: J-Stage (Journal of Agricultural and Food Chemistry context).
    • Relevance: Confirms that while resorcinol (1,3-diol)
    • URL:[Link]

  • Synthesis of COFs (Ligand Handling Context)

    • Title: Covalent Organic Frameworks: Structures, Synthesis, and Applications.[3]

    • Source: Advanced Functional Materials (Wiley).

    • Relevance: Describes the necessity of solvothermal conditions and inert
    • URL:[Link]

Sources

Technical Support Center: HPLC Analysis of Biphenyl Polyols

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Resolution & Peak Shape Optimization for Biphenyl Polyols Ticket Priority: High (Method Development/Troubleshooting)

Mission Statement

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges of biphenyl polyols (e.g., hydroxylated biphenyls, magnolol/honokiol analogs, PCB metabolites). These compounds present a "perfect storm" for HPLC: structural isomerism requiring high selectivity, and phenolic acidity leading to peak tailing.

This guide moves beyond generic advice, focusing on the


 interaction mechanisms  and pKa suppression  required for robust quantification.
Module 1: Critical Resolution Failure (Co-elution of Isomers)

User Query: "I cannot separate the ortho- and para- isomers of my biphenyl diol. They co-elute on my C18 column regardless of the gradient slope."

Root Cause Analysis: The Hydrophobicity Trap

Standard C18 (alkyl) columns separate primarily based on hydrophobicity. Biphenyl polyol isomers often have nearly identical logP (hydrophobicity) values. Therefore, a C18 phase cannot "see" the difference between a hydroxyl group at the ortho vs. para position. You need a stationary phase that interacts with the electron density of the biphenyl rings.

The Solution: Alternative Selectivity (

Interactions)

You must switch to a stationary phase that offers shape selectivity and


 electron interactions .[1]
  • Biphenyl Stationary Phases: These consist of two phenyl rings bonded to the silica.[1] They align with the biphenyl analyte, creating strong

    
     overlap.[1] This interaction is highly sensitive to the steric positioning of the hydroxyl groups (ortho vs. para), providing separation where C18 fails.
    
  • PFP (Pentafluorophenyl) Phases: The fluorine atoms create an electron-deficient ring that interacts strongly with the electron-rich biphenyl polyols.[1] This "push-pull" mechanism is excellent for separating positional isomers.[1]

Protocol: Solvent Selection for

Enhancement
  • Avoid Acetonitrile (ACN): ACN has its own

    
     electrons (triple bond), which can compete with the analyte for the stationary phase, effectively "muting" the selectivity.
    
  • Use Methanol (MeOH): MeOH is protic and lacks

    
     electrons.[1] It allows the analyte's aromatic rings to interact maximally with the Biphenyl or PFP stationary phase.
    

Data Comparison: Selectivity Factors (


) 
ParameterC18 ColumnBiphenyl ColumnPFP Column
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Dipole-Dipole +

Isomer Separation Poor (Co-elution common)Excellent (Steric sensitivity)Excellent (Electronic sensitivity)
Best Organic Solvent ACN or MeOHMethanol (Critical for selectivity)Methanol
Typical Application General screeningPositional isomers (e.g., o,o- vs o,p-)Halogenated or highly polar isomers
Module 2: Peak Tailing & Asymmetry

User Query: "My peaks are tailing significantly (As > 1.5). I suspect silanol interactions, but I'm already using a new column."

Root Cause Analysis: Ionization & Silanols

Biphenyl polyols are phenols.[1][2][3] Unlike neutral compounds, they are weak acids.

  • Analyte Ionization: The pKa of biphenyl diols (e.g., 2,2'-biphenol) is often lower (~7.3) than simple phenols due to intramolecular hydrogen bonding [1].[1] If your mobile phase pH is near 6 or 7, the analyte partially ionizes, causing peak splitting or broadening.

  • Silanol Activity: At pH > 4, residual silanols (Si-OH) on the silica surface ionize to Si-O⁻.[1] These attract the protonated protons of the biphenyl polyols, causing "drag" (tailing).

The Solution: Aggressive pH Suppression

You must operate at a pH at least 2 units below the pKa of the most acidic hydroxyl group.

  • Acidify Mobile Phase: Use 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ~2.5).[1] This keeps both the analyte (Ar-OH) and the surface silanols (Si-OH) in their neutral, protonated states.

  • Increase Ionic Strength: If tailing persists, switch from simple acid additives to a buffer (e.g., 20mM Ammonium Formate pH 3.0). The salt cations compete for the active sites on the silica, shielding the analyte.

Module 3: Validated Method Development Workflow

Follow this logic gate to build a robust method.

Step-by-Step Protocol
  • Initial Screen (The "Fail Fast" Step):

    • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, sub-3 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Why: This maximizes

      
       selectivity immediately.[1]
      
  • Optimization Loop:

    • If Resolution < 1.5: Lower the temperature to 25°C. Lower temperatures often enhance

      
       interactions (exothermic adsorption).[1]
      
    • If Tailing > 1.2: Switch modifier to Phosphoric Acid (if using UV detection) to eliminate silanol activity more aggressively than Formic Acid.

  • Final Polish:

    • Adjust gradient slope to flatten the region where isomers elute.[1]

Visualizations
Figure 1: Column Selection Decision Logic

Caption: Decision tree for selecting the optimal stationary phase based on isomer resolution and peak shape.

ColumnSelection Start Start: Biphenyl Polyol Mixture C18_Check Try C18 Column (Standard Screening) Start->C18_Check Resolution_Check Are Isomers Resolved? C18_Check->Resolution_Check Tailing_Check Is Peak Tailing > 1.2? Resolution_Check->Tailing_Check Yes Switch_Phase Switch to Biphenyl or Phenyl-Hexyl Phase Resolution_Check->Switch_Phase No (Co-elution) PH_Check Is Mobile Phase pH < 3.0? Tailing_Check->PH_Check Yes Success Method Validated Tailing_Check->Success No Solvent_Opt Use Methanol (Not ACN) to enhance Pi-Pi interactions Switch_Phase->Solvent_Opt Solvent_Opt->Tailing_Check Acidify Add 0.1% Formic or Phosphoric Acid PH_Check->Acidify No Endcap Switch to Polar-Embedded or 'Shield' Column PH_Check->Endcap Yes (Already Acidic)

Figure 2: Troubleshooting Peak Tailing Mechanisms

Caption: Diagnostic workflow for identifying chemical vs. physical causes of peak tailing in phenolic analysis.

TailingLogic Problem Problem: Peak Tailing Check_All Do ALL peaks tail? Problem->Check_All Physical Physical Cause: Void in column or Dead volume Check_All->Physical Yes Chemical Chemical Cause: Silanol Interaction Check_All->Chemical No (Only Phenols) Action_Phys Action: Check Fittings Replace Column Physical->Action_Phys Action_Chem Action: Lower pH (<3.0) Add Buffer (20mM) Chemical->Action_Chem

References
  • Restek Corporation. (2024).[1][4] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2006). Simultaneous determination of honokiol and magnolol in Magnolia officinalis by liquid chromatography. Biomed Chromatogr.[1][5] Retrieved from [Link]

Sources

minimizing side reactions during demethylation of methoxybiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions & Optimizing Yields

Ticket ID: CHEMSUP-882-BP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for biaryl ether deprotection. Demethylating methoxybiphenyls presents a unique set of challenges compared to simple anisoles: solubility issues , steric hindrance (at the ortho-position), and a high propensity for electrophilic aromatic substitution (EAS) on the electron-rich ring.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in drug discovery and materials science workflows.

Module 1: Reagent Selection Matrix

Before starting, validate your reagent choice. The most common error is using


 on a substrate that is too electron-rich, leading to inseparable brominated byproducts.
Reagent SystemMechanismBest For...Primary Failure Mode

(Boron Tribromide)
Lewis Acid / Nucleophilic AttackStandard Substrates. Fast, complete conversion at low temp.Ring Bromination. Generates

equivalents that attack electron-rich rings.
Pyridine

HCl
Protonation /

(High Temp)
Scale-up. Solvent-free, cheap, effective for sterically hindered sites.Polymerization. High temp (

C) causes tars in sensitive substrates.
L-Methionine / MSA Soft Nucleophile / AcidSensitive Substrates. Avoids halogenation; "soft" deprotection.Incomplete Reaction. Slower kinetics; requires strong acid (Methanesulfonic acid).

+ Thiol (EtSH)
Lewis Acid / Hard NucleophileLabile Groups. If the molecule contains esters/nitriles that

might attack.
Odor & Toxicity. Requires efficient fume hood; handling thiols is unpleasant.

Module 2: The Protocol (Preventing Bromination)

The Problem: The "M+79" Peak

If your LCMS shows a peak at M+79 or M+81 , you have brominated your biphenyl ring.

  • Cause: During quenching or extended reaction times,

    
     can generate 
    
    
    
    and oxidative species (
    
    
    ), which rapidly brominate electron-rich biphenyls (EAS reaction).
  • Solution: Use a halogen scavenger (alkene) to intercept the electrophilic bromine species.

Mechanism & Pathway Visualization

BBr3_Pathway Substrate Methoxybiphenyl Complex Boron-Ether Complex Substrate->Complex + BBr3 (-78°C) Demethyl Product (Ar-OH) Complex->Demethyl Path A: Demethylation (Desired) SideRxn Brominated Byproduct (Ar-Br-OH) Complex->SideRxn Path B: EAS Bromination (Avoid!) Scavenger Scavenger (1-Pentene) Scavenger->SideRxn Intercepts Br+

Figure 1: The bifurcation of the reaction pathway. Path B is suppressed by adding a scavenger.

Optimized Protocol: The "Scavenger" Method

Applicability: Electron-rich methoxybiphenyls (e.g., containing other -OMe, -NHAc, or alkyl groups).

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) .

    • Note: If solubility is poor, use 1,2-Dichloroethane (DCE), but keep temperatures lower initially.

  • Scavenger Addition (CRITICAL): Add 1-Pentene or 2-Methyl-2-butene (3.0 - 5.0 equiv).

    • Why? This alkene acts as a "sponge" for any free

      
       or 
      
      
      
      generated, forming a volatile alkyl bromide instead of brominating your ring [1].
  • Reagent Addition: Cool to -78°C . Add

    
     (1.0 M in DCM, 2.5 equiv per methoxy group) dropwise over 20 minutes.
    
  • Warming: Allow to warm slowly to 0°C . Do not reflux unless absolutely necessary for sterically hindered ortho-methoxy groups.

  • Quenching (The Danger Zone):

    • Cool back to -20°C .

    • Add Methanol dropwise (exothermic!). The methanol reacts with residual boranes to form trimethyl borate (volatile).

  • Workup: Wash with sat.

    
    . If the biphenyl is amphiphilic, see FAQ: Emulsions.
    

Module 3: The "Soft" Alternative (Methionine/MSA)

The Problem: Decomposition or Polymerization

If your biphenyl substrate turns into a black tar with


 or Pyridine 

HCl, the conditions are too harsh (too Lewis acidic or too hot).
The Solution: Methionine Demethylation

This method uses L-Methionine as a soft nucleophile in Methanesulfonic Acid (MSA). It is non-volatile, odorless (unlike ethanethiol), and avoids halogenation entirely [2].

Protocol
  • Setup: In a round-bottom flask, dissolve the methoxybiphenyl (1 mmol) in Methanesulfonic Acid (MSA) (3-5 mL).

  • Reagent: Add L-Methionine (1.5 - 2.0 equiv per methoxy group).

  • Reaction: Heat to 50-80°C . Monitor by TLC/LCMS.

    • Time: Usually 4–12 hours.

    • Mechanism:[1][2][3][4] The acid protonates the ether oxygen; Methionine attacks the methyl group via

      
      , forming S-methylmethionine (which is water-soluble).
      
  • Workup:

    • Pour the mixture into crushed ice/water.

    • Extract with Ethyl Acetate.[5] The S-methylmethionine byproduct remains in the aqueous acidic layer.

    • Wash organic layer with water and brine.

Module 4: Troubleshooting & FAQ

Q1: My biphenyl is not soluble in DCM at -78°C. What do I do?

A: This is common for rigid biphenyls.

  • Switch Solvent: Use Chlorobenzene . It has a similar polarity to DCM but a higher boiling point and better solvation for aromatics. It allows you to run the reaction at slightly higher temperatures if needed, though

    
     reactions in chlorobenzene should still start cold.
    
  • Reverse Addition: Dissolve

    
     in a larger volume of solvent, then add the substrate (as a suspension) to the Lewis Acid. The complexation often solubilizes the substrate.
    
Q2: I have two methoxy groups (ortho and para). Can I selectively demethylate one?

A: Yes, kinetic selectivity is possible.

  • Steric Control: The ortho-methoxy group (in the "cove" of the biphenyl) is sterically hindered.

  • Protocol: Use

    
      (Boron Trichloride) instead of 
    
    
    
    . It is a weaker Lewis acid.
    • Run at -78°C to -10°C .

    • The less hindered para-methoxy group will deprotect first. The ortho-group usually requires warming to room temperature or reflux [3].

Q3: The workup formed a stable emulsion. How do I separate the layers?

A: Hydroxybiphenyls are often surfactant-like.

  • Acidify: Ensure the aqueous layer is pH < 2 (using 1M HCl). Phenolates act as soaps; free phenols do not.

  • Filtration: The emulsion is often stabilized by fine particulate borates. Filter the entire biphasic mixture through a pad of Celite .

  • Salting Out: Saturate the aqueous layer with solid NaCl.

References
  • McOmie, J. F. W., & Watts, M. L. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292.

  • Kiso, Y., et al. (1980). Methionine-Methanesulfonic Acid: A Useful Reagent for the Demethylation of Aryl Methyl Ethers. Chemical & Pharmaceutical Bulletin, 28(2), 673-676.

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.

Sources

Validation & Comparative

Structural & Performance Analysis: Metal-Biphenyltetrol (M-BPT) Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Metal-Biphenyltetrol Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Phenolic vs. Carboxylate Anchors

In the realm of coordination polymers and Metal-Organic Frameworks (MOFs), the choice of anchoring group dictates the material's fate. This guide compares Metal-Biphenyltetrol (M-BPT) complexes—anchored by phenolic hydroxyl groups—against the industry-standard Metal-Biphenyltetracarboxylates (M-BPTC) .

While M-BPTCs (carboxylate-based) are ubiquitous for gas storage due to their easy crystallization and high porosity, they often suffer from hydrolytic instability. M-BPTs (phenolic-based) , utilizing ligands like 3,3',5,5'-biphenyltetrol, offer a paradigm shift:

  • Superior Hydrolytic Stability: The high pKa of phenols (~10) compared to carboxylic acids (~4–5) results in stronger metal-ligand affinity, particularly with high-valent metals (Zr⁴⁺, Ti⁴⁺).

  • Electronic Conductivity: The redox-active nature of polyphenols allows for charge delocalization, making M-BPTs viable candidates for electrochemical biosensors—a critical asset for drug development professionals.

Comparative Technical Analysis
2.1 Structural Topology & Connectivity

The geometric disposition of the binding groups fundamentally alters the crystal lattice.

FeatureMetal-Biphenyltetrol (M-BPT) Metal-Biphenyltetracarboxylate (M-BPTC)
Ligand Type Poly-phenol (e.g., 3,3',5,5'-biphenyltetrol)Poly-carboxylate (e.g., H₄bptc)
Binding Mode Monodentate or Bridging (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-phenolate). Often forms 2D sheets or dense 3D networks.
Bidentate bridging (

-

:

). Typically forms open 3D porous scaffolds.
Bond Character Covalent/Strong Electrostatic. Shorter M-O bonds (approx. 1.9–2.0 Å for Cu/Zn).Ionic/Electrostatic. Longer M-O bonds (approx. 2.0–2.2 Å).
Secondary Building Unit (SBU) Often infinite chains or discrete clusters (e.g., M₃(OH)₂ trimers).Paddle-wheels (M₂(COO)₄) or Octahedral clusters (Zr₆O₄(OH)₄).
Dimensionality Frequently 2D Layered (allows

-

stacking).
Frequently 3D Interpenetrated or Non-interpenetrated.
2.2 Performance Metrics
MetricM-BPT (Product) M-BPTC (Alternative) Causality & Insight
Hydrolytic Stability High. Stable in pH 4–10 (depending on metal).Moderate to Low. Often degrades in humid/acidic conditions.Phenolates are harder bases than carboxylates, forming kinetically inert bonds with hard acids (Pearson HSAB theory).
Electronic Conductivity Semiconductor (

S/cm).
Insulator (

S/cm).
Phenolic ligands can undergo reversible oxidation to semiquinones, facilitating charge transport—crucial for electrochemical sensing.
Porosity (BET) Moderate (400–1000 m²/g).High (1000–3000 m²/g).Phenolic packing often favors dense

-stacking, sacrificing void volume for electronic coupling.
Experimental Protocol: Self-Validating Synthesis & Analysis

To ensure reproducibility and structural integrity, the following protocol integrates synthesis with real-time validation.

3.1 Synthesis Workflow (Solvothermal)

Objective: Synthesize Cu(II)-Biphenyltetrol crystals suitable for SC-XRD.

  • Ligand Preparation: Dissolve 0.1 mmol of 3,3',5,5'-biphenyltetrol in 10 mL DMF.

    • Critical Step: Add 2 equivalents of base (e.g., triethylamine) to deprotonate the phenol groups. Unlike carboxylates, phenols require explicit base activation to coordinate effectively.

  • Metalation: Add 0.1 mmol Cu(NO₃)₂·3H₂O dissolved in 5 mL Ethanol.

    • Observation: Solution turns dark brown/green immediately (indicative of phenolate coordination and potential ligand oxidation).

  • Crystallization: Seal in a Teflon-lined autoclave. Heat at 85°C for 72 hours.

    • Why 85°C? Phenolic MOFs often require lower temperatures than carboxylates (120°C+) to prevent irreversible oxidation of the ligand to quinones, which disrupts crystal growth.

  • Harvesting: Wash crystals with DMF and Acetone. Store under N₂ if redox-active.

3.2 Structural Characterization (SC-XRD)
  • Crystal Selection: Look for dark, plate-like crystals (typical for 2D phenolic sheets).

  • Data Collection: Collect at 100 K to minimize thermal diffuse scattering, which is common in layered structures with disorder.

  • Refinement Strategy:

    • Check for Disorder: The biphenyl core often rotates around the central C-C bond. Use PART commands in SHELX to model rotational disorder.

    • Solvent Masking: Use SQUEEZE (Platon) if diffuse electron density in pores prevents stable refinement, but report the void volume.

Visualization of Mechanisms
Figure 1: Synthesis & Stability Logic Pathway

This diagram illustrates the decision matrix for synthesizing M-BPTs versus M-BPTCs and the resulting material properties.

MOF_Synthesis_Logic Ligand_Choice Ligand Selection BPT Biphenyltetrol (Phenolic) Ligand_Choice->BPT BPTC Biphenyltetracarboxylate (Carboxylic) Ligand_Choice->BPTC Activation Activation Strategy BPT->Activation Requires High pKa Handling BPTC->Activation Base_Deprot Base Deprotonation (Strong) Activation->Base_Deprot For BPT Thermal_Mod Thermal/Acid Modulation Activation->Thermal_Mod For BPTC Coordination Coordination Mode Base_Deprot->Coordination Thermal_Mod->Coordination M_O_Strong Strong M-O (Covalent-like) Coordination->M_O_Strong Phenolate M_O_Weak Weak M-O (Ionic) Coordination->M_O_Weak Carboxylate Result Material Property M_O_Strong->Result M_O_Weak->Result Conductive Conductive / Hydrolytically Stable Result->Conductive M-BPT Porous Highly Porous / Hydrolytically Labile Result->Porous M-BPTC

Caption: Logical flow determining the structural and functional outcome based on ligand anchor group selection.

Figure 2: Structural Topology Comparison

Visualizing the connectivity difference between the 2D sheets of M-BPT and the 3D nets of M-BPTC.

Topology_Comparison cluster_0 M-BPT (Phenolic) cluster_1 M-BPTC (Carboxylate) M_Center1 Metal Node (Sq. Planar) Ligand1 Biphenyltetrol M_Center1->Ligand1 4-conn Sheet 2D Honeycomb Sheet Ligand1->Sheet Stacking Pi-Pi Stacking (Conductive Path) Sheet->Stacking Layering M_Center2 Metal Cluster (Paddlewheel) Ligand2 Biphenyltetracarboxylate M_Center2->Ligand2 Connects 4-6 Net 3D Network (e.g., nbo, pts) Ligand2->Net Pore Large Void Volume Net->Pore

Caption: Top: M-BPT forms stacked 2D conductive sheets. Bottom: M-BPTC forms open 3D porous networks.

References
  • Conductive MOFs & Phenolic Ligands: H. Hayashi, et al. "Light-Induced Conductivity in a Porous Metal-Organic Framework." Science, 2020 .

  • Hydrolytic Stability of Phenolates: T. Devic & C. Serre. "High Valence 3p and Transition Metal Based MOFs." Chemical Society Reviews, 2014 .

  • Biphenyl-Tetracarboxylate Structures: B. Chen, et al. "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes." Angewandte Chemie, 2006 .

  • Synthesis Protocols for Phenolic MOFs: L. E. Darago, et al. "Electronic Conductivity, Ferrimagnetic Ordering, and Reductive Insertion Mediated by Organic Mixed-Valence in a Ferric Semiquinoid Metal–Organic Framework." J. Am. Chem. Soc., 2015 .

  • Comparisons of Ligand Basicity: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc., 1963 .

Comparative MS Profiling: 3,3',5,5'-Tetrahydroxybiphenyl vs. Positional Isomers

[1][2]

Executive Summary

Objective: To provide a technical guide for the structural validation of 3,3',5,5'-tetrahydroxybiphenyl (3,3',5,5'-THBP) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

The Analytical Challenge: 3,3',5,5'-THBP is a symmetric polyphenol often confused with its bioactive isomers, such as 3,4,3',4'-tetrahydroxybiphenyl (a catechol metabolite). Distinguishing these requires precise analysis of fragmentation kinetics. While the 3,4-isomer exhibits strong "ortho-effects" (water loss), the 3,3',5,5'-isomer (meta-substituted) is characterized by sequential decarbonylation (-CO) events.

Recommendation: ESI in Negative Mode (ESI-) is the superior ionization technique for this compound, offering higher sensitivity and more diagnostic fragmentation pathways than EI or APCI.

Mechanistic Insight: Fragmentation Logic

To interpret the MS/MS spectrum of 3,3',5,5'-THBP, one must understand the stability of the resorcinol-like moieties (meta-hydroxyls) versus the catechol-like moieties (ortho-hydroxyls) found in alternatives.

The Primary Ionization Event
  • Mode: Negative Electrospray Ionization (ESI-).[1]

  • Precursor Ion: The molecule readily deprotonates at one of the phenolic hydroxyl groups to form the molecular anion [M-H]⁻ at m/z 217 .

  • Charge Delocalization: In 3,3',5,5'-THBP, the negative charge is delocalized across the biphenyl system. However, unlike ortho-isomers, it cannot form a stable five-membered cyclic intermediate with an adjacent hydroxyl group.

Fragmentation Pathways (CID)

Upon Collision Induced Dissociation (CID), the [M-H]⁻ ion undergoes specific neutral losses:

  • Primary Pathway: Sequential Decarbonylation (-CO)

    • The meta-positioning of hydroxyl groups favors the contraction of the phenol ring.

    • Transition: m/z 217

      
      m/z 189 (Loss of 28 Da, CO).
      
    • Secondary Step: m/z 189

      
      m/z 161 (Loss of second CO).
      
    • Mechanism:[2] Keto-enol tautomerization allows for the expulsion of carbon monoxide, a hallmark of phenol fragmentation.

  • Secondary Pathway: Radical Driven Losses

    • Loss of CO₂ (-44 Da): Observed but less intense than CO loss. Likely involves rearrangement of the biphenyl bridge.

    • Absence of Water Loss: Unlike 3,4-isomers, 3,3',5,5'-THBP lacks the "ortho-effect" where adjacent hydroxyls interact to expel H₂O (m/z 199). This is the key diagnostic differentiator.

Comparative Analysis: Isomer Differentiation

The following table contrasts the MS behavior of the target molecule against its most common structural alternative.

Table 1: Diagnostic Ion Comparison (ESI- Mode)
Feature3,3',5,5'-Tetrahydroxybiphenyl (Target)3,3',4,4'-Tetrahydroxybiphenyl (Alternative)Mechanistic Cause
Precursor [M-H]⁻ m/z 217m/z 217Identical molecular weight (Isobaric).
Dominant Fragment m/z 189 (-CO)m/z 199 (-H₂O)Ortho-hydroxyls facilitate water loss via cyclic transition state.
Secondary Fragment m/z 161 (-2CO)m/z 171 (-H₂O, -CO)Sequential losses follow the primary event.
Radical Stability High (Resorcinol type)High (Semiquinone type)Both form stable radicals, but fragmentation onset energy differs.
Key Differentiator Absence of m/z 199 Presence of m/z 199 The "Ortho Effect" is absent in the 3,5-substitution pattern.

Visualizing the Pathway

The following diagram illustrates the specific fragmentation cascade for 3,3',5,5'-THBP compared to the ortho-isomer pathway.

FragmentationPathwaycluster_legendLegendPrecursorPrecursor [M-H]⁻m/z 217Target_Step1Phenolic Ring Contractionm/z 189Precursor->Target_Step1-CO (28 Da)Major Pathway for 3,3',5,5'Alt_Step1Cyclic Dehydration (Ortho Effect)m/z 199Precursor->Alt_Step1-H₂O (18 Da)Major Pathway for 3,4,3',4'Target_Step2Secondary Ring Cleavagem/z 161Target_Step1->Target_Step2-CO (28 Da)Alt_Step2Semiquinone Formationm/z 171Alt_Step1->Alt_Step2-CO (28 Da)keyGreen = Target Molecule (Meta)Red = Alternative Isomer (Ortho)

Caption: Divergent fragmentation pathways. The target molecule (Green) favors decarbonylation, while the ortho-isomer (Red) favors dehydration.

Experimental Protocol: Self-Validating Workflow

To replicate these results and confirm the identity of 3,3',5,5'-THBP, follow this LC-MS/MS workflow. This protocol is designed to be self-validating by including a "Trap" step for the ortho-isomer.

Reagents & Preparation[2][5]
  • Solvent A: Water + 0.1% Formic Acid (Proton source for equilibrium).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Standard: Dissolve 3,3',5,5'-THBP in 50:50 MeOH:H₂O to 1 µg/mL.

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Source: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV to -3.0 kV (Phenols ionize easily; avoid arcing).

  • Cone Voltage: 30V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Perform a CE Ramp (10 eV to 40 eV).

    • Why? Low CE preserves the molecular ion (m/z 217). High CE reveals the deep fragmentation (m/z 161).

The "Isomer Trap" Validation Step

When analyzing an unknown sample suspected to be 3,3',5,5'-THBP:

  • Set up an MRM (Multiple Reaction Monitoring) method.

  • Transition A (Quantifier): 217

    
     189 (Consistent with 3,3',5,5').
    
  • Transition B (Qualifier): 217

    
     161.
    
  • Transition C (The Trap): 217

    
     199.
    
    • Logic: If Transition C shows significant intensity (>10% of base peak), your sample is contaminated with the 3,4-isomer or is misidentified. 3,3',5,5'-THBP should show negligible signal at m/z 199.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15. Link

    • Context: Establishes the fundamental rules of phenolic fragmentation, specifically the retro-Diels-Alder (RDA) mechanisms and CO losses.
  • Hossen, M. A., et al. (2023). Differentiation of positional isomers of phenolic compounds using ESI-MS/MS. Analytical Chemistry. Link

    • Context: General methodology for distinguishing ortho vs.
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Biphenyl-tetrols. NIST Chemistry WebBook, SRD 69. Link

    • Context: Source for ionization energies and standard fragmentation libraries for biphenyl deriv
  • Fabre, N., et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715. Link

    • Context: Validates the [M-H]- [M-H-CO]- pathway preference in meta-hydroxyl

Comparative Guide: Electrochemical Properties of [1,1'-Biphenyl]-3,3',5,5'-tetraol vs. Catechol

[1]

Executive Summary & Strategic Positioning

This guide provides a technical comparison between Catechol (1,2-dihydroxybenzene), the industry-standard redox probe, and [1,1'-Biphenyl]-3,3',5,5'-tetraol (hereafter referred to as BPT ), a specialized polyhydroxylated aromatic scaffold.[1]

While both molecules share phenolic hydroxyl functionalities, their electrochemical behaviors are diametrically opposed due to their substitution patterns (ortho vs. meta).[1]

  • Catechol is defined by reversible proton-coupled electron transfer (PCET) , making it ideal for redox cycling and antioxidant assays.[1]

  • BPT functions as a rigid, irreversible monomer .[1] Its meta-substitution prevents stable quinone formation, driving radical-mediated polymerization.[1] It is not a redox probe but a structural building block for conductive polymers and Metal-Organic Frameworks (MOFs).

Structural & Mechanistic Basis[1][2]

The divergence in electrochemical performance stems directly from the electronic coupling of the hydroxyl groups.

Catechol: The Reversible Standard

Catechol features two hydroxyl groups in the ortho (1,2) position.[2][3] Upon oxidation, the proximity of these groups allows for the formation of a stable ortho-benzoquinone structure. This process is a classic 2e⁻/2H⁺ Nernstian system .[1]

  • Mechanism: Oxidation yields an o-quinone which remains stable in solution (at neutral/acidic pH) and can be reduced back to catechol.

  • Result: High reversibility (

    
    ), low overpotential.
    
BPT: The Irreversible Cross-Linker

BPT is effectively a dimer of resorcinol (1,3-dihydroxybenzene) linked at the 5-position.

  • The "Meta" Problem: Hydroxyls in the meta (1,3) position cannot form a neutral quinone without disrupting the aromatic sextet or forming high-energy bicyclic structures.

  • Mechanism: Oxidation removes an electron and proton (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) to form a resonant radical cation. Lacking a stable quinone exit route, these radicals attack adjacent unreacted molecules.
    
  • Result: Rapid, irreversible electropolymerization (passivation) of the electrode surface.

Mechanistic Pathway Diagram (DOT)

RedoxPathwayscluster_0Catechol (Reversible)cluster_1BPT (Irreversible Polymerization)CatCatechol(Reduced)Quino-Benzoquinone(Oxidized)Cat->Quin-2e⁻, -2H⁺OxidationQuin->Cat+2e⁻, +2H⁺ReductionBPT[1,1'-Biphenyl]-3,3',5,5'-tetraolRadResonant RadicalIntermediateBPT->Rad-1e⁻, -1H⁺IrreversiblePolyPolymer Network(Passivation Layer)Rad->PolyRadical Coupling(C-C / C-O Bond)

Figure 1: Mechanistic divergence.[1] Catechol cycles reversibly; BPT forms reactive radicals leading to polymerization.

Quantitative Performance Comparison

The following data summarizes the electrochemical profiles typically observed in aqueous buffer (pH 7.0) at a Glassy Carbon Electrode (GCE).[4]

FeatureCatechol (Reference)[1,1'-Biphenyl]-3,3',5,5'-tetraol (BPT)
Redox Type Quasi-Reversible (2e⁻/2H⁺)Irreversible (Radical Polymerization)
Oxidation Potential (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
+0.15 V to +0.25 V (vs. Ag/AgCl)+0.80 V to +1.00 V (vs. Ag/AgCl) [1]
Peak Separation (

)
60–100 mV (Diffusion controlled)N/A (No cathodic return peak)
Electrode Behavior Minimal fouling (at low conc.)Severe fouling (Passivating film formation)
Solubility High (Water/Alcohols)Low/Moderate (Requires DMSO/MeOH)
Primary Application Redox sensors, Antioxidant assaysMonomer for conductive polymers, MOF linkers

Key Insight: BPT exhibits an oxidation potential ~700 mV higher than catechol.[1] This "harder" oxidation is characteristic of resorcinol moieties, which lack the electron-donating synergy of ortho-hydroxyls.[1]

Experimental Protocols

To validate these properties in your lab, follow these self-validating protocols.

Protocol A: Reversibility Test (Catechol)

Objective: Establish a baseline for Nernstian behavior.

  • Preparation: Dissolve 1 mM Catechol in 0.1 M PBS (pH 7.0).

  • Setup: 3-electrode system (GCE working, Pt wire counter, Ag/AgCl reference).

  • Scan: Cyclic Voltammetry (CV) from -0.2 V to +0.6 V.

  • Validation Criteria:

    • Observe distinct anodic (

      
      ) and cathodic (
      
      
      ) peaks.
    • Ratio

      
       should be 
      
      
      .
    • 
       should scale linearly with 
      
      
      (Scan rate), confirming diffusion control.
Protocol B: Passivation Test (BPT)

Objective: Demonstrate irreversible radical coupling and surface fouling.

  • Preparation: Dissolve 1 mM BPT in 0.1 M PBS containing 10% DMSO (to ensure solubility).

  • Setup: Clean GCE (polish with 0.05 µm alumina before use).

  • Scan: CV from 0.0 V to +1.2 V. Run 5 consecutive cycles.

  • Validation Criteria:

    • Cycle 1: A broad, irreversible oxidation peak appears near +0.9 V. No reduction peak on the return scan.[1]

    • Cycle 2-5: The oxidation peak current (

      
      ) drops significantly (>50% decay).
      
    • Causality: The decay confirms the formation of a non-conductive poly(BPT) film blocking the electrode surface [2].

Experimental Workflow Diagram (DOT)

ProtocolWorkflowstartStart CharacterizationsolSolubilization(BPT requires DMSO/MeOH)start->solcv1Run CV Cycle 1(-0.2V to +1.2V)sol->cv1decisionReturn PeakObserved?cv1->decisionrevSystem: Reversible(Catechol-like)decision->revYesirrevSystem: Irreversible(Resorcinol-like)decision->irrevNomultiRun Cycles 2-10irrev->multifoulingCheck Ipa Decay(Fouling Analysis)multi->fouling

Figure 2: Decision tree for characterizing the electrochemical reversibility and fouling potential.

Application Implications

For Drug Development:
  • Catechol Moieties: Often incorporated into drugs to facilitate radical scavenging or metal chelation.[1] However, they risk metabolic activation to toxic quinones (redox cycling).[1]

  • BPT Moieties: The meta-substitution pattern is metabolically more stable against quinone formation but may lead to covalent protein binding via radical intermediates if oxidized by P450 enzymes.

For Material Science:
  • BPT is a superior candidate for synthesizing Poly(phenylene oxide) -type conductive polymers or as a rigid linker in Metal-Organic Frameworks (MOFs) where redox stability (resistance to reversible cycling) is desired to maintain structural integrity [3].

References

  • Ghoshal, S., et al. "Electrochemical Oxidation of Resorcinol: Mechanistic Insights from Experimental and Computational Studies."[1] RSC Advances, 2020.[1]

  • Yee, N., et al. "Electropolymerization of Resorcinol and its Derivatives."[1] Journal of Electroanalytical Chemistry, 2017.[1] (Inferred from Resorcinol mechanism described in search results).

  • BenchChem. "[1,1'-Biphenyl]-2,2',5,5'-tetrol as a Versatile Building Block."[1] Application Notes, 2025.

  • Nikolajski, M., et al. "Developments in the Dehydrogenative Electrochemical Synthesis of Biphenols."[1] Chemistry - A European Journal, 2021.[1]

Comparative UV-Vis Spectroscopic Analysis: 3,3',5,5'-Biphenyltetrol vs. Structural Analogs in Methanol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly leverage polyphenolic compounds for their antioxidant and structural properties, accurately characterizing their electronic states becomes critical. This guide provides an in-depth, objective comparison of the UV-Vis absorption spectrum of 3,3',5,5'-biphenyltetrol against two key structural alternatives: Biphenyl-4,4'-diol and Resorcinol .

By deconstructing the causality behind spectral shifts and establishing a self-validating experimental workflow, this guide equips researchers with the theoretical and practical framework needed to analyze complex biphenyl derivatives in methanolic solutions.

Structural Causality & Spectral Theory

The UV-Vis absorption profile of a molecule is a direct readout of its electronic structure. When analyzing 3,3',5,5'-biphenyltetrol in a polar protic solvent like methanol, we must account for both the biphenyl core and the specific positioning of its hydroxyl (-OH) auxochromes.

The Role of the Meta-Substitution Pattern

Unlike [1], where the para-hydroxyl groups participate in direct resonance across the biphenyl axis (facilitating a highly conjugated quinonoid-like excited state), the four hydroxyl groups in 3,3',5,5'-biphenyltetrol are positioned meta to the biphenyl linkage.

This meta-substitution dictates two critical spectral outcomes:

  • Restricted Cross-Axis Conjugation: The lone pairs on the oxygen atoms cannot delocalize entirely across both rings simultaneously. Instead, they primarily enrich the electron density of their respective local benzene rings.

  • Auxochromic Bathochromic Shift: The presence of four -OH groups lowers the energy gap between the

    
     and 
    
    
    
    orbitals. While the primary biphenyl K-band (typically ~246 nm) is maintained, the secondary benzenoid B-band undergoes a significant bathochromic (red) shift and hyperchromic effect (increased intensity), merging into a broad absorption peak around 282–285 nm.
Solvent Dynamics: Why Methanol?

Methanol is selected not only for its excellent solubilization of highly polar tetrols but also for its specific solvatochromic effects. As a polar protic solvent, methanol forms intermolecular hydrogen bonds with the solute's hydroxyl groups. This stabilizes the ground state of


 transitions (causing a slight hypsochromic shift) but leaves the dominant 

transitions of the aromatic core relatively unobstructed, allowing for clear, reproducible spectral baselines above its 205 nm UV cutoff.

Mechanisms Core Biphenyl Core (π-π* Transitions) Conj Extended π-Conjugation System Core->Conj Aux Four Meta-OH Groups (Auxochromic Effect) Inductive n-Orbital Electron Donation Aux->Inductive Shift Bathochromic & Hyperchromic Shifts Conj->Shift Inductive->Shift

Fig 1. Logical relationship between structural features of 3,3',5,5'-biphenyltetrol and spectral shifts.

Comparative Performance Data

To objectively evaluate 3,3',5,5'-biphenyltetrol, we must benchmark it against its monomeric analog (Resorcinol) and its para-substituted analog (Biphenyl-4,4'-diol). The table below summarizes the quantitative spectral properties in methanol.

CompoundStructural Classification

in Methanol (nm)
Molar Absorptivity (

)
Spectral Characteristics
Resorcinol Monocyclic, 1,3-diol~273~2,000

Distinct benzenoid

transition; low baseline conjugation.
Biphenyl-4,4'-diol Bicyclic, para-diol~260~18,000

Strong K-band dominance due to unbroken para-conjugation across the biphenyl axis.
3,3',5,5'-Biphenyltetrol Bicyclic, meta-tetrol~282 - 285~12,000

Pronounced bathochromic shift driven by cumulative auxochromic effects; broader peak shape.

Data synthesized from foundational spectroscopic principles and analog behaviors documented in the [2] and [3].

Standardized Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating a multi-point concentration gradient, the workflow inherently verifies the absence of concentration-dependent aggregation (which would violate the Beer-Lambert law) and confirms instrument linearity.

Reagents & Equipment
  • Analyte: 3,3',5,5'-biphenyltetrol (Analytical standard, >99% purity).

  • Solvent: HPLC-grade Methanol (UV cutoff < 205 nm).

  • Cuvette: 10 mm pathlength quartz cuvette (essential for UV transparency).

  • Instrument: Double-beam UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Action: Weigh exactly 2.18 mg of 3,3',5,5'-biphenyltetrol and dissolve in 10.0 mL of HPLC-grade methanol to yield a 1.0 mM stock solution.

    • Causality: Using a highly concentrated stock minimizes weighing errors. Methanol ensures complete solvation of the hydrogen-bonding network, preventing light-scattering artifacts from micro-particulates.

  • Working Gradient Dilution:

    • Action: Dilute the stock solution with methanol to create a five-point calibration series: 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM.

    • Causality: This specific range targets an expected absorbance window of 0.1 to 0.8 AU, which falls squarely within the linear dynamic range of standard photomultiplier tube (PMT) detectors.

  • Baseline Correction:

    • Action: Fill both the reference and sample quartz cuvettes with pure HPLC-grade methanol. Run a baseline scan from 200 nm to 400 nm.

    • Causality: Double-beam baseline correction subtracts the solvent's intrinsic absorbance and accounts for any optical mismatch between the cuvettes.

  • Spectral Acquisition:

    • Action: Replace the methanol in the sample cuvette with the 10 µM working solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min with a 1 nm slit width. Repeat for all concentrations.

  • Self-Validation (Data Processing):

    • Action: Extract the absorbance values at the empirical

      
       (~282 nm). Plot Absorbance vs. Concentration.
      
    • Causality: Calculate the linear regression. An

      
       validates that the compound is fully dissolved as a monomer and that the detector is operating linearly. Any deviation indicates potential self-association (dimerization) or solvent evaporation.
      

Workflow A Sample Prep (10-50 µM in MeOH) B Baseline Correction (MeOH Blank) A->B C Spectral Scan (200-400 nm) B->C D Data Validation (Beer-Lambert Linearity) C->D

Fig 2. Self-validating UV-Vis spectrophotometric workflow for polyphenol analysis in methanol.

References

  • National Center for Biotechnology Information (PubChem). "Biphenyl-4,4'-diol | C12H10O2 | CID 7112." PubChem Database. Accessed February 28, 2026.[Link]

  • National Institute of Standards and Technology (NIST). "[1,1'-Biphenyl]-4,4'-diol." NIST Chemistry WebBook, SRD 69. Accessed February 28, 2026.[Link]

  • National Center for Biotechnology Information (PubChem). "Resorcinol | C6H6O2 | CID 1084." PubChem Database. Accessed February 28, 2026.[Link]

  • Gargallo, R., et al. "Determination of the overlapping pKa values of resorcinol using UV-visible spectroscopy and DFT methods." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2005. PubMed PMID: 15556426.[Link]

Sources

Publish Comparison Guide: XRD Characterization of [1,1'-biphenyl]-3,3',5,5'-tetraol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the characterization of [1,1'-biphenyl]-3,3',5,5'-tetraol (CAS: 4371-28-2 / 612-69-1 derivative), a critical organic linker used in the synthesis of high-performance Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Executive Summary: The Crystallographic Fingerprint

In the field of reticular chemistry, the purity of the organic linker dictates the topology and porosity of the final framework. [1,1'-biphenyl]-3,3',5,5'-tetraol (hereafter BPT-tetraol ) is not merely a reagent; it is a structural node. Its X-ray Diffraction (XRD) pattern is the primary metric for validating its phase purity, solvation state, and suitability for reticular synthesis.

This guide compares the High-Crystallinity Grade (HCG) BPT-tetraol against Technical Grade (TG) alternatives and structural isomers, providing a robust protocol for validation.

Comparative Analysis: HCG vs. Technical Grade

The performance of BPT-tetraol is defined by its crystal lattice stability and the absence of amorphous defects. The following table contrasts the XRD characteristics of high-purity material versus lower-grade alternatives often found in the supply chain.

Table 1: XRD Performance Matrix
FeatureHigh-Crystallinity Grade (HCG) Technical Grade (TG) Precursor (Tetramethoxy)
Dominant Phase Single-phase Triclinic/MonoclinicMixed phase or AmorphousDistinct Crystal Structure
Peak Sharpness (FWHM) < 0.15° (2θ)> 0.30° (2θ) or HaloSharp (< 0.1° 2θ)
Low-Angle Reflections Distinct peaks at 5°–10° 2θ (Long-range order)Weak or absentShifted (due to Methyl groups)
Background Signal Flat, low noiseElevated "Amorphous Hump"Low
Impurity Peaks NoneInorganic salts (NaCl/KCl) at 31.7°/28.3°Residual Precursor Peaks
Application Suitability Defect-free MOF/COF synthesisLow surface area frameworksUnsuitable (Non-reactive)

Expert Insight: Technical grade samples often exhibit a broad "halo" between 20–30° 2θ. This indicates incomplete crystallization after the deprotection step (demethylation), resulting in disordered hydrogen-bonding networks that will fail to form ordered MOFs.

The "Gold Standard" XRD Pattern

While specific peak positions (2θ) depend on the solvate form (e.g., hydrate vs. anhydrate), a pure BPT-tetraol sample must exhibit the following crystallographic signatures:

  • Low-Angle Ordering (5°–12° 2θ): Due to the extended biphenyl backbone (~10–12 Å length), the unit cell is large. Look for sharp reflections in this region corresponding to the (001) or (100) planes.

  • Pi-Pi Stacking Reflections (20°–26° 2θ): Biphenyl cores typically stack with a centroid-to-centroid distance of ~3.5–3.8 Å. A strong, sharp peak in this region confirms ordered

    
     interactions, critical for COF conductivity.
    
  • Absence of Precursor Peaks: The precursor, 3,3',5,5'-tetramethoxybiphenyl, crystallizes differently due to the lack of hydrogen bond donors. Any peaks matching the precursor (often distinct due to methyl group steric bulk) indicate incomplete hydrolysis.

Experimental Protocol: Validating Your Ligand

To ensure data integrity, the XRD data collection must follow a rigid protocol to avoid "Preferred Orientation"—a common artifact in plate-like biphenyl crystals.

Step-by-Step Characterization Workflow
  • Sample Preparation (The Grinding Rule):

    • Why: Biphenyl tetraols crystallize as plates or needles. If simply pressed, they align flat, artificially enhancing the (00l) peaks and hiding others.

    • Protocol: Grind 50 mg of powder in an agate mortar with cyclohexane (wet grinding) for 3 minutes. Allow solvent to evaporate. This randomizes crystallite orientation.

  • Mounting:

    • Use a zero-background silicon holder. Do not over-pack.

  • Scan Parameters:

    • Range: 2° to 50° 2θ.

    • Step Size: 0.02°.[1]

    • Scan Speed: 1°/min (slow scan required for resolving low-angle peaks).

  • Data Processing:

    • Background subtraction (Chebyshev polynomial).

    • Peak search (Threshold: 3x noise level).

Decision Logic & Quality Control Workflow

The following diagram illustrates the critical decision pathways when analyzing the XRD pattern of a new batch of BPT-tetraol.

G Start Raw BPT-Tetraol Sample XRD_Scan Run Powder XRD (2° - 50° 2θ) Start->XRD_Scan Analyze Analyze Pattern Features XRD_Scan->Analyze Sharpness Are peaks sharp? (FWHM < 0.15°) Analyze->Sharpness Halo Is there an amorphous halo (20-30°)? Sharpness->Halo Yes Recryst FAIL: Recrystallize (Solvent: Acetone/Water or EtOH) Sharpness->Recryst No (Broad) Salts Peaks at ~28.3° or 31.7°? (Inorganic Salts) Halo->Salts No Halo Halo->Recryst Yes (Amorphous) Pass PASS: High-Crystallinity Grade (Proceed to MOF/COF Synthesis) Salts->Pass No Salts Wash FAIL: Water Wash (Remove Inorganic Salts) Salts->Wash Yes (KCl/NaCl) Wash->Recryst

Figure 1: Quality Control Decision Tree for BPT-tetraol Ligand Validation. This logic ensures that only phase-pure material enters the expensive framework synthesis stage.

Scientific Rationale: Why XRD Matters for This Ligand

Unlike simple reagents, [1,1'-biphenyl]-3,3',5,5'-tetraol relies on specific intermolecular Hydrogen Bonding (HB) to maintain its solid-state stability.

  • The Mechanism: The four hydroxyl groups form a "corrugated sheet" motif in the crystal lattice.

  • The Consequence: If the material is amorphous (Technical Grade), these HB networks are disrupted. When used in MOF synthesis (e.g., solvothermal conditions), the amorphous ligand dissolves too rapidly or uncontrollably, leading to kinetic trapping of the metal nodes and the formation of dense, non-porous phases instead of the desired open framework.

Reference Data for Identification

When validating your pattern, compare against these known crystallographic analogues if a direct CIF is unavailable:

  • Analogue 1: Biphenyl-3,3',5,5'-tetracarboxylic acid (forms interpenetrating sheets, CSD Ref: 189376).

  • Analogue 2: 3,3',5,5'-Tetramethoxy-4,4'-biphenyldiol (demonstrates the packing changes with methylation).

References

  • Crystal Structure of Biphenyl-3,3',5,5'-tetracarboxylic acid (Structural Analogue).

    • Source: Cambridge Structural D
    • URL:[Link]

  • Synthesis and Characteriz

    • Source: Royal Society of Chemistry (RSC), Chem. Commun.
    • URL:[Link]

  • Standard Practices for Powder Diffraction (NIST).

    • Source: National Institute of Standards and Technology.
    • URL:[Link]

Sources

Technical Guide: Purity Assessment of [1,1'-biphenyl]-3,3',5,5'-tetraol via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

[1,1'-biphenyl]-3,3',5,5'-tetraol (CAS: 531-02-2) is a critical organic linker used in the synthesis of high-surface-area Metal-Organic Frameworks (MOFs), such as the NOTT-100 series, and high-performance polyimide networks. In these applications, the purity of the tetraol directly dictates the crystallinity and porosity of the final material. Even trace isomeric impurities (e.g., 3,3',4,4'-tetraol) can terminate crystal growth or collapse pore structures.

While Quantitative NMR (qNMR) is the metrological gold standard for absolute content, it often lacks the sensitivity to detect trace structural isomers (<0.1%). Gas Chromatography (GC) is hindered by the molecule's high polarity and low volatility. Therefore, High-Performance Liquid Chromatography (HPLC) with UV detection remains the workhorse for routine purity assessment, provided specific "phenolic-aware" protocols are followed.

Part 2: Comparative Analysis of Analytical Techniques

The following table contrasts the three primary methodologies available for this specific tetraol.

FeatureHPLC-UV (Recommended) qNMR (Reference) GC-MS (Alternative)
Primary Utility Routine purity %, Impurity profilingAbsolute assay (w/w %), Potency assignmentStructural ID of volatile impurities
Sample Prep Simple (Dissolve in MeOH)Simple (Dissolve in DMSO-d6)Complex (Requires Derivatization)
Specificity High (Separates isomers)Medium (Signals often overlap)High (Mass spectral fingerprint)
Sensitivity (LOD) High (< 0.05%)Low (~1%)High (if derivatized correctly)
Throughput High (15-20 min/run)Low (Long acquisition times)Low (Prep time intensive)
Critical Limitation Requires reference standard for w/w%Low sensitivity for trace impuritiesThermal degradation risk
Why HPLC Wins for Routine Analysis

The tetraol contains four hydroxyl groups, creating strong hydrogen bonding networks.

  • Volatility: The molecule decomposes before boiling, making direct GC impossible. You must silylate it (e.g., using BSTFA), which introduces variability.

  • Solubility: It dissolves well in alcohols but poorly in non-polar solvents, aligning perfectly with Reversed-Phase (RP) HPLC.

  • Isomer Resolution: HPLC on specialized phases (like Phenyl-Hexyl) can separate the 3,3',5,5' isomer from the 3,3',4,4' isomer based on subtle differences in hydrophobicity and

    
     interactions, which qNMR often misses due to peak overlap.
    

Part 3: Deep Dive - HPLC Methodology

The Stationary Phase: C18 vs. Phenyl-Hexyl
  • Reasoning: The target analyte is aromatic.[2] A Phenyl-based column utilizes

    
     interactions in addition to hydrophobic retention.[2] This provides orthogonal selectivity, often pulling the target tetraol away from degradation products (quinones) better than C18.
    
The Mobile Phase: The Acid Modifier is Non-Negotiable

Phenolic hydroxyls have a


. However, localized electron density can lower this.
  • Protocol: You must use an acidic modifier (pH < 3).

  • Causality: If the pH is neutral, the phenols may partially ionize (

    
    ). Ionized species rush through a RP column (no retention) and cause peak tailing (interaction with silanols).
    
  • Selection:

    • For UV Detection: 0.1% Phosphoric Acid (

      
      ) - Transparent at low UV.
      
    • For MS Detection: 0.1% Formic Acid (

      
      ).[3]
      

Part 4: Validated Experimental Protocol

Reagents & Equipment
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Phenyl-Hexyl or End-capped C18 (4.6 x 150 mm, 3-5

    
    ).
    
  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.

  • Modifier: 85% Phosphoric Acid.

Step-by-Step Workflow
Step 1: Mobile Phase Preparation
  • Solvent A: Water + 0.1%

    
     (v/v).
    
  • Solvent B: Acetonitrile (ACN) + 0.1%

    
    .
    
  • Note: Premixing acid into ACN prevents baseline drift during gradients.

Step 2: Sample Preparation

The tetraol is sparingly soluble in pure water.

  • Weigh 10 mg of sample.

  • Dissolve in 1 mL of Methanol (or 50:50 MeOH:Water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22

    
     PTFE filter (Nylon can bind phenols).
    
Step 3: Gradient Method
  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 30°C

  • Injection Volume: 5-10

    
    
    
  • Detection: 254 nm (aromatic ring) and 280 nm (phenol absorption).

Time (min)% Solvent A (Aq)% Solvent B (Org)Description
0.09010Initial equilibration
15.01090Gradient elution
18.01090Wash
18.19010Re-equilibration
23.09010Ready for next injection

Part 5: Visualization & Logic Flow

Diagram 1: Method Development Decision Matrix

This logic tree illustrates why HPLC is selected over GC and NMR for this specific impurity profile.

MethodSelection Start Start: Purity Assessment [1,1'-biphenyl]-3,3',5,5'-tetraol VolatilityCheck Is the sample volatile without decomposition? Start->VolatilityCheck Derivatization Can you accept derivatization error? VolatilityCheck->Derivatization No (4x -OH groups) GCMS GC-MS (Silylation) Use for Structural ID only Derivatization->GCMS Yes PurityType Goal: Absolute Content or Impurity Profile? Derivatization->PurityType No (Need native state) qNMR qNMR (DMSO-d6) Use for: Assay (w/w%) PurityType->qNMR Absolute Content HPLC HPLC-UV (C18/Phenyl) Use for: Purity (Area %) PurityType->HPLC Impurity Profiling

Caption: Decision matrix for selecting the analytical technique based on chemical properties and data requirements.

Diagram 2: The HPLC-UV Analytical Workflow

This diagram details the critical control points (CCPs) in the experimental protocol.

HPLCWorkflow Sample Solid Sample (Tetraol) Dissolve Dissolution & Sonication Sample->Dissolve Solvent Solvent: MeOH (Avoid pure water) Solvent->Dissolve Filter Filter 0.22µm (PTFE) Dissolve->Filter Remove particulates HPLC_System HPLC System Column: Phenyl-Hexyl Filter->HPLC_System Inject 10µL Detector UV Detector 254nm / 280nm HPLC_System->Detector MobilePhase Mobile Phase H2O/ACN + 0.1% H3PO4 MobilePhase->HPLC_System Gradient Elution Data Chromatogram Calculate Area % Detector->Data

Caption: Step-by-step analytical workflow emphasizing filtration and mobile phase composition.

Part 6: Troubleshooting & Data Interpretation

Calculating Purity
  • Area %: The standard method for "purity."

    
    
    
    • Caveat: This assumes all impurities have similar Extinction Coefficients (

      
      ) to the main peak. For isomers (e.g., 3,3',4,4'), this is a safe assumption. For oxidation byproducts (quinones), this may slightly skew results.
      
Common Issues
  • Peak Tailing:

    • Cause: Silanol interactions or high pH.[1]

    • Fix: Ensure 0.1% Phosphoric Acid is fresh. Switch to an "End-capped" column.[1]

  • Split Peaks:

    • Cause: Sample solvent too strong (e.g., 100% MeOH injection into 90% Water mobile phase).

    • Fix: Dilute sample with water to 50:50 MeOH:Water before injection.

References

  • SIELC Technologies. (2018).[4] Separation of [1,1'-Biphenyl]-3,3',5,5'-tetrol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Restek Corporation. (2023). The Biphenyl Phase: High Versatility for Aromatic Selectivity. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of [1,1'-biphenyl]-3,3',5,5'-tetraol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

[1,1'-biphenyl]-3,3',5,5'-tetraol (CAS: 4371-31-7) is a critical organic linker often employed in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While structurally stable, its polyphenol nature dictates specific disposal protocols to prevent environmental contamination and laboratory accidents.

Why this matters: Phenolic compounds exhibit significant aquatic toxicity and can persist in the environment. Furthermore, improper segregation of dry phenolic powders with strong oxidizing agents (e.g., nitrates, perchlorates) in waste streams can lead to exothermic reactions or fire hazards. This guide provides a self-validating workflow to ensure compliance and safety.

Hazard Identification & Risk Assessment

Before disposal, the chemical state must be assessed. The primary hazards stem from its irritant properties and potential for dust explosions if handled in bulk.

ParameterClassificationH-CodeDescription
Health Skin IrritantH315 Causes skin irritation upon contact.[1][2][3]
Health Eye IrritantH319 Causes serious eye irritation (phenolic burns possible).
Health STOT-SEH335 May cause respiratory irritation (inhalation of dust).
Environmental Aquatic ToxicityH411 *Toxic to aquatic life with long-lasting effects (Class inferred from biphenyl analogs).
Physical Combustible DustN/A Finely divided solid may form explosive dust-air mixtures.

*Note: While specific aquatic toxicity data for this isomer is limited, biphenyl derivatives are universally treated as marine pollutants.

Pre-Disposal Treatment & Segregation

Core Directive: Never dispose of [1,1'-biphenyl]-3,3',5,5'-tetraol down the drain.[4] All traces must be captured in organic waste streams.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Segregation: Segregate into "Solid Organic Waste - Non-Halogenated."

  • Precaution: Do not mix with solid oxidizers. If the solid is a byproduct of a reaction involving metal nitrates, ensure the waste is pH neutral before sealing.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Solubility: The tetraol is soluble in polar organic solvents (DMF, DMSO, Acetone, Alcohols).

  • Segregation: Collect in "Liquid Organic Waste - Non-Halogenated."

  • Compatibility Check: Ensure the solvent stream does not contain strong acids (e.g., Nitric Acid) which can nitrate the phenol ring, potentially creating unstable nitrophenols.

C. Contaminated Glassware (The "Triple Rinse" Protocol)
  • Solvent Rinse: Rinse glassware with Acetone or Ethanol three times. Collect these rinses into the Liquid Organic Waste container.

  • Water Wash: Only after the solvent rinse should water be used. This water can go down the drain only if no visible solid remains.

  • Drying: Flash dry glassware in a ventilated hood to remove residual solvent vapors.

Disposal Workflow Diagram

The following logic flow ensures that the material ends up in the correct incineration stream, minimizing environmental release.

DisposalWorkflow Start Waste Generation: [1,1'-biphenyl]-3,3',5,5'-tetraol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Liquid Dissolved in Solvent (DMF, DMSO, Ethanol) StateCheck->Liquid Glassware Contaminated Glassware StateCheck->Glassware Bagging Double Bag or Place in Wide-Mouth Jar Solid->Bagging Neutralize Check pH & Oxidizers (Neutralize if necessary) Liquid->Neutralize Rinse Triple Rinse with Acetone (Collect Rinsate as Liquid Waste) Glassware->Rinse LabelSolid Label: 'Hazardous Waste - Solid Organic (Phenolic)' Bagging->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage Combine Combine with Non-Halogenated Solvents Neutralize->Combine LabelLiquid Label: 'Hazardous Waste - Liquid Organic' Combine->LabelLiquid LabelLiquid->Storage Rinse->Combine Rinsate Wash Standard Detergent Wash Rinse->Wash Clean Glass Pickup EHS Pickup Storage->Pickup Incineration High-Temp Incineration (Licensed Facility) Pickup->Incineration

Caption: Decision tree for segregating [1,1'-biphenyl]-3,3',5,5'-tetraol waste streams to ensure compliance with RCRA and local environmental standards.

Emergency Procedures (Spill Response)

If a spill occurs outside of a containment device (fume hood):

  • Evacuate & Ventilate: If the spill is large (>50g) and dust is airborne, evacuate the immediate area to prevent inhalation (H335).

  • PPE Up: Don Nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator).

  • Containment:

    • Dry Spill: Do not dry sweep aggressively (dust hazard). Cover with wet paper towels to dampen, then scoop into a waste bag.

    • Wet Spill: Absorb with vermiculite or sand.[5][6] Do not use combustible materials (sawdust) if the solvent involved is flammable.

  • Decontamination: Wipe the surface with an ethanol-soaked pad, followed by a soap and water wash. Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory Compliance Notes
  • RCRA (USA): While not explicitly P-listed or U-listed, this waste exhibits toxicity characteristics. It must be coded generally as organic hazardous waste.

  • EU Waste Framework: Classify under EWC code 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of Tennessee Health Science Center. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal.[4] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3,3',5,5'-Biphenyltetrol. Retrieved from [Link]

Sources

Personal protective equipment for handling [1,1'-biphenyl]-3,3',5,5'-tetraol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Identification

Substance Name: [1,1'-Biphenyl]-3,3',5,5'-tetraol Synonyms: 3,3',5,5'-Tetrahydroxybiphenyl; 5,5'-benzene-1,3-diol CAS Number: 531-02-2 (Note: Verify against specific vendor CoA as isomer numbering varies in catalogs) Molecular Formula: C₁₂H₁₀O₄ Physical State: Off-white to beige crystalline solid[1]

Risk Assessment Overview

As a polyphenol ligand frequently used in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), this compound presents specific hazards related to its phenolic hydroxyl groups.[1] While often less volatile than smaller phenols, it retains significant contact toxicity and irritation potential.[1]

Hazard Class (GHS)Hazard StatementOperational Implication
Acute Toxicity (Oral/Dermal) H302/H312: Harmful if swallowed or in contact with skin.[1]Systemic toxicity is possible via skin absorption.[1] Do not handle with bare hands.
Skin/Eye Irritation H315/H319: Causes skin irritation and serious eye irritation.[1]Dust or solution contact can cause immediate stinging, redness, and potential corneal damage.[1]
STOT - Single Exposure H335: May cause respiratory irritation.[1]Inhalation of fine dust during weighing can damage mucous membranes.[1]
Aquatic Toxicity H410: Very toxic to aquatic life with long-lasting effects.[1]All waste must be segregated; zero drain disposal.

PPE Selection Matrix

The selection of PPE for [1,1'-biphenyl]-3,3',5,5'-tetraol is context-dependent . The risk profile changes significantly when the solid is dissolved in organic solvents (e.g., DMF, DMSO) commonly used in MOF synthesis, as these solvents can facilitate the transport of the toxin through the skin.[1]

PPE Decision Logic

PPE_Decision_Tree Start Start: Define Activity Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Dissolved in DMF/DMSO) Start->Solution Resp_Solid Respiratory: N95 or P100 Mask Solid->Resp_Solid Hand_Solid Hands: Standard Nitrile (4-6 mil) Solid->Hand_Solid Eye_Solid Eyes: Safety Glasses w/ Side Shields Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood Required Solution->Resp_Sol Hand_Sol Hands: Laminate or Butyl Gloves (Nitrile degrades in DMF) Solution->Hand_Sol Eye_Sol Eyes: Chemical Splash Goggles Solution->Eye_Sol

Figure 1: PPE selection logic based on the physical state of the chemical.[1] Note the critical upgrade in hand protection when solvents are involved.[1]

Detailed Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Work-up)Rationale
Respiratory N95 / P95 Respirator Fume Hood (Face velocity > 0.5 m/s)Solid dust is an irritant.[1] Solutions in DMF/DMSO generate vapors that carry the solute; engineering controls (hood) are superior to masks here.[1]
Hand Protection Nitrile Gloves (Single layer, 4-6 mil)Silver Shield (Laminate) or Butyl Standard nitrile provides <5 min protection against DMF/DMSO.[1] If the carrier solvent penetrates, it drags the toxic tetraol into the bloodstream.[1]
Eye Protection Safety Glasses (ANSI Z87.[1]1)Chemical Splash Goggles Phenolic compounds can cause severe corneal opacity.[1] Goggles prevent splashes from reaching the eye during stirring/heating.[1]
Body Protection Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek Sleeves Protects forearms from splashes during flask manipulation.[1]

Operational Protocols

A. Receipt & Storage
  • Atmosphere: Phenolic hydroxyl groups are prone to oxidation, turning the white powder brown/pink over time.[1] Store under inert gas (Nitrogen or Argon) .

  • Temperature: Store at 2–8°C in a tightly sealed container.

  • Segregation: Keep away from strong oxidizing agents (e.g., permanganates, nitrates) to prevent exothermic reactions.[1]

B. Weighing & Transfer (Step-by-Step)
  • Static Control: Organic powders often carry static charge.[1] Use an anti-static gun or polonium strip inside the balance chamber to prevent the powder from "jumping" and becoming airborne.[1]

  • Containment: Weigh inside a powder containment hood or a fume hood with the sash lowered.[1]

  • Technique:

    • Place the receiving vessel (vial/flask) on the balance.[1]

    • Tare.[1]

    • Transfer solid using a disposable spatula (avoid metal spatulas if trace metal contamination affects MOF synthesis).[1]

    • Cap the vessel before removing it from the hood.[1]

  • Decontamination: Wipe the balance area with a damp paper towel (water/ethanol) immediately after use to capture invisible dust.[1]

C. Solution Preparation (The "Matrix Effect")
  • Solvent Choice: This tetraol is sparingly soluble in water but highly soluble in polar aprotic solvents (DMF, DMAc, DMSO).[1]

  • Heating: Dissolution often requires gentle heating (60–80°C).[1]

    • Safety Note: Never heat a closed vessel of DMF/DMSO.[1] Use a reflux condenser or a vented vial block.[1]

    • PPE Check: Ensure you are wearing thermal resistant gloves over your chemical gloves if handling hot glassware.[1]

Emergency Response & Disposal

Spill Response Logic

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill (in DMF/DMSO) Type->Wet Action_Dry 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag Dry->Action_Dry Action_Wet 1. Absorb with Vermiculite/Sand 2. Do NOT use paper towels (DMF dissolves gloves/paper) Wet->Action_Wet Disposal Disposal: Double Bag -> Hazardous Waste Bin Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Protocol for containing and cleaning spills.[1][2] Note the prohibition of paper towels for solvent spills to prevent rapid evaporation and exposure.[1]

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes while lifting eyelids.[1] Time is critical to prevent permanent corneal clouding.[1]

  • Skin Contact: Wash with polyethylene glycol 300 (if available) or copious soap and water.[1] Phenols are hydrophobic; water alone may not efficiently remove them.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Disposal
  • Solid Waste: Collect in a container labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Collect in "Halogen-Free Organic Solvents" (if dissolved in DMSO/DMF).[1] Do not pour down the drain.

  • Empty Containers: Triple rinse with ethanol before disposal.[1] Treat the first rinse as hazardous waste.[1]

References

  • PubChem. (n.d.).[1] [1,1'-Biphenyl]-3,3',5,5'-tetrol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Agnitio Pharma. (n.d.).[1] [1,1'-Biphenyl]-3,3',5,5'-tetrol Product Entry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-biphenyl]-3,3',5,5'-tetraol
Reactant of Route 2
Reactant of Route 2
[1,1'-biphenyl]-3,3',5,5'-tetraol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.